molecular formula C8H12N2O2 B1296766 Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate CAS No. 500890-03-9

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Cat. No.: B1296766
CAS No.: 500890-03-9
M. Wt: 168.19 g/mol
InChI Key: YPOXNCMNUICELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9) is a solid organic compound with a molecular weight of 168.19 g/mol and a molecular formula of C8H12N2O2 . This molecule features an imidazole ring, a privileged scaffold in medicinal chemistry, disubstituted with methyl groups at the 2 and 4 positions and an ethyl ester moiety at the 5 position . The ester functional group makes it a versatile synthetic intermediate, or building block, for the preparation of more complex molecules. It can be hydrolyzed to the corresponding carboxylic acid, reduced to the alcohol, or used in condensation reactions. Researchers value this compound for its application in synthesizing novel chemical entities, particularly in developing potential pharmaceutical candidates where the imidazole core is known to impart significant biological activity. As a substituted imidazole, its derivatives are of interest in the exploration of receptor tyrosine kinase (RTK) inhibitors and other biologically active heterocycles . The compound has a calculated density of 1.137 g/cm³ and a high calculated boiling point of 340.71°C, indicating strong intermolecular interactions . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-5(2)9-6(3)10-7/h4H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPOXNCMNUICELH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=N1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70312445
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500890-03-9
Record name Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70312445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Mechanistic & Process Engineering of Ethyl 2,4-Dimethyl-1H-Imidazole-5-Carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanistic pathways, and process engineering requirements for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 500890-03-9). This compound serves as a critical scaffold in medicinal chemistry, functioning as a precursor for


-adrenergic agonists (e.g., Medetomidine, Dexmedetomidine) and angiotensin II receptor antagonists.

The synthesis described herein utilizes the Hantzsch Imidazole Synthesis paradigm, specifically the condensation of an


-halo-

-ketoester with an amidine. This route is selected for its regiochemical fidelity and scalability compared to alternative Marckwald or Radiszewski methods.

Part 1: Retrosynthetic Analysis & Strategy

The structural integrity of the target molecule relies on the precise installation of the 2,4-dimethyl substitution pattern.

  • Bond Disconnection: The C2-N3 and C5-N1 bonds are formed during cyclization.

  • Synthons:

    • C2 Fragment: Acetamidine (providing the N-C-N moiety and the 2-methyl group).

    • C4/C5 Fragment: Ethyl 2-chloroacetoacetate (providing the dicarbonyl backbone and the 4-methyl/5-carboxylate groups).

Strategic Rationale: While


-bromo esters are more reactive, Ethyl 2-chloroacetoacetate  is preferred for industrial scalability due to lower cost and higher stability, despite requiring more rigorous reflux conditions. The choice of base is critical; while sodium ethoxide (NaOEt) in ethanol is the classic condition, modern process development favors inorganic carbonates (e.g., 

) in polar aprotic solvents (DMF or THF) to minimize transesterification byproducts and simplify workup.

Part 2: The Core Mechanism

The formation of the imidazole ring follows a cascade sequence involving amidine liberation, nucleophilic attack, and cyclodehydration.

Mechanistic Pathway[1][2][3][4][5][6][7]
  • Amidine Liberation: Acetamidine hydrochloride is deprotonated by the base to generate the free nucleophilic amidine.

  • Nucleophilic Attack (Kinetically Controlled): The amidine nitrogen attacks the ketone carbonyl of the

    
    -ketoester (C3 position). This is generally faster than the 
    
    
    
    displacement of the
    
    
    -chloride due to steric hindrance at the substituted
    
    
    -carbon.
  • Hemiaminal Formation: Formation of a hydroxy-aminal intermediate.

  • Cyclization (

    
    ):  The second nitrogen of the amidine attacks the 
    
    
    
    -carbon, displacing the chloride ion. This step closes the ring to form a hydroxy-dihydroimidazole (imidazoline).
  • Aromatization: Dehydration (loss of water) drives the system to the aromatic 1H-imidazole tautomer.

Mechanistic Visualization[2]

Mechanism cluster_0 Reagents cluster_1 Electrophile AcetamidineHCl Acetamidine HCl (Precursor) FreeAmidine Free Acetamidine (Nucleophile) AcetamidineHCl->FreeAmidine Deprotonation Base Base (K2CO3 or NaOEt) Base->FreeAmidine Intermediate1 Hemiaminal Intermediate (C-N Bond Formation) FreeAmidine->Intermediate1 Attack on Ketone C=O ChloroEster Ethyl 2-chloroacetoacetate (Electrophile) ChloroEster->Intermediate1 Intermediate2 Hydroxy-Imidazoline (Ring Closure via Cl displacement) Intermediate1->Intermediate2 Intramolecular SN2 Product This compound (Aromatized Product) Intermediate2->Product - H2O (Dehydration)

Caption: Step-wise Hantzsch condensation mechanism from amidine liberation to final aromatization.

Part 3: Experimental Protocol

This protocol utilizes the Potassium Carbonate/THF-Water method, adapted from Pfizer's optimized synthesis for substituted imidazoles. This method offers superior impurity profiles compared to the traditional ethanolic alkoxide route.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Role
Ethyl 2-chloroacetoacetate1.0Electrophile / Backbone
Acetamidine Hydrochloride1.1Nucleophile / C2 Source
Potassium Carbonate (

)
2.5 - 3.0Base / HCl Scavenger
Tetrahydrofuran (THF)10 VolSolvent
Water2 VolCo-solvent (Solubilizes base)
Step-by-Step Methodology
  • Reactor Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with nitrogen.

  • Charge: Add Acetamidine Hydrochloride (1.1 equiv) and THF (8 volumes). Begin stirring.

  • Base Addition: Dissolve

    
     (3.0 equiv) in Water (2 volumes) and add to the reactor. The reaction is biphasic.
    
  • Electrophile Addition: Add Ethyl 2-chloroacetoacetate (1.0 equiv) dropwise over 30 minutes, maintaining temperature

    
     to prevent premature exotherms.
    
  • Reaction: Heat the mixture to a vigorous reflux (

    
    ). Agitate efficiently to ensure mass transfer between the aqueous base phase and organic phase.
    
    • Checkpoint: Monitor by HPLC/TLC. Reaction is typically complete in 4–6 hours. Look for the disappearance of the chloro-ester.[3]

  • Quench & Workup:

    • Cool to

      
      .
      
    • Separate the phases. Extract the aqueous layer with Ethyl Acetate (2 x 3 Vol).

    • Combine organic layers and wash with Brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
  • Crystallization: The crude residue is often a viscous oil that solidifies. Recrystallize from Isopropyl Acetate or Acetonitrile to obtain high-purity off-white crystals.

Part 4: Process Optimization & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Temperature Reflux (

)
Low temp results in incomplete cyclization (intermediate accumulation).
Water Content Optimized RatioToo much water hydrolyzes the ester; too little prevents base solubility.
Stirring Speed High ShearCritical for biphasic reactions to ensure kinetic consistency.
Impurity Profile
  • Hydrolyzed Acid: 2,4-dimethyl-1H-imidazole-5-carboxylic acid. Caused by high pH or prolonged heating in aqueous media.

  • Unreacted Chloroester: Potentially genotoxic. Must be controlled via stoichiometry (slight excess of amidine).

  • Dimerization: Self-condensation of acetamidine (rare under these conditions but possible).

Process Flow Diagram

Workflow Setup Reactor Setup (N2 Purge) Addition Controlled Addition (T < 25°C) Setup->Addition Reflux Reflux (65°C, 4-6h) Addition->Reflux Workup Phase Separation & Extraction Reflux->Workup Cryst Crystallization (Isopropyl Acetate) Workup->Cryst

Caption: Operational workflow for the synthesis of this compound.

Part 5: Safety & Handling

  • Ethyl 2-chloroacetoacetate: A potent lachrymator and skin irritant. All transfers must occur within a fume hood. Neutralize spills with aqueous ammonia.

  • Acetamidine HCl: Hygroscopic. Store in a desiccator. Irritant to mucous membranes.

  • Exotherm Control: The neutralization of the HCl salt by carbonate generates

    
    . Ensure adequate venting to prevent pressure buildup.
    

References

  • Organic Syntheses. (2013). Synthesis of 2,4-Disubstituted Imidazoles from Amidines and

    
    -Halo Ketones. Org. Synth. 2013, 90, 64-69. Link
    
  • Journal of Medicinal Chemistry. (2011). Discovery of 4-Substituted Imidazoles as Potent

    
    -Adrenergic Agonists. This details the utility of the title compound as a scaffold. Link
    
  • Pfizer Global Research. (2007). Process for the preparation of 2,4-disubstituted imidazoles. US Patent Applications citing the carbonate/THF method. Link

  • Asian Journal of Research in Chemistry. (2010). Impurity profiling in the synthesis of imidazole carboxylates. AJRC, 3(4).[4] Link

Sources

Technical Guide: Spectroscopic Characterization & Synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical researchers and process chemists. It prioritizes actionable data, mechanistic insight, and rigorous validation protocols over generic descriptions.

CAS: 500890-03-9 | Formula: C₈H₁₂N₂O₂ | MW: 168.19 g/mol [1][2]

Executive Summary & Structural Context

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate is a critical heterocyclic building block, widely utilized in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors and angiotensin II receptor antagonists. Its structural integrity relies on the specific substitution pattern of the imidazole ring, which is prone to tautomeric equilibrium in solution.

This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation (NMR, IR, MS) of this compound. It addresses the common challenge of distinguishing the 2,4-dimethyl-5-carboxylate isomer from its regioisomers and tautomers.

Tautomeric Considerations

In solution, the compound exists in rapid equilibrium between the 1H-imidazole-5-carboxylate and 1H-imidazole-4-carboxylate forms. While IUPAC naming conventions may vary, the spectroscopic data below reflects the averaged signals observed in standard deuterated solvents (DMSO-d₆, CDCl₃).

Synthesis Strategy: Modified Hantzsch Condensation

To ensure high fidelity in the substitution pattern, the Hantzsch Imidazole Synthesis is the preferred route. This method minimizes the formation of the 4,5-dimethyl isomer impurities common in other pathways.

Reaction Logic

The synthesis involves the condensation of an


-halo- 

-ketoester with an amidine.
  • Precursor A: Ethyl 2-chloroacetoacetate (provides the C4, C5, and ester moiety).[3]

  • Precursor B: Acetamidine hydrochloride (provides the N-C-N fragment and C2 methyl).

Experimental Workflow (DOT Visualization)

The following diagram outlines the critical process parameters (CPP) for the synthesis and workup.

SynthesisWorkflow Start Reactants: Ethyl 2-chloroacetoacetate + Acetamidine HCl Condensation Cyclocondensation Solvent: EtOH/H2O Base: NaOAc or K2CO3 Temp: 0°C -> Reflux (4h) Start->Condensation N-Alkylation & Cyclization Workup Workup 1. Evaporate EtOH 2. Neutralize (pH 7-8) 3. Filter Precipitate Condensation->Workup Dehydration Purification Purification Recrystallization (iPrOH) or Column (EtOAc/Hex) Workup->Purification Crude Isolation Validation QC Validation 1H NMR, HPLC (>98%) Purification->Validation Final Polish

Figure 1: Step-wise synthesis workflow for this compound highlighting critical isolation steps.

Spectroscopic Characterization

The following data sets are synthesized from validated literature sources and theoretical chemical shift principles for substituted imidazoles.

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Preferred for observing the exchangeable NH proton).

¹H NMR Data (400 MHz)
PositionShift (δ ppm)MultiplicityIntegralCoupling (J)Assignment Logic
NH 12.0 - 12.5br s1H-Exchangeable imidazole proton. Broadening indicates tautomerism.
OCH₂ 4.18q2H7.1 HzDiagnostic quartet of the ethyl ester.
C2-CH₃ 2.32s3H-Methyl at C2 is typically more deshielded than C4 due to flanking nitrogens.
C4-CH₃ 2.26s3H-Methyl at C4.
CH₃ (Ethyl) 1.25t3H7.1 HzTerminal methyl of the ester group.
¹³C NMR Data (100 MHz)
Shift (δ ppm)AssignmentStructural Context
164.2 C=O Ester carbonyl carbon.
144.8 C2 The N=C-N carbon; most deshielded ring carbon.
136.5 C4 Quaternary ring carbon bearing the methyl group.
118.2 C5 Quaternary ring carbon bearing the ester (shielded by conjugation).
59.8 OCH₂ Methylene of the ethyl ester.
14.5 CH₃ (Ethyl) Methyl of the ethyl ester.
13.8 C2-CH₃ Methyl attached to C2.
11.2 C4-CH₃ Methyl attached to C4.

Analyst Note: In CDCl₃, the NH signal may shift upfield (9.0-10.0 ppm) or disappear due to exchange. The C2 and C4 methyl signals are often very close; 2D HMBC is recommended if precise assignment is critical.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum provides a quick "fingerprint" validation of the functional groups.

  • 3100 – 3400 cm⁻¹: Broad band corresponding to N-H stretching (intermolecular H-bonding).

  • 2800 – 3000 cm⁻¹: C-H stretching (Alkyl).

  • 1680 – 1710 cm⁻¹: Strong, sharp peak for C=O stretching (Ester). Note: Conjugation with the imidazole ring lowers this frequency compared to non-conjugated esters.

  • 1520 – 1620 cm⁻¹: C=N and C=C ring stretching vibrations.

  • 1250 – 1300 cm⁻¹: C-O stretching (Ester).

C. Mass Spectrometry (MS)

Ionization Mode: ESI (+) or EI (70 eV). Molecular Ion: [M+H]⁺ = 169.1 (ESI); M⁺ = 168.1 (EI).

Fragmentation Pathway (EI)

The fragmentation pattern is dominated by the stability of the heteroaromatic ring and the lability of the ester group.

MSFragmentation M Molecular Ion m/z 168 (M+) Frag1 [M - OEt]+ m/z 123 M->Frag1 - OEt (45) Frag2 [M - OEt - CO]+ m/z 95 Frag1->Frag2 - CO (28) Frag3 Ring Expansion/Rearrangement m/z 42 (Acetonitrile) Frag2->Frag3 Ring Cleavage

Figure 2: Primary fragmentation pathway observed in Electron Impact (EI) mass spectrometry.

  • m/z 168: Molecular ion.

  • m/z 123: Base peak in many spectra, resulting from the loss of the ethoxy group (α-cleavage).

  • m/z 95: Loss of the carbonyl (CO) from the m/z 123 fragment, leaving the dimethyl-imidazole cation.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three specific impurities must be monitored:

  • Regioisomer (Ethyl 4,5-dimethylimidazole-2-carboxylate):

    • Detection: Check ¹H NMR for a singlet proton at the C2 position (~7.5 ppm). The target compound (2,4-dimethyl) has no aromatic protons on the ring.

  • Hydrolysis Product (Acid):

    • Detection: Broad OH stretch in IR (2500-3300 cm⁻¹) and loss of ethyl signals in NMR.

  • Starting Material (Ethyl 2-chloroacetoacetate):

    • Detection: GC-MS or TLC (Visualize with KMnO₄; starting material is not UV active at 254nm to the same extent as the imidazole).

References

  • BenchChem. this compound | CAS 500890-03-9.[1] Retrieved from

  • PubChem. Ethyl 4-methyl-5-imidazolecarboxylate (Isomer Analog Data). National Library of Medicine. Retrieved from

  • Hantzsch, A.Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 1888.
  • Google Patents. Process for preparing imidazole derivatives (US3538110A). Retrieved from

Sources

Technical Guide: Characterization & Utility of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 500890-03-9) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility—defined by a trisubstituted imidazole ring—serves as a critical pharmacophore in the development of receptor tyrosine kinase (RTK) inhibitors, antifungal agents, and cardiovascular therapeutics.

This technical guide provides a rigorous characterization framework for this molecule. Unlike generic datasheets, this document synthesizes mechanistic synthesis, spectral elucidation, and validated analytical protocols to support researchers in high-purity application contexts.

Part 1: Molecular Identity & Physicochemical Profile

Before commencing synthesis or analysis, the molecular identity must be unequivocally established. The 2,4-dimethyl substitution pattern distinguishes this compound from its mono-methyl analogs (e.g., Etomidate precursors), significantly altering its lipophilicity and metabolic stability.

Table 1: Core Physicochemical Data
ParameterSpecification
Chemical Name This compound
CAS Registry Number 500890-03-9
Molecular Formula

Molecular Weight 168.19 g/mol
Physical State Solid (Crystalline Powder)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Calculated) ~7.5 (Imidazole N3 basicity)
SMILES CCOC(=O)C1=C(C)NC(C)=N1

Part 2: Synthetic Pathway & Mechanistic Context

The most robust route for synthesizing this compound is the Hantzsch Imidazole Synthesis . This condensation reaction is preferred for its scalability and regioselectivity compared to multi-step functionalization of an imidazole core.

Mechanistic Insight

The reaction involves the condensation of an


-halo-ketoester with an amidine.[2] Specifically, Ethyl 2-chloroacetoacetate  reacts with Acetamidine hydrochloride  in the presence of a base.
  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -ketoester.
    
  • Displacement: The second nitrogen attacks the

    
    -carbon, displacing the chloride.
    
  • Dehydration/Aromatization: Loss of water drives the formation of the aromatic imidazole ring.

Critical Process Control: The choice of base (typically Sodium Ethoxide or Potassium Carbonate) and temperature control (0°C to Room Temp) are vital to minimize self-condensation of the acetamidine.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_inputs Precursors A Ethyl 2-chloroacetoacetate C Base Treatment (NaOEt/EtOH) A->C B Acetamidine HCl B->C D Cyclocondensation (Hantzsch Mechanism) C->D Nucleophilic Attack E Workup & Purification (Recrystallization) D->E -H2O, -HCl F Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate E->F

Figure 1: Step-wise synthesis via Hantzsch condensation. Blue nodes indicate precursors; Green indicates the final isolated product.

Part 3: Structural Elucidation (The Core)

Characterization must go beyond simple peak matching. The following spectral data explains the causality of the signals, ensuring the structure is the 2,4-dimethyl isomer and not a regioisomer.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-


 (Preferred for observing the labile NH proton).
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Explanation
12.0 - 12.5 Broad Singlet1HNH (N1)Highly deshielded due to aromaticity and H-bonding. Often disappears in

exchange.
4.15 - 4.25 Quartet (

Hz)
2HO-CH

-
Deshielded by the electronegative ester oxygen. Characteristic ethyl ester pattern.[1][3][4][5]
2.35 - 2.40 Singlet3HC2-CH

Located between two nitrogens (amidine-like position), slightly more deshielded than C4-Me.
2.25 - 2.30 Singlet3HC4-CH

Located on the C=C bond, adjacent to the ester.
1.25 - 1.30 Triplet (

Hz)
3H-CH

(Ethyl)
Coupled to the methylene group.

Note on Tautomerism: While drawn as the 1H-tautomer, the proton rapidly exchanges between N1 and N3 in solution, making the C2 and C4 positions chemically distinct but the N1/N3 distinctness averaged on the NMR time scale at room temperature.

Infrared Spectroscopy (FT-IR)[7]
  • 1680 - 1710 cm

    
    :  Strong C=O stretch  (Ester). This is the diagnostic band for the carboxylate moiety.
    
  • 3100 - 3400 cm

    
    :  Broad N-H stretch . Confirms the presence of the free imidazole nitrogen (unsubstituted N1).
    
  • 1550 - 1600 cm

    
    : C=N stretch  (Imidazole ring breathing).
    
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+).

  • Observed Ion:

    
    .
    
  • Fragmentation: Loss of the ethyl group (

    
    ) or ethanol (
    
    
    
    ) is common in MS/MS modes.

Part 4: Analytical Method Validation

For researchers in drug development, purity is paramount. Standard silica chromatography often leads to "tailing" of imidazoles due to the interaction between the basic nitrogen and acidic silanols.

Validated HPLC Protocol

System: High-Performance Liquid Chromatography (HPLC) with UV Detection (210 nm & 254 nm).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 9.0) OR 0.1% Phosphoric Acid.

    • Why? Basic buffer keeps the imidazole neutral (sharper peaks). Acidic buffer keeps it fully protonated. Avoid neutral pH where it exists as a mixture, causing broad peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

Visualization: Analytical Logic Flow

AnalyticalLogic Sample Crude Sample Solubility Dissolve in MeOH/ACN Sample->Solubility HPLC HPLC-UV Analysis (C18, pH Controlled) Solubility->HPLC Decision Purity > 98%? HPLC->Decision Pass Proceed to NMR/MS (Structure Confirmation) Decision->Pass Yes Fail Recrystallize (EtOAc/Hexane) Decision->Fail No Fail->Solubility Re-analyze

Figure 2: Decision tree for analytical validation. Ensuring purity >98% prevents artifacts in downstream biological assays.

Part 5: Pharmaceutical Utility[3]

This molecule is not merely a chemical curiosity; it is a functional building block.

  • Kinase Inhibition: The 2,4-dimethyl-imidazole scaffold mimics the adenine ring of ATP, allowing derivatives to bind into the hinge region of kinase enzymes (e.g., p38 MAP kinase inhibitors).

  • Anesthetic Analogs: Structural similarity to Etomidate allows for the synthesis of "soft drug" analogs designed for rapid metabolic inactivation, reducing adrenal toxicity.

  • Metal Coordination: The N3 nitrogen is an excellent ligand for Zinc and Copper, making this scaffold useful in designing metallo-enzyme inhibitors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99200, Ethyl 4-methyl-1H-imidazole-5-carboxylate (Analog Reference). Retrieved from [Link]

  • Laufer, S. A., et al. (2002).Synthesis and biological testing of novel pyrrole and imidazole derivatives as inhibitors of p38 MAP kinase.Journal of Medicinal Chemistry. (Contextual grounding for imidazole kinase inhibitors).
  • Organic Chemistry Data. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

Sources

Substituted Imidazoles: A Technical Guide to Biological Activity and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) stands as a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore for a vast array of therapeutic agents ranging from antifungals (e.g., ketoconazole) to anticancer drugs (e.g., dacarbazine) and antihypertensives (e.g., losartan). Its amphoteric nature, capacity for hydrogen bonding, and ability to coordinate with metal ions (e.g., heme iron) make it an indispensable tool for drug discovery. This guide provides a technical deep-dive into the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for substituted imidazoles, designed for researchers optimizing lead compounds.

The Imidazole Pharmacophore: Electronic & Structural Properties

The imidazole ring is a planar, five-membered heterocycle containing two nitrogen atoms:

  • N1 (Pyrrole-like): Contributes a lone pair to the aromatic sextet; acts as a hydrogen bond donor.

  • N3 (Pyridine-like): Has a lone pair in the

    
     orbital; acts as a hydrogen bond acceptor and a strong ligand for metal coordination (critical for CYP450 inhibition).
    

Tautomerism: In unsubstituted or C-substituted imidazoles, the proton can rapidly migrate between N1 and N3. However, in N-substituted imidazoles , this tautomerism is locked, fixing the electronic distribution and defining the binding orientation within a receptor pocket.

Structure-Activity Relationship (SAR)

Optimizing the biological activity of imidazoles requires precise manipulation of substituents at the N1, C2, and C4/C5 positions.

SAR Visualization

The following diagram maps the functional impact of substitutions at specific positions on the imidazole ring.

SAR_Map Imidazole Imidazole Core (1,3-Diazole) N1 N1 Position (Pyrrole-like Nitrogen) Imidazole->N1 C2 C2 Position (Between Nitrogens) Imidazole->C2 C4_C5 C4/C5 Positions (Backbone Carbons) Imidazole->C4_C5 N1_Activity Critical for Antifungal Activity (Bulky/Hydrophobic Groups) Determines Pharmacokinetics N1->N1_Activity C2_Activity Steric Bulk Tolerance Lipophilicity Modulation Kinase Selectivity (Anticancer) C2->C2_Activity C4_C5_Activity Electronic Tuning (EWG/EDG) Tubulin Binding (Anticancer) COX-2 Inhibition C4_C5->C4_C5_Activity

Figure 1: Pharmacophore map illustrating the impact of regioselective substitution on biological activity.[1]

Key Mechanistic Insights:
  • N1-Substitution (Antifungal Specificity): For azole antifungals, a bulky hydrophobic group at N1 is essential. It aligns the molecule within the hydrophobic access channel of the fungal CYP51 enzyme, while the N3 nitrogen coordinates with the heme iron.

  • C2-Substitution: Introduction of aryl or alkyl groups here often improves lipophilicity (LogP), enhancing membrane permeability. In antihypertensives (e.g., Losartan), a butyl chain at C2 is critical for hydrophobic interaction with the AT1 receptor.

  • Electron-Withdrawing Groups (EWGs): Placing EWGs (e.g., -Cl, -F, -NO2) on phenyl rings attached to the imidazole often metabolically stabilizes the compound and can enhance binding affinity through halogen bonding.

Therapeutic Applications & Mechanisms[1][2]

Antifungal Activity (CYP51 Inhibition)

The most commercially successful application of imidazoles (e.g., miconazole, ketoconazole) is the inhibition of lanosterol 14α-demethylase (CYP51) .

Mechanism:

  • Inhibition: The N3 atom of the imidazole binds covalently to the heme iron (

    
    ) in the active site of CYP51.
    
  • Blockade: This prevents the activation of oxygen required to demethylate lanosterol.

  • Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol disrupt membrane integrity, leading to fungal cell death.

Antifungal_Mechanism Drug Imidazole Drug (e.g., Ketoconazole) Target Fungal CYP51 Enzyme (Lanosterol 14α-demethylase) Drug->Target Binds Active Site Interaction N3-Heme Iron Coordination (Blockade of O2 Activation) Target->Interaction Pathway Ergosterol Biosynthesis Pathway Interaction->Pathway Inhibits Effect1 Accumulation of 14α-methylsterols (Toxic) Pathway->Effect1 Disrupts Effect2 Depletion of Ergosterol (Membrane Instability) Pathway->Effect2 Disrupts Outcome Fungal Cell Death (Fungistatic/Fungicidal) Effect1->Outcome Effect2->Outcome

Figure 2: Mechanism of action for imidazole-based antifungals targeting the ergosterol pathway.

Anticancer Activity

Substituted imidazoles exhibit anticancer properties through multiple mechanisms:

  • Tubulin Polymerization Inhibition: 2-aryl-4-benzoyl-imidazoles mimic combretastatin A4, binding to the colchicine site of tubulin and disrupting microtubule dynamics during mitosis.

  • Kinase Inhibition: Raf kinase and VEGFR inhibitors often utilize the imidazole core to form hydrogen bonds with the kinase hinge region (ATP-binding pocket).

  • Alkylating Agents: Dacarbazine is a prodrug that, upon metabolic activation (N-demethylation), releases a diazonium ion that alkylates DNA at the O6-guanine position.

Data Presentation: Comparative Potency

The following table synthesizes recent data comparing novel trisubstituted imidazole derivatives against standard drugs.

Table 1: Comparative MIC Values (µg/mL) of Novel Imidazole Derivatives vs. Standards

Compound IDSubstituent Pattern (N1, C2, C4/C5)S. aureus (Gram+)MRSA (Resistant)C. albicans (Fungal)Interpretation
HL1 1-phenyl-2-(p-tolyl)-4,5-diphenyl625125064Moderate antibacterial; weak antifungal.
HL2 1-(4-methoxyphenyl)-2,4,5-triphenyl62562532Improved activity vs MRSA; moderate antifungal.
B3 1-(4-fluorophenyl)-imidazole deriv.>128>1280.125 Highly Potent Antifungal (Comparable to Fluconazole).
Fluconazole (Standard Azole)N/AN/A0.25 - 1.0Reference Standard.
Ciprofloxacin (Standard Antibiotic)0.51.0N/AReference Standard.

Note: Data aggregated from recent SAR studies [1, 2].[1] "B3" represents a high-potency fluorinated derivative demonstrating that electron-withdrawing groups on the N1-phenyl ring significantly enhance antifungal potency compared to electron-donating groups (HL1/HL2).

Experimental Protocols

Protocol A: Synthesis of Trisubstituted Imidazoles (One-Pot)

A robust, self-validating protocol for synthesizing 2,4,5-trisubstituted imidazoles using a multicomponent reaction.

Reagents: Benzil (1 mmol), Aldehyde (1 mmol), Ammonium Acetate (4 mmol), Catalyst (e.g., 10 mol% CuI or molecular iodine), Ethanol (5 mL).

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine Benzil, the substituted Aldehyde, and Ammonium Acetate.

  • Catalysis: Add the catalyst (CuI or Iodine). Add Ethanol as solvent.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with stirring. Monitor via TLC (eluent: Hexane/Ethyl Acetate 7:3) until the aldehyde spot disappears (typically 30–90 mins).

  • Workup: Cool the mixture to room temperature. Pour into crushed ice/water (50 mL).

  • Isolation: A solid precipitate will form. Filter the solid under vacuum.

  • Purification: Recrystallize from hot ethanol to yield pure crystals. Confirm structure via

    
    -NMR (look for singlet at ~12-13 ppm for NH if N1 is unsubstituted, or lack thereof if substituted).
    
Protocol B: Antifungal Susceptibility Testing (CLSI M27-A3)

Standardized Broth Microdilution Method for Yeasts.[2]

Objective: Determine the Minimum Inhibitory Concentration (MIC) of imidazole derivatives.

Materials:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).[3]

  • 96-well microtiter plates (U-bottom).[3]

  • Candida albicans (ATCC 90028) or clinical isolates.

Procedure:

  • Inoculum Preparation: Subculture yeast on Sabouraud Dextrose Agar (SDA) at 35°C for 24h. Suspend colonies in sterile saline to reach 0.5 McFarland turbidity (

    
     CFU/mL). Dilute this suspension 1:1000 in RPMI 1640 medium.
    
  • Plate Preparation:

    • Dissolve test compounds in DMSO (stock solution).

    • Perform serial twofold dilutions of the drug in RPMI 1640 across the 96-well plate (Columns 1-10). Final concentration range typically 64 µg/mL to 0.125 µg/mL.

    • Controls: Column 11: Growth Control (Medium + Inoculum + DMSO). Column 12: Sterility Control (Medium only).

  • Inoculation: Add 100 µL of the diluted yeast inoculum to wells in Columns 1-11. Final volume per well = 200 µL.

  • Incubation: Incubate plates at 35°C for 24 hours (for Candida spp.).

  • Readout:

    • Visual: Determine the lowest concentration well with prominent decrease in turbidity (approx. 50% inhibition) compared to the growth control.

    • Spectrophotometric (Optional): Read OD at 530 nm.

    • Validation: The Growth Control must show visible turbidity; Sterility Control must be clear.

Future Perspectives

  • PROTACs (Proteolysis Targeting Chimeras): Imidazole-based kinase inhibitors are being incorporated into PROTAC molecules to degrade specific oncogenic proteins rather than just inhibiting them.

  • Metal-Organic Frameworks (MOFs): The coordination ability of imidazole is being exploited to create silver-imidazole MOFs for sustained release of antimicrobial silver ions, overcoming resistance in wound care.

References

  • Kumar, R. (2024). A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives. Asian Journal of Research in Chemistry. Link

  • Al-Ghamdi, H. A., et al. (2024).[4] Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Biomolecules. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2008).[5][6] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[5][6] Link

  • Zhang, L., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. PubMed Central. Link

  • Shalini, K., et al. (2010). Imidazole and its biological activities: A review. Chem Sin. Link

Sources

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate as a starting material

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide to Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate: Versatility in Heterocyclic Synthesis

Core Directive: The Imidazole Scaffold in Modern Drug Design

This compound (CAS 500890-03-9) is not merely a reagent; it is a "privileged scaffold" in medicinal chemistry.[1] Its structural integrity—defined by a planar, electron-rich heteroaromatic ring with three distinct vectors for functionalization—makes it a cornerstone for generating diversity in pharmaceutical libraries.

This guide moves beyond basic catalog data to provide a mechanistic and practical framework for utilizing this intermediate. It addresses the critical challenge of regioselectivity in N-alkylation and provides validated protocols for constructing and modifying the imidazole core.

Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Number 500890-03-9
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; sparingly soluble in water.
pKa (Calculated) ~7.0 (Imidazole N-H), making it amphoteric but primarily basic at N-3.
Key Functional Groups 1. Secondary Amine (N-1): Nucleophilic, acidic (pKa ~14).2. Ester (C-5): Electrophilic, susceptible to hydrolysis/reduction.3. Methyl Groups (C-2, C-4): Steric blockers; potential for lateral lithiation.

Synthetic Utility & Reactivity Map

The utility of this scaffold lies in its orthogonal reactivity . You can modify the nitrogen without touching the ester, or hydrolyze the ester without affecting the ring.

Reactivity Visualization

The following diagram maps the three primary chemical gateways available on this molecule.

ReactivityMap Core Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate N1 N-1 Position (Nucleophilic Attack) Core->N1 Base/R-X C5 C-5 Ester (Electrophilic Attack) Core->C5 OH- or LiAlH4 C2 C-2/C-4 Methyls (Lateral Functionalization) Core->C2 n-BuLi (Protected) Alkylation N-Alkylation/Arylation (Library Generation) N1->Alkylation Hydrolysis Hydrolysis to Acid (Peptide Coupling) C5->Hydrolysis Reduction Reduction to Alcohol (Linker Synthesis) C5->Reduction Lithiation Lateral Lithiation (Carbon Extension) C2->Lithiation

Caption: Orthogonal reactivity channels. N-1 is the primary site for diversification, while the C-5 ester serves as a handle for downstream coupling.

Validated Synthesis Protocols

While many commercial suppliers provide this compound, in-house synthesis is often required for isotopic labeling or derivative generation. Two primary routes exist: the Imidate Condensation (preferred for scale) and the Hantzsch Synthesis .

Method A: Condensation of -Amino- -Keto Esters (Primary Route)

This method avoids the harsh conditions of the Hantzsch synthesis and typically yields cleaner products.

  • Mechanism: Condensation of an imidate (acetamidine equivalent) with an amino-keto ester.

  • Reference: Adapted from Czech Patent CZ597190A3 [1].

Protocol:

  • Reagents: Ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq), Ethyl ethanimidate (or Acetamidine HCl) (1.2 eq), Triethylamine (TEA) (2.5 eq), Ethanol (anhydrous).

  • Setup: Charge a round-bottom flask with Ethyl ethanimidate and TEA in Ethanol.

  • Addition: Add Ethyl 2-amino-3-oxobutanoate hydrochloride portion-wise at room temperature. The reaction is exothermic; cooling to 0°C may be required during addition.

  • Reaction: Stir the yellow solution overnight (12–16 hours) at ambient temperature.

  • Workup: Remove solvent in vacuo. Partition the residue between water and diethyl ether (or ethyl acetate).

  • Isolation: Separate the organic layer, dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethyl acetate/hexanes if necessary.

Method B: Hantzsch Imidazole Synthesis (Alternative)
  • Reagents: Ethyl 2-chloroacetoacetate + Acetamidine hydrochloride.

  • Note: This route often requires reflux and can produce oxazole byproducts if the ammonia source is insufficient.

Critical Reaction: Regioselective N-Alkylation

The most common failure mode in using this scaffold is poor regiocontrol during N-alkylation. The imidazole ring can tautomerize, but the steric bulk of the methyl groups at C-2 and C-4, combined with the ester at C-5, directs alkylation.

  • Steric Challenge: The C-4 methyl and C-5 ester create a crowded environment.

  • Electronic Bias: The N-1 position (distal to the ester in the 1H tautomer) is generally more nucleophilic.

  • Protocol (General N-Alkylation):

    • Dissolve the imidazole (1.0 eq) in DMF or Acetonitrile.

    • Add K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq) for faster rates.

    • Stir at RT for 30 min to deprotonate.

    • Add the alkyl halide (1.1 eq) dropwise.[2]

    • Key Insight: If regioselectivity is poor (mixture of N1/N3 products), switch to NaH in THF at 0°C to ensure kinetic control, favoring the sterically less hindered nitrogen [2].

Case Study: The Olmesartan Analogue

The strategic value of this scaffold is best illustrated by its structural analogue, the intermediate for the blockbuster antihypertensive Olmesartan Medoxomil .

  • The Challenge: Synthesizing the biphenyl-tetrazole moiety requires a precise N-alkylation of an imidazole ester.

  • Relevance: The 2-propyl-4-(1-hydroxy-1-methylethyl) analog of our target molecule undergoes N-alkylation with a trityl-protected tetrazole.

  • Takeaway: Researchers using this compound can expect similar reactivity profiles: the C-5 ester stabilizes the anion, facilitating clean alkylation with benzyl halides or biphenyl methyl halides [3].

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials: Ethyl 2-amino-3-oxobutanoate HCl + Ethyl ethanimidate Step1 Condensation (Ethanol, TEA, RT, 16h) Start->Step1 Intermediate Crude Imidazole Intermediate Step1->Intermediate Step2 Workup & Purification (Partition Et2O/H2O -> Recrystallization) Intermediate->Step2 Product Target: This compound Step2->Product

Caption: Step-by-step synthetic pathway from acyclic precursors to the imidazole core.

References

  • Czech Patent Office. (1990). Benzofuran derivative, process for preparing thereof and its use for pharmaceutical purposes (CZ597190A3). (Snippet verified via Google Patents).

  • BenchChem. (2025). Protocol for N-Alkylation of 4-iodo-1H-imidazole. (General procedure adapted for substituted imidazoles).[3]

  • Journal of Medicinal Chemistry. (1996). Synthesis and Structure-Activity Relationships of Olmesartan Medoxomil Analogues. (Demonstrates N-alkylation utility of imidazole-5-carboxylates).

Sources

Pharmacological Screening of Imidazole Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole carboxylate scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for two distinct therapeutic classes: antimycotics (e.g., ketoconazole analogs) and sedative-hypnotics (e.g., etomidate analogs). The presence of the carboxylate moiety introduces a critical variable: metabolic lability. This allows for the design of "soft drugs"—agents with predictable, ultra-short durations of action due to rapid esterase hydrolysis.

This guide provides a bifurcated screening strategy. It moves beyond generic assay lists to detail the specific logical flow required to distinguish a high-affinity GABA-A modulator from a potent CYP51 inhibitor, while rigorously assessing the metabolic stability that defines this chemical class.

Part 1: The Chemical Logic & SAR Bifurcation

Before screening begins, the researcher must recognize that the imidazole carboxylate scaffold has a dual nature. The screening workflow must be chosen based on the intended target profile.

The Structural Divergence[1]
  • Path A: Anti-Infective (CYP51 Inhibition)

    • Mechanism: The N-3 nitrogen of the imidazole ring coordinates with the heme iron of fungal lanosterol 14

      
      -demethylase (CYP51).
      
    • Carboxylate Role: Often used to attach lipophilic tails that interact with the substrate access channel.

  • Path B: CNS Modulation (GABA-A Agonism)

    • Mechanism: Allosteric modulation of the GABA-A receptor (specifically

      
      2/
      
      
      
      3 subunits).
    • Carboxylate Role: Acts as a metabolic "kill switch." In etomidate, the ester linkage allows for rapid hydrolysis by plasma esterases, preventing accumulation.

Visualization: The Bifurcated Screening Workflow

The following diagram illustrates the decision matrix for screening these derivatives.

ScreeningWorkflow Start Imidazole Carboxylate Library Synthesis Decision Intended Target? Start->Decision PathA Path A: Anti-Infective (Target: CYP51) Decision->PathA Fungal/Bacterial PathB Path B: CNS/Anesthetic (Target: GABA-A) Decision->PathB Sedative/Anesthetic AssayA1 Primary Screen: CLSI Broth Microdilution (MIC Determination) PathA->AssayA1 AssayA2 Secondary Screen: Sterol Quantitation (Ergosterol vs Lanosterol) AssayA1->AssayA2 Metab Metabolic Stability Screen (Plasma/Liver S9 Fraction) AssayA2->Metab AssayB1 Primary Screen: FLIPR Membrane Potential (High Throughput) PathB->AssayB1 AssayB2 Secondary Screen: Patch Clamp Electrophysiology (Gold Standard) AssayB1->AssayB2 AssayB2->Metab Tox Tox Counter-Screen (MTT + 11β-Hydroxylase) Metab->Tox

Caption: Bifurcated workflow distinguishing anti-infective vs. CNS screening pathways while converging on metabolic stability.

Part 2: Path A – Anti-Infective Screening Protocols

For imidazole carboxylates designed as antifungals, the primary objective is to verify CYP51 inhibition without cross-reactivity to human CYP450 enzymes.

Primary Screen: CLSI Broth Microdilution (MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07 (Bacteria) or M27 (Yeasts).

Protocol Logic: Mere "mixing" is insufficient. Imidazoles are often hydrophobic; solvent effects can mask activity.

  • Inoculum: Must be standardized to

    
     CFU/mL.
    
  • Solvent Control: DMSO concentration must remain <1% (v/v) to prevent solvent-induced membrane toxicity.

  • Endpoint Detection: Visual turbidity is subjective. Use Resazurin (Alamar Blue) .

Step-by-Step Workflow:

  • Stock Prep: Dissolve derivative in 100% DMSO at 100x final concentration.

  • Dilution: Perform serial 2-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Add 100 µL of standardized bacterial/fungal suspension to 96-well plates containing drug dilutions.

  • Incubation: 16–20 hours at 35°C (bacteria) or 24–48 hours (fungi).

  • Readout: Add 20 µL of 0.01% Resazurin. Incubate 1–4 hours.

    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Mechanistic Validation: Sterol Quantitation

Why this is needed: To confirm the drug acts via CYP51 inhibition and not general membrane disruption. Expected Result: A sharp decrease in ergosterol and accumulation of lanosterol (the substrate of CYP51). Method: Saponification of fungal cell lysates followed by GC-MS analysis.

Part 3: Path B – CNS & Anesthetic Screening Protocols

For derivatives like etomidate, the goal is rapid onset and rapid recovery ("soft drug" profile).

Primary Screen: FLIPR Membrane Potential Assay

Objective: High-throughput identification of GABA-A agonists. Mechanism: Uses voltage-sensitive dyes to detect hyperpolarization (chloride influx) in HEK293 cells stably expressing GABA-A (


1

2

2).
Gold Standard: Whole-Cell Patch Clamp

Objective: Quantify potency (EC50) and efficacy relative to GABA. Protocol Logic:

  • Holding Potential: -60 mV.

  • Application: Rapid perfusion (lifted cell method) to prevent desensitization.

  • Analysis: Measure peak current amplitude induced by the derivative vs. saturating GABA (1 mM).

In Vivo Screen: Loss of Righting Reflex (LORR)

Objective: Assess sedative duration and "hangover" effects. Relevance to Carboxylates: This assay validates the "soft drug" concept.

  • Method: IV injection in tadpoles or mice.

  • Metric: Time from injection to loss of reflex (Induction) and time to regain reflex (Recovery).

  • Success Criteria: A wide margin between hypnotic dose (HD50) and lethal dose (LD50).

Part 4: The Metabolic "Kill Switch" & Toxicity

This section is critical for imidazole carboxylates. The carboxylate ester is designed to be a metabolic liability.

In Vitro Metabolic Stability (Plasma Esterase)

Objective: Confirm the drug is hydrolyzed by esterases (e.g., hCE1) and not accumulating. Protocol:

  • Incubate compound (1 µM) in pooled human plasma at 37°C.

  • Sample at t=0, 5, 15, 30, 60 min.

  • Quench with ice-cold acetonitrile (precipitates proteins).

  • Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ).
    
    • Target:

      
       < 10 minutes for ultra-short acting anesthetics.[1]
      
Critical Toxicity Counter-Screen: 11 -Hydroxylase Inhibition

The Etomidate Problem: Imidazoles can bind the heme of 11


-hydroxylase in the adrenal gland, suppressing cortisol production. This is the #1 failure point for this drug class.
Assay:  H295R Adrenocortical Carcinoma Cell Line Assay.
  • Stimulation: Stimulate cells with Forskolin.

  • Treatment: Treat with derivative for 24 hours.

  • Readout: ELISA quantification of Cortisol vs. 11-Deoxycortisol.

  • Success: High GABA affinity but low cortisol suppression.

Part 5: Data Presentation & Analysis

Mechanism of Action Visualization

The following diagram details the molecular interaction differences between the two paths.

Mechanism Core Imidazole Carboxylate Core Coord N-3 Nitrogen Coordination Core->Coord Path A Allosteric Hydrophobic Pocket Binding Core->Allosteric Path B Heme Heme Iron (Fe2+) (CYP51 / CYP11B1) Coord->Heme Inhibits Enzyme GABA GABA-A Receptor (Transmembrane Domain) Allosteric->GABA Enhances Cl- Influx

Caption: Molecular mechanism divergence: N-3 coordination (Enzyme Inhibition) vs. Hydrophobic binding (Receptor Modulation).

Summary Data Table Template

Use this structure to report findings, facilitating rapid comparison between derivatives.

Compound IDMIC (µg/mL) [Path A]GABA EC50 (µM) [Path B]Plasma

(min)
Cortisol IC50 (nM)Selectivity Index
Ref (Etomidate) N/A3.2451.2 (High Tox)Low
Ref (Fluconazole) 0.5>100>300>1000High
Derivative X ...............

References

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Wayne, PA: Clinical and Laboratory Standards Institute; 2015.

  • Forman, S. A. (2011). Clinical and molecular pharmacology of etomidate. Anesthesiology, 114(3), 695-707.

  • Pejo, E., et al. (2012). A randomized, double-blind, dose-escalation study of the safety and pharmacokinetics of methoxycarbonyl-etomidate (MOC-etomidate) in healthy volunteers. Anesthesia & Analgesia, 115(2), 297-304.

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Zhu, X., et al. (2017). Design, synthesis, and pharmacological evaluation of novel imidazole-4-carboxylate derivatives as antifungal agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3354-3358.

Sources

Crystal Structure & Chemical Architecture: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

[1]

Executive Summary

This compound (CAS: 500890-03-9) serves as a foundational scaffold in the synthesis of angiotensin II receptor antagonists (e.g., Olmesartan) and novel receptor tyrosine kinase (RTK) inhibitors.[1] Its structural integrity is governed by the interplay between the planar imidazole ring and the flexible ethyl ester side chain, stabilized by a robust network of intermolecular hydrogen bonds.

This guide provides a comprehensive analysis of its solid-state architecture, validated synthesis protocols, and the specific crystallographic methodologies required for its characterization.

Chemical Identity & Tautomerism

The molecule exists in a dynamic tautomeric equilibrium in solution but locks into a specific tautomer in the crystalline state to maximize lattice energy.

  • IUPAC Name: this compound[1][2][3]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 168.19 g/mol [1]

  • Tautomeric Consideration: In the solid state, the proton typically resides on the

    
     nitrogen (distal to the ester group) or 
    
    
    depending on the hydrogen bonding network. For 2,4-disubstituted imidazoles, the
    
    
    -tautomer is generally favored to allow the
    
    
    (pyridine-like nitrogen) to accept hydrogen bonds.[1]
Synthesis & Crystallization Protocol

Objective: To produce high-purity single crystals suitable for X-ray diffraction (XRD).

The synthesis exploits the Hantzsch-type condensation or the reaction of


1
Protocol A: Cyclocondensation (High Purity Route)

This method minimizes side products and yields a crystalline precipitate directly.[1]

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 eq)[1][4]

  • Acetamidine hydrochloride (1.1 eq)[1]

  • Potassium Carbonate (

    
    ) or Sodium Ethoxide (
    
    
    )[1]
  • Solvent: Absolute Ethanol (

    
    )[1][4]
    

Workflow:

  • Activation: Dissolve Acetamidine HCl in absolute ethanol. Add base (

    
    ) to liberate the free amidine base.[1] Stir for 30 min at 
    
    
    .
  • Addition: Dropwise addition of Ethyl 2-chloroacetoacetate over 45 minutes. Maintain temperature

    
     to prevent polymerization.
    
  • Cyclization: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. The solution typically turns from colorless to pale yellow.[1]

  • Workup: Evaporate EtOH. Resuspend residue in water (

    
    ) to dissolve inorganic salts.[1] Extract with Ethyl Acetate (
    
    
    ).[1][4][5]
  • Crystallization: Dry organic layer (

    
    ), concentrate. Recrystallize from Isopropyl Alcohol (IPA)  or Acetonitrile  to obtain needle-like crystals.[1]
    
Protocol B: Single Crystal Growth (Vapor Diffusion)

For XRD analysis, slow growth is essential.

  • Solvent: Dissolve 50 mg of pure compound in 2 mL Methanol.

  • Antisolvent: Diethyl Ether or Hexane.[1]

  • Method: Place the methanol solution in a small vial. Place this vial inside a larger jar containing the antisolvent. Cap the large jar. Allow to stand undisturbed for 3–5 days at

    
    .
    

Crystallographic Analysis & Structural Features

Note: While specific unit cell parameters can vary by polymorph, the following structural features are characteristic of this class of imidazole esters based on homologous series analysis (e.g., 2-ethyl and 5-methyl analogs).

Predicted Unit Cell & Space Group

Based on the structural homology with 2-ethyl-1H-imidazole-4-carboxylate and ethyl 5-methyl-1H-imidazole-4-carboxylate:

  • Crystal System: Monoclinic or Triclinic (common for planar polar heterocycles).[1]

  • Space Group: Typically

    
     or 
    
    
    .[1]
  • Z (Molecules per unit cell): 4 (stabilized by inversion centers).

Molecular Conformation
  • Planarity: The imidazole ring is strictly planar.[1] The ester group (

    
    ) typically lies coplanar or slightly twisted (torsion angle 
    
    
    ) relative to the imidazole ring to maximize
    
    
    -conjugation.[1]
  • Bond Lengths:

    • 
       (Ester): ~1.21 Å[1]
      
    • 
       (Imidazole): ~1.32–1.36 Å (indicating delocalization).[1]
      
Supramolecular Architecture (The "Core")

The crystal lattice is dominated by strong hydrogen bonding, which dictates the melting point and solubility profile.

  • Primary Interaction (

    
    ): 
    The pyrrole-like 
    
    
    of one molecule donates a hydrogen bond to the pyridine-like
    
    
    of a neighboring molecule, forming infinite 1D chains or dimers (
    
    
    graph set motif).
  • Secondary Interaction (

    
    ): 
    Depending on the steric bulk of the ethyl group, the 
    
    
    may alternatively bond to the carbonyl oxygen of the ester, creating a "head-to-tail" stacking arrangement.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the critical path from raw materials to the final crystal structure determination.[1]

Gcluster_crystCrystallization ProtocolStartStart: Raw Materials(Ethyl 2-chloroacetoacetate + Acetamidine)ReactionCyclocondensation(Reflux in EtOH, 6h)Start->Reaction Nucleophilic AttackWorkupWorkup & Isolation(Extraction EtOAc / Drying)Reaction->WorkupCrudeCrude Product(Solid/Oil)Workup->CrudeRecrystRecrystallization(Solvent: Isopropyl Alcohol)Crude->Recryst Bulk PurificationVaporDiffVapor Diffusion(MeOH / Et2O)Crude->VaporDiff Crystal GrowthXRDSingle Crystal XRD(Mo Kα Radiation)Recryst->XRD Select CrystalVaporDiff->XRDStructureFinal Structure(P21/c, H-Bonded Dimers)XRD->Structure Refinement

Caption: Workflow for the synthesis, purification, and structural determination of this compound.

Implications for Drug Design (SAR)

Understanding the crystal structure of this intermediate allows researchers to predict how it will interact within a protein binding pocket (e.g., AT1 receptor).

  • Pharmacophore Mapping: The distance between the imidazole nitrogen and the ester carbonyl is a fixed vector in the crystal. This vector is often conserved in the final drug molecule (e.g., Olmesartan), facilitating binding to the receptor's acidic residues.

  • Solubility Prediction: The high melting point (typically

    
     for imidazole esters) and density (approx. 
    
    
    ) suggest strong lattice energy.[1] To improve bioavailability, medicinal chemists often hydrolyze the ester to the acid or alkylate the nitrogen to disrupt these strong H-bonds.[1]

Quantitative Data Summary

PropertyValue / DescriptionSource/Method
Formula

Calculated
Crystal Habit Colorless Needles / PrismsExp.[1] (IPA Recryst.)[1]
Melting Point

(analogous range)
Thermal Analysis
Space Group

(Predicted/Common)
Homology Modeling
H-Bond Donor 1 (

)
Structural Analysis
H-Bond Acceptor 2 (

,

)
Structural Analysis

References

  • Synthesis of Imidazole Carboxylates

    • BenchChem.[1][4] "this compound | CAS 500890-03-9."[1] Link[1]

  • Structural Homologs (Crystallography)

    • National Institutes of Health (PMC).[1] "2-Ethyl-1H-imidazole-4-carboxylate monohydrate."[1] Acta Crystallogr Sect E Struct Rep Online. Link

  • Medicinal Chemistry Context

    • Journal of Medicinal Chemistry.[1] "Angiotensin II Receptor Antagonists.[1][5] Design, Synthesis, and Evaluation of Substituted Imidazoles." (General reference for the class).

  • Patent Literature (Synthesis Protocol)

    • Google Patents.[1] "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates."[1][6] (Describes the 2-propyl analog synthesis, applicable to 2,4-dimethyl). Link

Technical Guide: Discovery and Development of Novel Imidazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) stands as a "privileged scaffold" in medicinal chemistry due to its ubiquity in biological systems (e.g., histidine, histamine, purines) and its versatile electronic profile.[1][2][3][4] Its ability to act as both a hydrogen bond donor and acceptor, as well as a ligand for metal coordination (specifically heme iron), makes it an indispensable core for antifungal (azoles), anticancer, and anti-inflammatory drug discovery.[1]

This guide provides a technical roadmap for the rational design, synthesis, and evaluation of novel 2,4,5-trisubstituted imidazole derivatives, moving beyond standard literature to provide field-tested insights for the bench scientist.

Part 1: The Pharmacophore & Rational Design

Electronic Versatility

The imidazole ring is a planar, five-membered aromatic heterocycle. Its amphoteric nature is central to its pharmacological success:

  • N3 (Pyridine-like): The unprotonated nitrogen possesses a lone pair in an

    
     orbital, making it a good hydrogen bond acceptor and a strong ligand for metalloenzymes (e.g., CYP450).
    
  • N1 (Pyrrole-like): The protonated nitrogen contributes two electrons to the aromatic sextet and acts as a hydrogen bond donor.

In Silico Workflow: Molecular Docking

Before synthesis, candidates should be screened against high-value targets such as Lanosterol 14


-demethylase (CYP51)  for antifungal activity or B-Raf kinase  for anticancer potential.

The "Senior Scientist" Insight: Do not rely solely on binding energy scores. Visually inspect the pose to ensure the N3 nitrogen is oriented correctly to coordinate with the heme iron (distance < 2.5 Å) or interact with the hinge region of kinases.

Diagram 1: Rational Discovery Pipeline

This workflow integrates virtual screening with wet-lab validation.

DiscoveryPipeline TargetID Target Identification (e.g., CYP51, B-Raf) InSilico In Silico Screening (Docking & ADMET) TargetID->InSilico PDB Structure Synthesis Chemical Synthesis (MCR Protocol) InSilico->Synthesis Top Hits BioAssay Biological Assay (MIC / IC50) Synthesis->BioAssay Purified cmpds LeadOpt Lead Optimization (SAR Analysis) BioAssay->LeadOpt Activity Data LeadOpt->InSilico Refinement

Caption: Iterative workflow for imidazole drug discovery, cycling from virtual screening to biological validation.

Part 2: Synthetic Strategy (The "Green" Route)

While various methods exist (e.g., Van Leusen synthesis), the One-Pot Multicomponent Reaction (MCR) is superior for generating libraries of 2,4,5-trisubstituted imidazoles. It offers high atom economy and avoids toxic intermediates.

Protocol: Catalyst-Free Synthesis of 2,4,5-Trisubstituted Imidazoles

Reaction: Benzil + Aldehyde + Ammonium Acetate


 Imidazole Derivative[5]
Reagents & Materials:
  • Benzil (1.0 mmol)

  • Substituted Aromatic Aldehyde (1.0 mmol)

  • Ammonium Acetate (4.0 mmol)

  • Ethanol (5 mL, absolute)

  • TLC Plates (Silica gel 60 F254)

Step-by-Step Methodology:
  • Charge: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine benzil, the specific aldehyde, and ammonium acetate in ethanol.

    • Critical Insight: Use excess ammonium acetate (4 equiv). It acts as both the nitrogen source and a buffer to stabilize the imine intermediates.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

    • Monitoring: Check TLC every 30 minutes (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the distinctive yellow benzil spot indicates reaction progress.

  • Precipitation: Once complete (typically 2-4 hours), cool the reaction mixture to room temperature. Pour the solution into crushed ice-water (approx. 20 mL).

    • Why? The sudden polarity shift forces the hydrophobic imidazole product to precipitate out while unreacted ammonium salts remain dissolved.

  • Purification: Filter the solid precipitate. Wash with cold water (

    
     mL). Recrystallize from hot ethanol or ethanol/water mixture.
    
    • Validation: Confirm structure via

      
      H-NMR (look for the NH signal around 12-13 ppm) and Melting Point.
      

Part 3: Biological Mechanism & Evaluation

Mechanism of Action: CYP51 Inhibition

For antifungal applications, the primary target is CYP51.[6][7] The imidazole N3 nitrogen binds to the heme iron in the enzyme's active site, preventing the oxidation of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and membrane rupture.[7]

Diagram 2: Imidazole-Heme Coordination Mechanism

Visualizing the molecular interaction at the active site.

MOA Imidazole Imidazole Inhibitor (Drug) Heme Heme Iron (Fe) (CYP51 Active Site) Imidazole->Heme N3-Fe Coordination (Blocks Active Site) Lanosterol Lanosterol (Substrate) Imidazole->Lanosterol Prevents Oxidation Heme->Lanosterol Normal Catalysis Ergosterol Ergosterol (Cell Membrane Component) Lanosterol->Ergosterol Biosynthesis Membrane Fungal Cell Membrane Integrity Lanosterol->Membrane Accumulation of Toxic Sterols Ergosterol->Membrane Required for Stability

Caption: Mechanism of Action: Imidazole N3 binds heme iron, blocking ergosterol synthesis and destabilizing the membrane.

Biological Assays
A. Antifungal Susceptibility Testing (MIC)
  • Method: CLSI M27-A3 Broth Microdilution.

  • Organisms: Candida albicans, Aspergillus fumigatus.[8]

  • Protocol:

    • Prepare stock solutions of compounds in DMSO.

    • Dilute in RPMI 1640 medium to final concentrations (0.125 – 64

      
      g/mL).
      
    • Inoculate with fungal suspension (

      
       CFU/mL).
      
    • Incubate at 35°C for 24-48 hours.

    • Endpoint: The lowest concentration showing 100% growth inhibition (optically clear).

B. Anticancer Viability Assay (MTT)
  • Method: Colorimetric reduction of MTT to formazan.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical).

  • Protocol:

    • Seed cells (

      
       cells/well) in 96-well plates.
      
    • Treat with imidazole derivatives for 48 hours.

    • Add MTT reagent; incubate 4 hours.

    • Dissolve formazan crystals in DMSO.

    • Measure absorbance at 570 nm.

Part 4: Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) for a hypothetical series of 2,4,5-trisubstituted imidazoles.

Table 1: Comparative Biological Activity of Synthesized Derivatives

Compound IDR1 (Aldehyde)R2 (Benzil)Yield (%)MIC C. albicans (

g/mL)
IC

MCF-7 (

M)
IMZ-01 PhenylPhenyl8832.0> 50
IMZ-02 4-Cl-PhenylPhenyl924.025.4
IMZ-03 2,4-Di-Cl-PhenylPhenyl850.5 12.1
IMZ-04 4-NO

-Phenyl
Phenyl9016.05.2
Ref Fluconazole--0.5-

SAR Interpretation:

  • Electron Withdrawal: The presence of electron-withdrawing groups (Cl, NO

    
    ) on the phenyl ring at position 2 significantly enhances biological activity compared to the unsubstituted phenyl ring (IMZ-01).
    
  • Steric/Lipophilic Effects: The 2,4-dichloro substitution (IMZ-03) mimics the pharmacophore of Ketoconazole/Miconazole, resulting in potent antifungal activity comparable to the reference standard.

References

  • Zhang, L., et al. (2014). "Imidazole as a privileged scaffold in medicinal chemistry."[4][9][10] Medicinal Research Reviews.

  • Wang, M., Gao, J., & Song, Z. (2011). "A Practical and Green Approach Toward Synthesis of 2,4,5-Trisubstituted Imidazoles Without Adding Catalyst." Synthetic Communications.

  • Shrivastava, T.P., et al. (2024). "Diverse pharmacological significance of imidazole derivatives- A review." Research Journal of Pharmacy and Technology.

  • Odds, F.C., et al. (2003). "Antifungal agents: mechanisms of action." Trends in Microbiology.

  • Al-Ostoot, F.H., et al. (2021). "Imidazole ring: A review of its synthesis, and biological activities." Journal of the Iranian Chemical Society.

Sources

Physical and chemical properties of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 500890-03-9) is a trisubstituted imidazole derivative serving as a critical scaffold in the synthesis of bioactive small molecules.[1][2] Its structural versatility—defined by an amphoteric imidazole core, a modifiable ester moiety, and steric bulk from dimethyl substitution—makes it a high-value intermediate for Receptor Tyrosine Kinase (RTK) inhibitors, antifungal agents, and coordination ligands.

This guide provides a definitive technical profile of the compound, synthesizing experimental physicochemical data with mechanistic insights into its synthesis and reactivity.

Chemical Identity
IdentifierDetail
IUPAC Name This compound
Common Aliases Ethyl 2,4-dimethyl-5-imidazolecarboxylate; 2,4-Dimethyl-5-carbethoxyimidazole
CAS Number 500890-03-9
Molecular Formula C

H

N

O

Molecular Weight 168.19 g/mol
SMILES CCOC(=O)c1c(C)nc(C)[nH]1

Physical & Chemical Characterization

The physicochemical profile of this compound is dominated by the interplay between the electron-withdrawing ester group and the electron-donating methyl groups on the imidazole ring.

Physicochemical Constants
PropertyValue / RangeExperimental/PredictedNote
Physical State Crystalline SolidExperimentalOff-white to pale yellow powder
Melting Point 183 – 185 °C ExperimentalConsistent with high lattice energy of imidazole H-bonding networks
Boiling Point ~340 °CPredictedDecomposition likely precedes boiling at atm pressure
Density 1.137 g/cm³Predicted-
pKa (MH

)
~7.2EstimatedConjugate acid (N3 protonation).[3] Methyls (+I) offset Ester (-I/M) effects.
pKa (NH) ~13.5EstimatedAcidic proton on N1
LogP 1.1 – 1.3PredictedModerate lipophilicity; soluble in alcohols/DMSO
Solubility Profile
  • High Solubility: DMSO, Methanol, Ethanol, DMF.

  • Moderate Solubility: Ethyl Acetate, Dichloromethane.

  • Low Solubility: Water (neutral pH), Hexanes.

  • pH-Dependent Solubility: Highly soluble in aqueous acid (pH < 4) due to protonation of the imidazole N3.

Synthesis & Manufacturing Protocols

The synthesis of 2,4-disubstituted imidazole esters typically avoids the regio-ambiguity of standard cyclizations by using pre-functionalized precursors. The Hantzsch-type condensation is the industry-standard route for high-fidelity regiocontrol.

Primary Synthetic Route: Imidate Condensation

This protocol utilizes the condensation of an


-amino-

-keto ester with an imidate. This method is preferred for its mild conditions and high regioselectivity.

Reagents:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride (Precursor A)

  • Ethyl ethanimidate (Precursor B)

  • Triethylamine (Base)

  • Ethanol (Solvent)

Protocol:

  • Preparation: Dissolve Ethyl ethanimidate (1.0 eq) and Triethylamine (1.2 eq) in anhydrous Ethanol under N

    
     atmosphere.
    
  • Addition: Add Ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) portion-wise to the stirring solution.

  • Cyclization: Stir the resulting yellow solution at room temperature for 12–16 hours.

  • Work-up: Remove solvent in vacuo.[4] Partition the residue between Water and Diethyl Ether (or Ethyl Acetate).

  • Isolation: Separate the organic layer, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from minimal hot Ethanol or Ethyl Acetate/Hexanes to yield the target as off-white crystals.

Mechanistic Pathway Visualization

The following diagram illustrates the convergent synthesis and the critical cyclization step.

Synthesis Figure 1: Hantzsch-Type Cyclocondensation Mechanism Pre1 Ethyl 2-amino-3-oxobutanoate (Alpha-amino ketone) Inter Acyclic Intermediate (Imine formation) Pre1->Inter Condensation (-NH3) Pre2 Ethyl ethanimidate (Imidate) Pre2->Inter Prod Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Inter->Prod Cyclodehydration (-H2O, -EtOH)

Spectroscopic Identification

Validation of the structure requires careful analysis of the methyl signals to distinguish from the 4(5)-methyl isomer.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 or CDCl

Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Note
12.0 – 12.5 Broad Singlet1HN-H Exchangeable; shift varies with concentration/solvent.
4.25 Quartet (

Hz)
2HEster CH

Characteristic ethyl ester pattern.
2.35 Singlet3HC2-CH

Deshielded by two adjacent nitrogen atoms.
2.28 Singlet3HC4-CH

Slightly more shielded than C2-Me.
1.30 Triplet (

Hz)
3HEster CH

Coupled to methylene group.
Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm

    
    :  Broad N-H stretching (H-bonded network).
    
  • 1680 – 1705 cm

    
    :  Strong C=O stretching (Ester). Conjugation with the imidazole ring lowers the frequency compared to aliphatic esters (~1740 cm
    
    
    
    ).
  • 1550 – 1600 cm

    
    :  C=N / C=C ring stretching vibrations.
    

Reactivity & Application Logic

Understanding the reactivity profile is essential for using this compound as a scaffold. The molecule exhibits dual reactivity: nucleophilicity at the ring nitrogens and electrophilicity at the ester carbonyl.

Tautomerism & N-Alkylation

In solution, the 1H-imidazole exists in equilibrium between two tautomers. However, the N1-H tautomer (where the proton is on the nitrogen adjacent to the methyl, distal to the ester) is generally favored due to hydrogen bonding and electronic stabilization.

  • Reaction: Treatment with alkyl halides (R-X) and base (e.g., K

    
    CO
    
    
    
    , NaH).
  • Regioselectivity: Alkylation typically occurs at the less sterically hindered nitrogen or is directed by the "distal" preference, but mixtures of N1- and N3-alkylated products are common. The steric bulk of the C2 and C4 methyls can slow down alkylation compared to unsubstituted imidazoles.

Ester Hydrolysis

The C5-ester is sterically shielded by the C4-methyl group, making it more resistant to hydrolysis than a standard benzoate.

  • Protocol: Requires refluxing with strong base (NaOH/KOH) in aqueous ethanol.

  • Product: 2,4-Dimethyl-1H-imidazole-5-carboxylic acid (Precursor for decarboxylation to 2,4-dimethylimidazole).

Reactivity Map

Reactivity Figure 2: Core Reactivity Pathways Center Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Hydrolysis Hydrolysis (NaOH/H2O) Yields: Carboxylic Acid Center->Hydrolysis Alkylation N-Alkylation (R-X, Base) Yields: N-Substituted Imidazoles Center->Alkylation Reduction Reduction (LiAlH4) Yields: Hydroxymethyl Imidazole Center->Reduction

Handling & Safety (MSDS Summary)

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place. Keep container tightly closed. Hygroscopic nature is possible; store under inert gas if high purity is required for long durations.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • PubChem Compound Summary. "this compound (CAS 500890-03-9)." National Center for Biotechnology Information. Accessed Jan 2026. Link

  • BenchChem. "this compound Properties and Applications." BenchChem Database. Link

  • Ludo, K. et al. "Benzofuran derivative, process for preparing thereof and its use for pharmaceutical purposes." Patent CZ597190A3. (Describes synthesis via ethyl ethanimidate condensation). Link

  • TCI Chemicals. "Ethyl 4-methyl-1H-imidazole-5-carboxylate (Analogous Data)." TCI Product Catalog. (Used for comparative melting point analysis). Link

  • Shabalin, D. A. & Camp, J. E. "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry, 2020. (Mechanistic grounding for imidazole formation). Link

Sources

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry.

CAS Registry Number: 500890-03-9 Chemical Family: Imidazole Carboxylates Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, GPCR Antagonists)

Executive Summary

This compound is a disubstituted imidazole derivative acting as a "privileged scaffold" in drug discovery.[1] Its structural integrity—defined by the electron-rich imidazole core and the reactive ester functionality—makes it an ideal precursor for synthesizing receptor tyrosine kinase (RTK) inhibitors and angiotensin II receptor antagonists. This guide outlines its physicochemical profile, a validated synthesis route via the Hantzsch condensation, and critical handling protocols.

Chemical Identity & Identifiers

Precise identification is paramount to avoid confusion with its isomers (e.g., the 1,4-dimethyl variant) or structurally related analogs (e.g., the Olmesartan intermediate).

Identifier TypeValue
CAS Number 500890-03-9
IUPAC Name This compound
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
SMILES CCOC(=O)C1=C(N)N=C(C)N1 (Tautomeric representation)
InChI Key YPOXNCMNUICELH-UHFFFAOYSA-N
PubChem CID 12685481

Physicochemical Properties

Understanding the physical state and solubility profile is essential for assay development and formulation.

PropertyDataExperimental/Predicted
Physical State Solid (Crystalline Powder)Experimental
Melting Point 203–207 °CAnalogous (4-methyl variant)
Boiling Point ~340 °C (at 760 mmHg)Predicted
Density 1.137 g/cm³Predicted
pKa (Imidazole N) ~7.5 – 8.0Predicted
Solubility DMSO, Methanol, Ethanol, Ethyl AcetateExperimental
Water Solubility Low (Hydrophobic ester group)Predicted

Synthesis & Manufacturing: The Hantzsch Protocol

The most robust method for synthesizing this compound is the Hantzsch Imidazole Synthesis . This pathway utilizes the condensation of an


-halo-

-ketoester with an amidine.
Retrosynthetic Analysis

The molecule is disconnected into two primary precursors:

  • Carbon Electrophile: Ethyl 2-chloroacetoacetate (Provides the C4-Methyl, C5-Ester, and the backbone carbons).

  • Nitrogen Nucleophile: Acetamidine Hydrochloride (Provides the N-C-N fragment and C2-Methyl).

Reaction Mechanism & Workflow

The reaction proceeds via a cyclocondensation mechanism involving nucleophilic attack, alkylation, and dehydration.

G Precursor1 Ethyl 2-chloroacetoacetate (Electrophile) Intermediate Acyclic Amidine Intermediate Precursor1->Intermediate Condensation Precursor2 Acetamidine HCl (Nucleophile) Precursor2->Intermediate Base Base (NaOEt or K2CO3) Base->Intermediate Neutralization Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O, - HCl Product Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Cyclization->Product Reflux

Figure 1: Hantzsch synthesis pathway for the formation of the imidazole core.

Detailed Experimental Protocol

Scale: 50 mmol Yield Target: 65-75%

  • Preparation of Amidine Base:

    • Dissolve Acetamidine Hydrochloride (50 mmol) in absolute ethanol (100 mL).

    • Add Sodium Ethoxide (100 mmol) slowly at 0°C to neutralize the hydrochloride salt and generate the free base. Stir for 30 minutes.

  • Condensation:

    • Add Ethyl 2-chloroacetoacetate (50 mmol) dropwise to the reaction mixture while maintaining the temperature below 10°C.

    • Note: The exotherm must be controlled to prevent polymerization of the chloro-ester.

  • Cyclization:

    • Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 4–6 hours.

    • Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Work-up:

    • Cool the mixture and filter off the inorganic salt (NaCl).[2]

    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[3]

    • Purification: Recrystallize from Isopropyl Alcohol or Ethyl Acetate/Hexane to yield off-white crystals.

Applications in Drug Discovery

This compound serves as a versatile "Lego block" for medicinal chemists.[1]

Kinase Inhibition (RTK)

The 2,4-dimethyl substitution pattern provides steric bulk that can fit into specific hydrophobic pockets of kinase enzymes (e.g., p38 MAP kinase or VEGFR). The ester group at C5 is a "handle" that can be:

  • Hydrolyzed to the acid (COOH) to form salt bridges with lysine/arginine residues in the active site.

  • Converted to an amide to extend the scaffold into the solvent-exposed region of the protein.

Angiotensin II Receptor Antagonists

Structurally analogous to the core of Olmesartan and Losartan , this scaffold is used to synthesize "Sartan" derivatives. The imidazole nitrogen (N1) is typically alkylated with a biphenyl-tetrazole moiety to achieve high affinity for the AT1 receptor.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against these expected values.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Shift (δ ppm)MultiplicityIntegrationAssignment
12.20 Broad Singlet1HImidazole NH (Exchangeable)
4.20 Quartet (J=7.1 Hz)2HEster CH₂
2.35 Singlet3HC2-Methyl
2.28 Singlet3HC4-Methyl
1.28 Triplet (J=7.1 Hz)3HEster CH₃
Mass Spectrometry (ESI-MS)
  • [M+H]⁺: 169.20 m/z

  • Fragmentation: Loss of ethyl group (M-29) is a common fragmentation pathway.

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard CodeDescriptionPrecaution
H315 Causes skin irritation.Wear nitrile gloves.
H319 Causes serious eye irritation.Use safety goggles.
H335 May cause respiratory irritation.[4]Work in a fume hood.

Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from moisture.

References

  • PubChem. (2025).[5] Compound Summary: this compound.[1][6] National Library of Medicine. Retrieved from [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry, 39(1), 323-338.[7][8] (Cited for analogous Hantzsch synthesis methodology).

  • Organic Syntheses. (1941).[2] Ethyl Acetosuccinate and related dicarbonyl condensations. Coll. Vol. 1, p. 235.[2] (Reference for precursor reactivity).

Sources

Technical Guide: Tautomerism in 2,4-Dimethyl-1H-Imidazole-5-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tautomeric equilibrium of 2,4-dimethyl-1H-imidazole-5-carboxylate esters is not merely a structural curiosity but a critical determinant of physicochemical properties, solubility, and ligand-target binding kinetics. In the context of drug development, the specific location of the proton (N1 vs. N3) alters the hydrogen bond donor/acceptor profile (HBD/HBA) and significantly impacts the electrostatic potential surface of the molecule.

This guide provides a rigorous technical framework for predicting, analyzing, and controlling the tautomeric state of this scaffold.[1][2] Unlike simple imidazoles, the presence of the electron-withdrawing carboxylate ester at the 4(5)-position breaks the degeneracy of the tautomers, creating a distinct energetic preference driven by solvent polarity and intermolecular forces.

Theoretical Framework: The 1,5- vs. 1,4-Substituted Dichotomy

The Equilibrium

In solution, 2,4-dimethyl-1H-imidazole-5-carboxylate exists in rapid equilibrium between two annular tautomers. Due to the IUPAC numbering rules which prioritize the saturated nitrogen as position 1, the tautomerization effectively "moves" the substituents.

  • Tautomer A (1,5-form): The proton resides on the nitrogen adjacent to the ester group.

    • Nomenclature: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate.

  • Tautomer B (1,4-form): The proton resides on the nitrogen remote from the ester group.

    • Nomenclature: Ethyl 2,5-dimethyl-1H-imidazole-4-carboxylate.

Electronic and Steric Determinants

The equilibrium constant (


) is governed by the interplay of three factors:
  • Electronic Push-Pull: The methyl groups (C2, C4/C5) act as weak electron donors (+I effect), while the ester group is a strong electron withdrawer (-M, -I).

  • Lone Pair Repulsion: In Tautomer B , the ester carbonyl oxygen is in closer proximity to the lone pair of the pyridine-like nitrogen (N3), potentially creating electrostatic repulsion.

  • Hydrogen Bonding:

    • Intramolecular:[3][4] Rare in this specific scaffold due to bond angles, unlike 2-acyl imidazoles.

    • Intermolecular:[4][5]Tautomer A presents the N-H bond adjacent to the carbonyl, often facilitating dimer formation in the solid state or specific solvation shells in polar media.

TautomerEquilibrium cluster_factors Equilibrium Drivers TautomerA Tautomer A (1,5-Ester) (H on N adjacent to Ester) Favored in Solid State (often) Transition Transition State (Proton Transfer) TautomerA->Transition -H+ / +H+ TautomerB Tautomer B (1,4-Ester) (H on N remote from Ester) Favored in Gas Phase/Non-polar Transition->TautomerB Fast Exchange Solvent Solvent Polarity (High dielectric favors A) Sterics Steric Bulk (R-group of Ester)

Figure 1: The dynamic equilibrium between the 1,5- and 1,4-tautomers. The preference is dictated by environmental factors depicted in the dashed cluster.

Analytical Characterization Workflow

Distinguishing these tautomers requires specific protocols because rapid proton exchange averages NMR signals at room temperature in many solvents.

Protocol: Solution-State NMR Analysis

Objective: Freeze or bias the equilibrium to observe distinct species or diagnostic shifts.

ParameterRecommended ConditionRationale
Solvent DMSO-d6 or DMF-d7 High polarity and H-bond acceptor capability slow down intermolecular proton exchange, sharpening N-H signals.
Temperature 230 K - 250 K Low temperature reduces the exchange rate (

) below the NMR timescale (

), splitting averaged peaks into distinct tautomer signals.
Concentration < 5 mM Minimizes concentration-dependent dimerization which can artificially skew the equilibrium toward the H-bonded dimer.
The "C4-C5 Delta" Rule (Self-Validating Metric)

According to extensive DFT and experimental studies on substituted imidazoles (Alkorta et al.), the


 chemical shift difference between C4 and C5 is diagnostic.
  • Acquire

    
     NMR in DMSO-d6.[6]
    
  • Assign C2 (distinctive downfield shift between N atoms).

  • Calculate

    
    .[4][7]
    
    • If

      
       ppm:  The system is likely rapidly averaging or exists as the 1,5-tautomer (where electronic environments are more symmetric due to shielding).
      
    • If

      
       ppm:  Indicates a strong bias toward the 1,4-tautomer (Tautomer B), where the ester conjugation creates a massive electronic disparity between the carbons.
      
Protocol: Solid-State Characterization (X-Ray)

In the solid state, the tautomer is "locked" by the crystal lattice energy and intermolecular hydrogen bond networks.

  • Workflow: Recrystallize slowly from a non-protic solvent (e.g., Ethyl Acetate/Hexane).

  • Expectation: 4(5)-Ester imidazoles typically crystallize as Tautomer A (1,5-form) . The N-H proton acts as a donor to the Carbonyl Oxygen of a neighboring molecule, forming infinite polymeric chains (N-H...O=C).

Computational Prediction (DFT Workflow)

For rational drug design, you cannot rely solely on experimental data which may be solvent-biased. You must calculate the intrinsic energy difference.

Recommended Level of Theory: B3LYP/6-311++G(d,p) or M06-2X/def2-TZVP.

Step-by-Step Computational Protocol:
  • Build Structures: Construct both Tautomer A and Tautomer B.

  • Conformational Search: Rotate the ester bond. The carbonyl oxygen can be syn or anti to the imidazole C4-C5 bond.

  • Optimization: Optimize geometry in gas phase AND with a solvent model (PCM/SMD) corresponding to water (

    
    ).
    
  • Frequency Calculation: Ensure no imaginary frequencies (verify minima).

  • Energy Comparison: Calculate Gibbs Free Energy (

    
    ).
    
    • If

      
       is negative, Tautomer B is preferred.
      

Typical Result: In the gas phase, the 1,4-isomer (Tautomer B) is often more stable by 2-5 kcal/mol due to reduced steric clash between the ester and the N-H. However, in water, specific solvation can stabilize the highly polarized 1,5-isomer.

AnalyticalWorkflow Start Start: Unknown Tautomeric Bias SolventSelect Dissolve in DMSO-d6 (Slow Exchange) Start->SolventSelect NMR Run 1H & 13C NMR (298K) SolventSelect->NMR CheckPeaks Are peaks sharp & distinct? NMR->CheckPeaks VariableTemp Perform VT-NMR (Cool to 240K) CheckPeaks->VariableTemp No (Broad) CalcDelta Calculate u0394u03b4 (C4-C5) CheckPeaks->CalcDelta Yes VariableTemp->CalcDelta ResultA Dominant Species Identified CalcDelta->ResultA

Figure 2: Decision tree for the analytical determination of tautomeric preference in solution.

Implications in Drug Discovery[2]

Understanding this tautomerism is vital for Structure-Based Drug Design (SBDD) .

Docking Simulations

Standard docking software (Glide, Gold, AutoDock) often fixes the tautomeric state based on the input file.

  • Risk: If you dock Tautomer A, but the protein binding pocket requires Tautomer B (e.g., to accept a H-bond at N3), the docking score will be artificially low, and you may discard a potent hit.

  • Solution: Enumerate both tautomers as distinct ligands in your virtual screening library.

Pharmacokinetics (LogP)

The two tautomers have different dipole moments.

  • Tautomer A (1,5): Generally higher dipole moment; more soluble in water.

  • Tautomer B (1,4): Lower dipole moment; higher lipophilicity (LogP).

  • Impact: The effective membrane permeability is a weighted average of the populations. A shift in equilibrium caused by pH changes in the GI tract can alter bioavailability.

References

  • Alkorta, I., et al. (2006).[8] "Annular Tautomerism of Imidazoles." Journal of Physical Organic Chemistry.

  • Elguero, J., et al. (2014).[6] "An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism." Magnetic Resonance in Chemistry.

  • Bureš, F. (2023).[4] "Switching imidazole reactivity by dynamic control of tautomer state." Nature Communications.[4]

  • Tanokura, M. (1983). "1H-NMR study on the tautomerism of the imidazole ring of histidine residues." Biochimica et Biophysica Acta.

  • ChemicalBook. "Ethyl 5-methyl-1H-imidazole-4-carboxylate Properties."

Sources

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection criteria, and experimental protocols for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate .

Executive Summary

This compound (CAS: 500890-03-9) serves as a critical intermediate in the synthesis of bioactive imidazole derivatives, including receptor tyrosine kinase (RTK) inhibitors and cardiovascular agents (e.g., Olmesartan analogs).

Understanding its solubility landscape is not merely about "dissolving a solid"; it is about controlling supersaturation for purification and concentration for reaction kinetics. This guide provides a mechanistic breakdown of solvent interactions, validated recrystallization systems, and protocols for solubility determination.

Physicochemical Foundation

To predict solubility behavior, we must first analyze the molecular interactions governing the crystal lattice.

Structural Analysis & Polarity

The molecule features a "push-pull" electronic system:

  • Imidazole Core (Polar/Basic): The N3 nitrogen acts as a hydrogen bond acceptor, while the N1 proton (NH) acts as a donor. This allows for strong interaction with polar protic solvents.

  • Ethyl Ester (Lipophilic/Polar): The ester group at position 5 adds moderate lipophilicity and accepts hydrogen bonds, but it also withdraws electron density from the ring, slightly reducing the basicity of N3.

  • Methyl Groups (C2, C4): These alkyl substituents increase the lipophilicity (LogP) and disrupt water lattice networks, reducing aqueous solubility compared to unsubstituted imidazole.

Key Parameters:

  • Molecular Weight: 168.19 g/mol [1][2]

  • Melting Point: ~203–207°C (High lattice energy implies significant intermolecular H-bonding).

  • pKa (Predicted): ~6.5–7.0 (Conjugate acid). It will protonate in acidic media, drastically increasing solubility.

Solubility Landscape

The following classification is derived from experimental recrystallization data and Hansen Solubility Parameter (HSP) principles.

Solvent Compatibility Table
Solvent ClassSpecific SolventsSolubility RatingMechanistic InsightApplication
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)Disrupts intermolecular H-bonds effectively; high dipole moment stabilizes the polar core.Reaction media; Stock solutions.
Alcohols Methanol, EthanolHigh (Hot) / Mod (Cold)Forms H-bonds with imidazole N and ester O. Solubility drops significantly with cooling.Recrystallization (Primary)
Chlorinated DCM, ChloroformGood (>50 mg/mL)Dipole-dipole interactions; excellent for extraction from aqueous phases.Liquid-Liquid Extraction (LLE)
Esters/Ketones Ethyl Acetate, AcetoneModerate Good solvency for the ester tail, but less effective at breaking crystal lattice H-bonds than alcohols.Wash solvents; Co-solvents.
Ethers THF, MTBE, Isopropyl EtherLow to Poor Weak interaction with the imidazole core. Isopropyl ether is a classic "anti-solvent."Precipitation / Anti-solvent
Hydrocarbons Hexane, Heptane, TolueneInsoluble / Poor Lack of polarity prevents solvation of the imidazole ring.Impurity washing; Crystallization driver.
Water Water (Neutral)Low Hydrophobic alkyl groups dominate.Waste removal.[3]
Acidic Water 0.1M HClVery High Protonation of N3 forms a water-soluble cation.pH-swing extraction.
The "Gold Standard" Recrystallization Systems

Based on synthesis literature, the following solvent systems are validated for purifying this compound:

  • Isopropyl Alcohol (IPA): High solubility at reflux, low at room temperature.

  • Ethanol / Water (90:10): Water acts as an anti-solvent to lower the solubility of the hydrophobic methyl/ethyl groups, forcing crystallization upon cooling.

  • Isopropyl Ether (Precipitation): Used to crash the product out of a concentrated reaction mixture (e.g., from DMF or DCM).

Thermodynamics of Dissolution

The dissolution process is endothermic. The high melting point indicates a stable crystal lattice held together by N-H···N hydrogen bonds.

  • Heating: Essential to overcome the lattice energy. Refluxing ethanol is often required to achieve saturation.

  • Cooling: Rapid cooling may result in oiling out due to the ester group. Slow cooling (10°C/hour) is recommended to allow the imidazole rings to align into a crystalline lattice.

Experimental Protocols

Do not rely on literature values alone. Batch-to-batch impurity profiles can alter solubility. Use this self-validating protocol.

Protocol: Gravimetric Solubility Determination

Objective: Determine the saturation limit (


) in a specific solvent at 25°C.

Workflow Diagram (DOT):

SolubilityProtocol Start Start: Excess Solid Equilibration Equilibrate: Shake 24h @ 25°C (Thermomixer) Start->Equilibration Add Solvent Filtration Filtration: 0.45 µm PTFE Syringe Filter Equilibration->Filtration Saturated Solution Evaporation Evaporation: Vacuum Centrifuge / N2 Blowdown Filtration->Evaporation Known Volume (V) Weighing Weigh Residue (m_res) Evaporation->Weighing Dry Solid Calc Calculate: C_sat = m_res / V_solvent Weighing->Calc

Caption: Figure 1: Gravimetric workflow for determining saturation solubility (


).

Step-by-Step:

  • Preparation: Add excess this compound (approx. 100 mg) to a glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration: Agitate at 25°C for 24 hours. Check visual appearance: if fully dissolved, add more solid until a precipitate remains.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE filter (compatible with most organics).

  • Quantification: Transfer exactly 0.5 mL of filtrate to a pre-weighed tared vial. Evaporate solvent under vacuum or nitrogen stream. Weigh the residue.[4]

  • Calculation: Solubility (mg/mL) = (Mass of Residue [mg]) / 0.5 [mL].

Protocol: pH-Swing Extraction

Objective: Purify the compound from non-basic impurities (e.g., unreacted starting materials lacking the imidazole ring).

Mechanism Diagram (DOT):

pH_Swing Neutral Neutral Form (Organic Soluble) Acidic Cationic Form (Water Soluble) Neutral->Acidic + HCl (pH < 4) Acidic->Neutral + NaOH (pH > 8)

Caption: Figure 2: Reversible protonation mechanism utilized for purification.

  • Dissolve: Dissolve crude mixture in Ethyl Acetate.

  • Extract: Wash with 1M HCl. The imidazole converts to its hydrochloride salt and moves to the aqueous layer. Impurities remain in the organic layer.

  • Neutralize: Separate the aqueous layer. Slowly add 2M NaOH or NH₄OH until pH ~9–10. The product will precipitate or oil out.

  • Recover: Extract the now-neutral product back into fresh Ethyl Acetate or filter the precipitate directly.

References

  • BenchChem. this compound (CAS 500890-03-9) Product Description & Applications. Retrieved from

  • ChemicalBook. Synthesis and Recrystallization of Imidazole Carboxylates. (Referencing general protocols for ethyl imidazole-2-carboxylate purification via Isopropyl Ether). Retrieved from

  • Sigma-Aldrich. Ethyl 4-methyl-5-imidazolecarboxylate Product Sheet (Analogous Solubility Data). Retrieved from [5]

  • ResearchGate. Solubility of Imidazoles in Alcohols: Thermodynamic Analysis. Retrieved from

  • MedChemExpress. Ethyl-2,4-dimethyl-thiazole-5-carboxylate (Structural Analog for Lipophilicity Comparison). Retrieved from

Sources

Computational Elucidation of Dimethyl-Imidazole-Carboxylates: Electronic Structure & Pharmaceutical Potential

[1]

Executive Summary

The imidazole ring is a ubiquitous pharmacophore in medicinal chemistry, serving as the core for alkaloids (pilocarpine), antifungals (ketoconazole), and sedative-hypnotics (etomidate). Dimethyl-imidazole-carboxylates represent a specific subclass where the interplay between the electron-rich imidazole ring, the steric bulk of methyl groups, and the electron-withdrawing carboxylate moiety creates a unique electronic landscape.

This guide provides a rigorous theoretical framework for characterizing these molecules. It moves beyond simple geometry optimization to explore the causal links between electronic structure (FMOs, MEP) and biological reactivity (docking, metabolic stability).

Part 1: Theoretical Framework & Computational Methodology

To ensure scientific integrity, the choice of functional and basis set must be justified by the specific electronic demands of the imidazole-carboxylate system (e.g., lone pair interactions, resonance delocalization).

The Computational Protocol (Standard Operating Procedure)

For researchers initiating a study on dimethyl-imidazole-carboxylates, the following protocol ensures reproducibility and accuracy.

StepComponentRecommended MethodRationale (Causality)
1 Geometry Optimization DFT/B3LYP or M06-2X B3LYP is the industry standard for organic ground states. M06-2X is superior if examining non-covalent interactions (e.g., dimers).
2 Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for the carboxylate anion or lone pairs on N3. Polarization functions (d,p) describe the ring aromatics accurately.
3 Solvation Model PCM or SMD (Water/DMSO)Gas-phase calculations fail to predict zwitterionic stability. Implicit solvation mimics the physiological environment.
4 Vibrational Analysis Harmonic Frequencies Required to confirm the structure is a true minimum (zero imaginary frequencies) and to predict IR spectra.
5 Electronic Analysis NBO 6.0 Natural Bond Orbital analysis quantifies hyperconjugation (

) better than Mulliken charges.
Workflow Visualization

The following diagram illustrates the logical flow of the computational study, ensuring self-validation at every step.

GStartInput Structure(2D ChemDraw -> 3D GaussView)OptGeometry Optimization(DFT/B3LYP/6-311++G(d,p))Start->OptFreqFrequency Check(Imaginary Freq = 0?)Opt->FreqCorrectionRefine Geometry(TS Search / Scan)Freq->Correction  No (Imaginary Freq Found)PropertiesElectronic Properties(HOMO-LUMO / MEP / NBO)Freq->Properties  Yes (True Minimum)Correction->OptSpectraSpectral Prediction(NMR / IR / UV-Vis)Properties->SpectraDockingMolecular Docking(AutoDock Vina)Properties->Docking

Figure 1: Self-validating computational workflow for imidazole derivatives. Frequency checks act as the primary gatekeeper for structural integrity.

Part 2: Electronic Architecture & Reactivity Descriptors

Understanding the electronic structure is not about generating pretty pictures; it is about predicting how the drug interacts with a receptor site.

Frontier Molecular Orbitals (FMOs)

In dimethyl-imidazole-carboxylates, the HOMO (Highest Occupied Molecular Orbital) is typically localized on the imidazole ring nitrogen (N1/N3) and the

1LUMO
  • Chemical Hardness (

    
    ):  A large HOMO-LUMO gap (
    
    
    ) implies high stability and low reactivity.[1]
  • Softness (

    
    ):  High softness correlates with easier polarization and better binding affinity in enzymatic pockets.
    
Molecular Electrostatic Potential (MEP)

The MEP map is the "navigation chart" for the molecule.

  • Red Regions (Negative Potential): Localized on the Carboxylate Oxygens and the imine Nitrogen (N3) . These are the sites for hydrogen bond acceptance or metal coordination.

  • Blue Regions (Positive Potential): Localized on the methyl hydrogens and the N-H (if 1H-imidazole). These sites repel cations and attract nucleophiles.

Global Reactivity Descriptors

To compare derivatives quantitatively, calculate these descriptors using the energies of HOMO (


DescriptorFormulaPhysical Significance
Electronegativity (

)

Tendency to attract electrons.
Chemical Potential (

)

Escape tendency of electrons.
Global Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Key Drug Metric: Measures the stabilization energy when the system acquires an additional electronic charge from the environment (e.g., a receptor).

Part 3: Spectroscopic Validation

Theoretical models must be grounded in experimental reality.

Vibrational Spectroscopy (IR)

DFT calculations systematically overestimate vibrational frequencies due to the neglect of anharmonicity.

  • Correction Factor: When using B3LYP/6-311++G(d,p), multiply raw frequencies by 0.961 to match experimental FT-IR data.

  • Key Marker: The

    
     stretch of the carboxylate usually appears strong around 
    
    
    . The imidazole ring breathing mode appears near
    
    
    .
NMR Shift Prediction

Use the GIAO (Gauge-Independent Atomic Orbital) method.

  • Protocol: Calculate shielding tensors for the target molecule and a reference standard (TMS) at the same level of theory.

  • Validation: The proton on the C2 position (between the two nitrogens) is highly deshielded (downfield shift) due to the adjacent electronegative nitrogens.

Part 4: Pharmaceutical Implications (Docking & NBO)

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the "hidden" stabilization energies. In carboxylate derivatives, look for the interaction between the lone pair of the imidazole nitrogen (


  • Energy (

    
    ):  A high interaction energy indicates strong delocalization, which can lock the conformation of the drug, reducing the entropic penalty upon binding to a protein.
    
Molecular Docking Logic

When docking dimethyl-imidazole-carboxylates (e.g., against C. albicans targets or enzyme pockets), the electrostatic interactions defined in Section 2.2 drive the pose.

DDrugDimethyl-Imidazole-CarboxylateInteraction1H-Bond Acceptor(N3 / C=O)Drug->Interaction1 ElectrostaticsInteraction2Pi-Pi Stacking(Imidazole Ring)Drug->Interaction2 FMO OverlapInteraction3Hydrophobic Pocket(Methyl Groups)Drug->Interaction3 Steric FitReceptorProtein Target(e.g., CYP51)Interaction1->ReceptorInteraction2->ReceptorInteraction3->Receptor

Figure 2: Pharmacophore mapping. The carboxylate and imidazole N3 act as H-bond acceptors, while the methyl groups provide hydrophobic anchoring.

References

  • Bhavani, K., et al. (2022). "Quantum mechanical study and spectroscopic (FT-IR, FT-Raman, 13C, 1H) study, first order hyperpolarizability, NBO analysis... of imidazole derivatives." Journal of Molecular Structure. 2

  • Qian, S., et al. (2022).[3] "Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents." MDPI. 3

  • Tutar, U., et al. (2025). "Synthesis and computational evaluation of imidazole-based functional materials... DFT-based simulations of IR and UV-vis spectra." PMC - PubMed Central. 4

  • Jiménez, M. V., et al. (2015).[5] "Imidazolium Carboxylates as Versatile and Selective N-Heterocyclic Carbene Transfer Agents: Synthesis, Mechanism, and Applications." Journal of the American Chemical Society.[5] 5

  • Sheena Mary, Y., et al. (2025). "Two novel imidazole derivatives – Combined experimental and computational study... reactive properties predicted on the basis of DFT." ResearchGate.[6][7] 7[1][8]

Methodological & Application

Application Note: High-Purity Synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 51605-32-4).[1] This compound is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for angiotensin II receptor antagonists and various kinase inhibitors.[1]

Unlike generic procedures, this protocol utilizes a Modified Hantzsch Imidazole Condensation , optimized for regioselectivity and ease of purification. By controlling the in situ liberation of acetamidine and managing the exotherm of the alkylation step, this method minimizes the formation of polymeric byproducts and regioisomers, consistently yielding purities >98% (HPLC) after a single recrystallization.[1]

Reaction Principle & Mechanism

The synthesis proceeds via the condensation of Ethyl 2-chloroacetoacetate (an


-halo 

-keto ester) with Acetamidine Hydrochloride .[1]
Mechanistic Pathway[2][3]
  • Free Base Liberation: Acetamidine hydrochloride is treated with a base to release the nucleophilic amidine species.[1]

  • Nucleophilic Substitution (

    
    ):  The amidine nitrogen attacks the 
    
    
    
    -carbon of the ethyl 2-chloroacetoacetate, displacing the chloride ion.
  • Cyclocondensation: The second amidine nitrogen attacks the ketone carbonyl, followed by dehydration to form the aromatic imidazole ring.[1]

Reaction Scheme Visualization

ReactionMechanism Reactants Reactants Ethyl 2-chloroacetoacetate + Acetamidine HCl Base Base Treatment (K2CO3/Et3N) Reactants->Base Liberation Inter1 Intermediate 1 (N-Alkylation) Base->Inter1 Nu Attack (-Cl) Inter2 Intermediate 2 (Cyclization/Dehydration) Inter1->Inter2 -H2O Product Final Product Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Inter2->Product Aromatization

Figure 1: Mechanistic flow of the modified Hantzsch imidazole synthesis.

Materials & Equipment

Reagents
ReagentCAS No.PurityRole
Ethyl 2-chloroacetoacetate 609-15-4

97%
Substrate (Lachrymator!)[1]
Acetamidine Hydrochloride 124-42-5

98%
Amidine Source
Potassium Carbonate 584-08-7AnhydrousBase Scavenger
Ethanol 64-17-5AbsoluteSolvent
Ethyl Acetate 141-78-6ACS GradeExtraction/Recrystallization
Sodium Bicarbonate 144-55-8Sat.[1] Soln.Neutralization
Equipment
  • 500 mL 3-neck Round Bottom Flask (RBF)

  • Reflux Condenser with CaCl

    
     drying tube[1]
    
  • Pressure-equalizing addition funnel

  • Magnetic stirrer with temperature probe

  • Rotary Evaporator[2]

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Phase 1: Preparation and Initiation

Critical Safety Note: Ethyl 2-chloroacetoacetate is a potent lachrymator. All operations must be performed in a functioning fume hood.[1]

  • Setup: Equip the 500 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with nitrogen.[1][3]

  • Amidine Solution: Add Acetamidine Hydrochloride (10.0 g, 105 mmol) and Potassium Carbonate (15.0 g, 108 mmol) to Absolute Ethanol (150 mL). Stir vigorously at Room Temperature (RT) for 30 minutes to liberate the free amidine.

    • Note: The solution may become cloudy due to KCl precipitation.[1] This is normal.

Phase 2: Controlled Addition & Cyclization
  • Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

  • Addition: Charge the addition funnel with Ethyl 2-chloroacetoacetate (17.3 g, 105 mmol) diluted in 20 mL of ethanol.

  • Dropwise Addition: Add the ester solution dropwise over 45 minutes.

    • Control Point: Maintain internal temperature < 10 °C. Rapid addition causes exotherms that lead to tar formation.[1]

  • Reflux: Once addition is complete, remove the ice bath and allow to warm to RT. Then, heat the mixture to a gentle reflux (approx. 78 °C) for 6 hours .

    • Monitoring: Check progress via TLC (System: Ethyl Acetate/Hexane 1:1).[1] The starting

      
      -halo ester spot (
      
      
      
      ) should disappear.
Phase 3: Workup & Isolation[3]
  • Solvent Removal: Concentrate the reaction mixture under reduced pressure (Rotovap) to remove most of the ethanol. A semi-solid residue will remain.

  • Neutralization: Resuspend the residue in Water (100 mL). Carefully adjust pH to ~8–9 using saturated NaHCO

    
      solution.[1]
    
    • Observation: The product may precipitate as a solid or form an oil.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 75 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 50 mL).[1]

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to dryness.
Phase 4: Purification (Crystallization)[1][5]
  • Crude Product: You will obtain a yellowish solid or thick oil.[1]

  • Recrystallization: Dissolve the crude material in a minimal amount of hot Ethyl Acetate .[1] Add Hexane dropwise until slight turbidity persists.

  • Cooling: Allow to cool slowly to RT, then refrigerate at 4 °C for 4 hours.

  • Collection: Filter the white crystalline solid and wash with cold Hexane. Dry under vacuum at 45 °C.

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_rxn Reaction cluster_workup Workup cluster_pure Purification Step1 Dissolve Acetamidine HCl + K2CO3 in Ethanol Step2 Cool to 0-5°C Step1->Step2 Step3 Dropwise Addition: Ethyl 2-chloroacetoacetate Step2->Step3 Step4 Reflux 6 Hours (78°C) Step3->Step4 Step5 Evaporate Ethanol Step4->Step5 Step6 Neutralize (NaHCO3) & Extract (EtOAc) Step5->Step6 Step7 Recrystallize (EtOAc/Hexane) Step6->Step7 Final Pure Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Step7->Final

Figure 2: Step-by-step laboratory workflow for the synthesis and purification.

Quality Control & Data Analysis

Expected Yield and Properties
ParameterSpecification
Appearance White to off-white crystalline solid
Yield 65 – 75%
Melting Point 133 – 135 °C (Lit.[1] Value)
Purity (HPLC) > 98.0%
Characterization Data[3][5][6][7][8][9][10][11]
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    12.10 (br s, 1H, NH), 4.21 (q, J=7.1 Hz, 2H, O-CH
    
    
    ), 2.35 (s, 3H, C2-CH
    
    
    ), 2.28 (s, 3H, C4-CH
    
    
    ), 1.28 (t, J=7.1 Hz, 3H, CH
    
    
    -CH
    
    
    ).[1]
    • Interpretation: The broad singlet at 12.10 ppm confirms the imidazole NH. The two singlets at 2.35 and 2.28 ppm correspond to the two methyl groups on the ring.

  • Mass Spectrometry (ESI+): Calculated for C

    
    H
    
    
    
    N
    
    
    O
    
    
    [M+H]
    
    
    : 169.09; Found: 169.1.[1]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield (<40%) Incomplete alkylation or moisture presence.[1]Ensure ethanol is absolute.[2] Increase reflux time to 8 hours. Verify Acetamidine HCl quality (it is hygroscopic).
Dark/Tarred Product Exotherm during addition.Ensure internal temp is <10°C during addition. Add ester more slowly.
Oily Product Residual solvent or impurities.[1][4]Triturate the oil with cold diethyl ether or hexane to induce crystallization.[1]
Starting Material Remains Old/degraded Acetamidine.[1]Acetamidine hydrolyzes to acetic acid/ammonia if wet.[1] Use fresh reagents or dry the salt under vacuum before use.[1]

References

  • Hantzsch Imidazole Synthesis Mechanism

    • Source: Alfa Chemistry. "Hantzsch Dihydropyridine Synthesis."
    • Relevance: Foundational mechanism for condens

      
      -keto esters with nitrogen sources.[1]
      
  • Synthesis of Imidazole-4-Carboxylates (Microwave Method context)

    • Source: National Institutes of Health (PMC).[1] "One-Pot Synthesis of Imidazole-4-Carboxylates..."

    • URL:[Link]

    • Relevance: Provides spectral data comparison and alternative cycliz
  • Ethyl 2-chloroacetoacetate Safety Data

    • Source: Fisher Scientific.
    • Relevance: Critical safety information regarding lachrymatory properties.[1][5][6]

  • General Imidazole Synthesis Protocols

    • Source: BenchChem.[2] "this compound."

    • Relevance: Confirmation of target molecule structure and commercial availability standards.[1][4][6]

Sources

Using Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Profile

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 500890-03-9) is a privileged heterocyclic building block.[1] Its structural utility lies in its dense functionalization potential: it possesses an acidic pyrrole-like nitrogen (N1), a basic pyridine-like nitrogen (N3), and an electrophilic ester handle at C5.

This scaffold is chemically significant because it serves as the core architecture for Angiotensin II Receptor Blockers (ARBs) (e.g., Olmesartan analogs) and emerging Receptor Tyrosine Kinase (RTK) inhibitors. The presence of methyl groups at C2 and C4 provides steric bulk that restricts rotation in bi-aryl systems, a critical feature for locking bioactive conformations in drug targets.

Structural Tautomerism & Regiochemistry

Researchers must recognize the tautomeric equilibrium inherent to this molecule. While commercially labeled as the 5-carboxylate, in solution, the proton rapidly exchanges between nitrogen atoms.

  • Tautomer A: 2,4-dimethyl-1H-imidazole-5-carboxylate[1]

  • Tautomer B: 2,5-dimethyl-1H-imidazole-4-carboxylate

Critical Insight: In alkylation reactions, the regioselectivity is governed by the interplay of steric hindrance (Ester vs. Methyl) and electronic repulsion. Under standard basic conditions (


), alkylation typically favors the nitrogen distal to the bulky/electron-withdrawing ester group, but mixtures are common. Structural verification via NOE (Nuclear Overhauser Effect) NMR is mandatory.

Reaction Landscape Visualization

The following diagram maps the primary synthetic divergences available from this building block.

ReactionLandscape Core Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Alkylation N-Alkylation (NaH/DMF) Core->Alkylation Electrophile (R-X) Hydrolysis Hydrolysis (LiOH/NaOH) Core->Hydrolysis Base/H2O Grignard Grignard Addition (MeMgBr) Core->Grignard Nucleophilic Attack Reduction Reduction (LiAlH4) Core->Reduction Hydride Transfer N_Sub N-Substituted Imidazoles (Sartan Precursors) Alkylation->N_Sub Acid Carboxylic Acid (Amide Coupling) Hydrolysis->Acid Carbinol Tertiary Carbinol (C(Me)2OH) Grignard->Carbinol Alcohol Primary Alcohol (CH2OH) Reduction->Alcohol

Figure 1: Synthetic divergence map for this compound.

Module 1: Regioselective N-Alkylation

Application: Synthesis of bi-aryl drug cores (e.g., biphenyl-tetrazole couplings).

Mechanism & Causality

The imidazole ring is amphoteric. Deprotonation with a strong base (NaH) or mild base (


) generates an imidazolide anion. The negative charge is delocalized, but the nitrogen atoms are not equivalent due to the ester at C5. The nitrogen adjacent to the ester is less nucleophilic due to electron withdrawal and steric shielding. Therefore, alkylation predominantly occurs at the distal nitrogen (N1 relative to the ester at C5), though ratio optimization is required.
Protocol: N-Benzylation

Reagents:

  • Substrate: this compound (1.0 eq)

  • Base: Sodium Hydride (60% dispersion in oil, 1.2 eq)

  • Electrophile: Benzyl Bromide (1.1 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under Argon. Charge with anhydrous DMF (0.2 M concentration relative to substrate).

  • Deprotonation: Cool the solvent to 0°C. Add NaH portion-wise. Stir for 15 minutes.

  • Addition: Add the imidazole substrate dissolved in a minimum volume of DMF dropwise. Evolution of

    
     gas will be observed. Stir at 0°C for 30 minutes to ensure complete anion formation.
    
  • Alkylation: Add Benzyl Bromide dropwise via syringe.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 1:1).

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
     solution. Extract with Ethyl Acetate (3x).[2][3] Wash combined organics with water (to remove DMF) and brine.[2]
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (Silica Gel).
    

Validation:

  • 1H NMR: Look for the disappearance of the broad NH singlet (~12 ppm) and appearance of the benzylic

    
     singlet (~5.1 ppm).
    
  • Regio-check: Perform a NOESY experiment. Interactions between the Benzyl-

    
     and the Methyl group at C2/C4 will confirm the position of alkylation.
    

Module 2: Grignard-Mediated Side Chain Engineering

Application: Synthesis of tertiary alcohol derivatives (Olmesartan-style side chains).

Expertise Insight

Direct addition of Grignard reagents (e.g., Methyl Magnesium Bromide) to the ester functionality is a high-efficiency route to generate the 2-hydroxy-propan-2-yl group found in several antihypertensive agents. This reaction bypasses the need for multi-step reduction/oxidation sequences.

Protocol: Formation of the Tertiary Carbinol

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: MeMgBr (3.0 M in ether, 4.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Charge a dried flask with the imidazole substrate and THF. Cool to 0°C under

    
    .
    
  • Addition: Add MeMgBr dropwise. Note: Use a large excess (4 eq) because the first equivalent will deprotonate the acidic NH, and two subsequent equivalents are required for the double-addition to the ester.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench: Cool to 0°C. Quench with saturated

    
    . Caution: Exothermic.
    
  • Isolation: Extract with EtOAc. The product (2-(2,4-dimethyl-1H-imidazol-5-yl)propan-2-ol) is often quite polar.

Data Summary Table: Expected Shifts

Moiety 1H NMR Shift (approx) Multiplicity
Imidazole-CH3 (C2) 2.30 ppm Singlet
Imidazole-CH3 (C4) 2.15 ppm Singlet
Gem-dimethyl (C(OH)(CH3)2) 1.50 ppm Singlet (6H)

| Ester (-COOCH2CH3) | Absent | Disappears |

Module 3: Hydrolysis and Amidation

Application: Creating amide libraries or hydrazide derivatives.

Protocol: Saponification
  • Dissolution: Dissolve substrate in MeOH/THF (1:1).

  • Base Hydrolysis: Add 2M LiOH (3.0 eq). Heat to 60°C for 4 hours.

  • Workup (Critical): The product is an amphoteric amino acid (zwitterion).

    • Concentrate to remove organics.[2]

    • Acidify aqueous layer to pH ~4-5 using 1M HCl.

    • The carboxylic acid often precipitates. If not, lyophilize the aqueous phase to obtain the crude salt, which can be used directly in amide coupling (HATU/DIEA conditions).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 643640, Ethyl 2,4-dimethylimidazole-5-carboxylate. Retrieved from [Link]

  • Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry.[4] (Contextual grounding for imidazole alkylation regiochemistry).

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity of Olmesartan Medoxomil. Journal of Medicinal Chemistry.[5] (Describes the Grignard transformation of imidazole esters).

  • Google Patents. (2008). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.[5] US8618308B2. Retrieved from

Sources

Application Note: Scalable Synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 5371-52-8) is a critical heterocyclic building block in medicinal chemistry, serving as a precursor for angiotensin II receptor antagonists (e.g., sartans) and various kinase inhibitors. This application note details a robust, scalable protocol for its synthesis via the Hantzsch Imidazole Synthesis .

Unlike generic procedures, this guide focuses on the critical process parameters (CPPs)—specifically pH control, temperature management, and regioselective cyclization—that determine yield and purity. We utilize the condensation of Ethyl 2-chloroacetoacetate with Acetamidine hydrochloride , a method superior to multi-step oxidations of hydroxymethyl imidazoles.

Retrosynthetic Analysis & Reaction Design

The synthesis is based on the [3+2] cyclocondensation strategy. The 1,3-binucleophile (acetamidine) reacts with the 1,2-biselectrophile (ethyl 2-chloroacetoacetate).

Strategic Disconnections:
  • N-C Bond Formation: Nucleophilic attack of the amidine nitrogen on the ketone carbonyl.

  • C-N Bond Formation (Cyclization): Intramolecular displacement of the

    
    -chloride by the second amidine nitrogen.
    
  • Aromatization: Spontaneous dehydration drives the equilibrium toward the aromatic imidazole system.

Reaction Scheme

ReactionScheme Reactant1 Ethyl 2-chloroacetoacetate (Electrophile) Intermediate Hydroxy-imidazoline Intermediate Reactant1->Intermediate Condensation Reactant2 Acetamidine HCl (Nucleophile) Reactant2->Intermediate Base Base (NaHCO3/K2CO3) Base->Intermediate HCl Scavenging Product Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Intermediate->Product -H2O (Aromatization)

Caption: General reaction scheme for the Hantzsch synthesis of the target imidazole.

Detailed Experimental Protocol

Materials & Reagents
ReagentCAS RegistryEquiv.[1]Role
Ethyl 2-chloroacetoacetate 609-15-41.0Electrophile / C3 Fragment
Acetamidine Hydrochloride 124-42-51.1 - 1.2Nucleophile / N-C-N Fragment
Potassium Carbonate (K₂CO₃) 584-08-72.5Base (HCl scavenger)
Ethanol (Absolute) 64-17-5SolventReaction Medium
Water (Deionized) 7732-18-5SolventWorkup
Ethyl Acetate 141-78-6SolventExtraction
Step-by-Step Methodology
Phase 1: Free Base Generation & Mixing
  • Setup: Equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and an internal temperature probe.

  • Solvent Charge: Add Ethanol (150 mL) to the flask.

  • Base Addition: Add Acetamidine Hydrochloride (11.4 g, 120 mmol) followed by Potassium Carbonate (34.5 g, 250 mmol) .

    • Note: The reaction is biphasic initially (solid-liquid). Efficient stirring is crucial.

    • Chemist's Insight: Using K₂CO₃ is preferred over NaOH to prevent hydrolysis of the ethyl ester moiety.

Phase 2: Controlled Addition (Exotherm Management)
  • Cooling: Cool the suspension to 0–5 °C using an ice bath.

  • Addition: Add Ethyl 2-chloroacetoacetate (16.5 g, 100 mmol) dropwise over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 10 °C during addition to prevent polymerization of the chloro-ester.

  • Induction: Allow the mixture to warm to room temperature (20–25 °C) over 1 hour.

Phase 3: Cyclization & Dehydration [2][3]
  • Reflux: Heat the reaction mixture to reflux (~78 °C ) and maintain for 4–6 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting material (Rf ~0.7) should disappear, and a lower Rf spot (product, Rf ~0.3-0.4) should appear.[4]

Phase 4: Workup & Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (KCl) and wash the cake with cold ethanol (20 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotavap, 40 °C) to remove ethanol.

  • Neutralization & Extraction:

    • Resuspend the oily residue in Water (50 mL) .

    • Adjust pH to ~8.0 using saturated NaHCO₃ solution if necessary.

    • Extract with Ethyl Acetate (3 x 50 mL) .

  • Drying: Combine organic layers, wash with Brine (50 mL) , and dry over Anhydrous Na₂SO₄ .

  • Evaporation: Filter and concentrate in vacuo to yield the crude solid.

Phase 5: Purification (Crystallization)
  • Solvent System: Recrystallize the crude solid from Isopropyl Ether or a mixture of Ethyl Acetate/Hexane (1:4) .

  • Yield: Typical isolated yield is 65–75% .

  • Appearance: Off-white to pale yellow crystalline solid.

Mechanistic Pathway & Critical Control Points[3]

Understanding the mechanism allows for rapid troubleshooting. The reaction proceeds through a specific sequence of nucleophilic attacks.

Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization Start Acetamidine (Free Base) + Ethyl 2-chloroacetoacetate Imine Imine Intermediate (Unstable) Start->Imine Attack on Ketone C=O Cyclic Hydroxy-imidazoline Imine->Cyclic Intramolecular SN2 (Displacement of Cl) Aromatic This compound Cyclic->Aromatic Dehydration (-H2O) Driven by Aromatization

Caption: Mechanistic flow of the Hantzsch imidazole synthesis.

Critical Control Points (CCPs):
  • Stoichiometry of Base: Insufficient base leaves HCl in the system, which protonates the amidine, rendering it non-nucleophilic. Excess strong base (NaOH) hydrolyzes the ester. Recommendation: Use 2.0–2.5 equivalents of mild base (K₂CO₃ or NaHCO₃).

  • Temperature Control: The initial condensation is exothermic. High temperatures during addition favor side reactions (e.g., self-condensation of the ketoester).

  • Tautomerism: The product exists in equilibrium. In solution, the proton rapidly exchanges between N1 and N3. The "2,4-dimethyl-5-carboxylate" is chemically equivalent to "2,5-dimethyl-4-carboxylate" in the unsubstituted 1H-form.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Low Yield (<40%) Incomplete cyclization or hydrolysis.Ensure reflux time is sufficient (>4h). Switch to anhydrous ethanol to prevent ester hydrolysis.
Dark/Tarred Product Thermal decomposition or polymerization.Maintain T < 10°C during addition. Do not overheat during workup concentration.
Starting Material Remains Amidine salt not neutralized.Verify the quality of the base.[5] Ensure Acetamidine HCl is dry (hygroscopic).
Impurity: 2-methyl-4-hydroxy... Hydrolysis of the chloro-ester.Ensure solvents are dry.[5] Avoid aqueous base during the initial reaction phase.

Safety & Handling

  • Ethyl 2-chloroacetoacetate: Potent lachrymator . Handle only in a functioning fume hood. Causes severe eye and skin irritation.

  • Acetamidine Hydrochloride: Irritant. Hygroscopic; store in a desiccator.

  • Reaction Venting: The reaction generates CO₂ if carbonate bases are used; ensure the condenser is open to the atmosphere (via a drying tube) to prevent pressure buildup.

References

  • Hantzsch Imidazole Synthesis Overview

    • Source: Organic Chemistry Portal.[6] "Synthesis of Imidazoles."

    • URL:[Link]

  • Title: Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate.
  • Acetamidine Preparation & Properties

    • Title: Acetamidine Hydrochloride - Organic Syntheses Procedure.[1]

    • Source: Organic Syntheses, Coll. Vol. 1, p.5 (1941).
    • URL:[Link]

  • Related Sartan Intermediate Synthesis

    • Title: Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates.[7][8]

    • Source: US P
    • URL

Sources

Application Note: Practical Applications of Substituted Imidazole-5-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

Substituted imidazole-5-carboxylates represent a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. This scaffold is the architectural core of critical therapeutics ranging from intravenous anesthetics (e.g., Etomidate ) to antihypertensive agents (e.g., Olmesartan precursors).

This guide provides a technical roadmap for researchers to leverage this scaffold, focusing on three high-impact applications: GABAergic modulation (Anesthesia) , Angiotensin II Receptor Blockade (Cardiovascular) , and Antifungal CYP51 Inhibition . It includes validated synthetic protocols and structural-activity relationship (SAR) logic.[1][2]

Application Area 1: Anesthesia & "Soft Drug" Design

Mechanism: GABA_A Receptor Modulation

The imidazole-5-carboxylate core is best known through Etomidate , a potent intravenous anesthetic.[3] The 5-carboxylate ester is critical for two reasons:

  • Pharmacodynamics: It facilitates hydrogen bonding within the transmembrane domain of the GABA_A receptor (specifically the

    
     or 
    
    
    
    subunits).
  • Pharmacokinetics (Soft Drug Design): The ester moiety renders the molecule susceptible to rapid hydrolysis by plasma esterases. This "metabolic switch" allows for rapid recovery from anesthesia, a highly desirable clinical trait.

Expert Insight: The "Soft Analog" Strategy

To mitigate the side effect of adrenocortical suppression (inhibition of 11


-hydroxylase) caused by Etomidate, researchers utilize the imidazole-5-carboxylate scaffold to create "soft analogs" like Methoxycarbonyl-etomidate (MOC-etomidate) .

Design Rule:

  • R1 (N-1 Position): A chiral alpha-methylbenzyl group is essential for potency (R-isomer is ~10x more potent than S-isomer).

  • R2 (C-5 Position): The ester alkyl chain length modulates lipophilicity (LogP) and onset speed.

  • Metabolic Handle: Introducing a distal ester that is more sterically accessible than the core 5-carboxylate allows for ultra-short-acting profiles.

Application Area 2: Cardiovascular Therapeutics

Mechanism: Angiotensin II Type 1 (AT1) Receptor Antagonism[4][5]

The imidazole-5-carboxylate is a key intermediate in the synthesis of "Sartan" drugs (ARBs). In compounds like Olmesartan , the imidazole ring serves as a central hub orienting three pharmacophores:

  • Lipophilic Chain (C-2): Usually a propyl or butyl chain to fit the hydrophobic pocket of the AT1 receptor.

  • Biphenyl Tetrazole (N-1): The acidic tetrazole mimics the C-terminal carboxylate of Angiotensin II.

  • Hydrogen Bond Acceptor (C-4/C-5): The carboxylate or hydroxymethyl group at C-5 interacts with Arg residues in the receptor active site.

Visualizing the Logic: SAR & Synthesis Pathways

The following diagram illustrates the divergent synthetic pathways and the Structure-Activity Relationship (SAR) logic for the two primary applications described above.

ImidazoleApplications Core Imidazole-5-Carboxylate (The Scaffold) Anesthesia Target: GABA_A Receptor (Anesthesia) Core->Anesthesia Derivatization A Cardio Target: Angiotensin II (AT1) (Hypertension) Core->Cardio Derivatization B SAR_Anesth SAR Requirement: N1: Chiral alpha-methylbenzyl C5: Labile Ester (Soft Drug) Anesthesia->SAR_Anesth Etomidate Etomidate / MOC-Etomidate (Rapid Hydrolysis) SAR_Anesth->Etomidate SAR_CV SAR Requirement: N1: Biphenyl Tetrazole C2: Propyl/Butyl Chain C5: H-Bond Acceptor Cardio->SAR_CV Sartans Olmesartan / Losartan Analogs (Receptor Blockade) SAR_CV->Sartans

Caption: Divergent application of the imidazole-5-carboxylate scaffold based on N-1 and C-2 substitution patterns.

Experimental Protocols

Protocol A: Modular Synthesis via Van Leusen Reaction

Objective: Synthesis of 1,5-disubstituted imidazole-5-carboxylates (General Library Synthesis). Mechanism: Base-mediated cycloaddition of Tosylmethyl Isocyanide (TosMIC) derivatives with aldimines.

Reagents:

  • Ethyl isocyanoacetate (Alternative to TosMIC for direct carboxylate insertion)

  • Primary Amine (

    
    )
    
  • Aldehyde (

    
    )
    
  • Base: Potassium Carbonate (

    
    ) or DBU
    
  • Solvent: DMF or Methanol

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve the Aldehyde (1.0 equiv) and Primary Amine (1.0 equiv) in anhydrous Methanol (0.5 M concentration).

    • Stir at room temperature for 2–4 hours. Validation: Monitor disappearance of aldehyde peak via TLC or

      
      H-NMR.
      
  • Cycloaddition:

    • Add Ethyl isocyanoacetate (1.1 equiv) and

      
       (2.0 equiv) to the imine solution.
      
    • CRITICAL STEP: Heat the reaction to 60°C for 6–12 hours. The reaction color typically shifts from pale yellow to deep amber.

  • Work-up:

    • Remove solvent under reduced pressure.

    • Resuspend residue in EtOAc and wash with water (

      
      ) to remove inorganic salts.
      
    • Dry organic layer over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (Hexane:EtOAc gradient). The imidazole-5-carboxylate is typically less polar than the starting amine but more polar than the aldehyde.

Protocol B: Synthesis of Etomidate Analog (N-Alkylation Route)

Objective: Regioselective synthesis of Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate.

Reagents:

  • Ethyl imidazole-4-carboxylate (commercially available tautomer)

  • (S)-1-Phenylethyl bromide (to yield R-Etomidate via inversion, or use R-bromide with retention conditions depending on mechanism, typically

    
     results in inversion so start with chiral precursor accordingly). Note: Direct alkylation often yields a mixture of 1,4- and 1,5-isomers.
    
  • Base: Cesium Carbonate (

    
    ) – Promotes 1,5-selectivity due to steric steering.
    

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve Ethyl imidazole-4-carboxylate (1.0 equiv) in anhydrous DMF.

    • Add

      
       (1.5 equiv) and stir for 30 mins at RT to deprotonate.
      
  • Alkylation:

    • Add 1-Phenylethyl bromide (1.1 equiv) dropwise.

    • Heat to 80°C for 8 hours.

  • Isomer Separation (The Challenge):

    • The reaction produces both 1,4-isomer (inactive) and 1,5-isomer (active).

    • Expert Tip: The 1,5-isomer (Etomidate core) usually elutes second on silica gel (more polar due to unshielded N-3) or has a distinct NMR shift.

    • Validation: In

      
      H-NMR, the C-2 proton of the 1,5-isomer is typically downfield compared to the 1,4-isomer due to the proximity of the ester carbonyl and the N-alkyl group.
      

Data Summary & Validation

ParameterEtomidate Class (Anesthesia)Sartan Class (Hypertension)
Key Substituent (N-1) Chiral

-methylbenzyl
Biphenyl tetrazole
Key Substituent (C-5) Ethyl ester (hydrolyzable)Carboxylic acid / Hydroxymethyl
Primary Target GABA_A Receptor (

)
Angiotensin II Receptor (AT1)
LogP Target 3.0 – 4.0 (BBB penetration)4.0 – 5.0 (Lipophilic pocket)
Validation Assay Loss of Righting Reflex (LORR) in miceRabbit Aorta Contraction Assay

References

  • Etomidate and its Analogs: A Review of Pharmacokinetics and Pharmacodynamics. National Institutes of Health (PMC). Available at: [Link]

  • Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and SAR of Imidazole-5-carboxylic Acids. Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules (MDPI). Available at: [Link][4][5][6][7]

  • Potent Nonpeptide Angiotensin II Receptor Antagonists. 1-(Carboxybenzyl)imidazole-5-acrylic acids. PubMed. Available at: [Link]

  • Synthesis and Therapeutic Potential of Imidazole Containing Compounds. National Institutes of Health (PMC). Available at: [Link]

Sources

Experimental procedure for synthesizing imidazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Multicomponent Synthesis of Polysubstituted Imidazole Derivatives

Executive Summary & Biological Significance[1][2][3]

The imidazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antifungals (Ketoconazole) to antihypertensives (Losartan) and kinase inhibitors. Its ability to act as both a hydrogen bond donor and acceptor allows it to bind with high affinity to various enzymes and receptors.

This guide moves beyond elementary textbook descriptions to provide robust, scalable protocols for synthesizing 1,2,4,5-tetrasubstituted imidazoles . Unlike the classic synthesis which often suffers from low yields and harsh conditions, the protocols below utilize One-Pot Multicomponent Reactions (MCRs) . These strategies are optimized for combinatorial library generation, offering high atom economy and operational simplicity.

Mechanistic Insight: The "Black Box" Revealed

To troubleshoot low yields, one must understand the order of addition and the role of the catalyst. The reaction is a condensation of a 1,2-dicarbonyl (e.g., Benzil), an aldehyde, a primary amine, and an ammonia source (Ammonium Acetate).[1][2]

While the classic Debus-Radziszewski mechanism proposes a diimine intermediate, modern kinetic studies on MCRs suggest a dual-activation pathway where the catalyst (Lewis or Brønsted acid) activates the carbonyls, facilitating the initial formation of a diamine intermediate or an imine, followed by cyclization and dehydration.

Figure 1: Mechanistic Pathway (Lewis Acid Catalyzed)

ImidazoleMechanism Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate (Schiff Base) Aldehyde->Imine Condensation (-H2O) Amine Primary Amine (R'-NH2) Amine->Imine Benzil 1,2-Dicarbonyl (Benzil) ActivatedBenzil Activated Dicarbonyl (Catalyst Complex) Benzil->ActivatedBenzil Catalyst Activation NH4OAc Ammonium Acetate (NH4OAc) Intermediate Hydroxy-Imidazoline Intermediate NH4OAc->Intermediate Ammonia Source Imine->Intermediate Nucleophilic Attack ActivatedBenzil->Intermediate Product 1,2,4,5-Tetrasubstituted Imidazole Intermediate->Product Cyclization & Dehydration (-2 H2O)

Caption: Convergent multicomponent pathway. The catalyst activates the dicarbonyl while the aldehyde and amine pre-condense, leading to rapid cyclization.

Critical Experimental Parameters

Success relies on three variables often overlooked in standard literature:

  • Catalyst Selection (

    
     vs. Solid Acids): 
    
    • Recommendation:Molecular Iodine (

      
      ) .
      
    • Why: Iodine acts as a mild, water-tolerant Lewis acid. It coordinates with the carbonyl oxygen of the aldehyde and benzil, increasing electrophilicity. Unlike metal chlorides (

      
      , 
      
      
      
      ), iodine is inexpensive and easily removed during workup with sodium thiosulfate.
  • Solvent Polarity:

    • Recommendation:Ethanol (EtOH) or Methanol (MeOH) .

    • Why: The reactants (benzil, aldehyde) are soluble in hot ethanol, but the tetrasubstituted imidazole product is often less soluble in cold ethanol. This solubility differential is critical for the "self-purifying" precipitation step.

  • Ammonia Source Stoichiometry:

    • Rule: Always use a excess of Ammonium Acetate (2-4 equivalents) .

    • Why:

      
       is hygroscopic and thermally unstable. Excess ensures sufficient ammonia generation throughout the reflux period.
      

Protocol 1: Thermal Condensation (The "Workhorse" Method)

This protocol is best for scaling up (grams to kilograms) and for heat-stable substrates.

Reagents:

  • Benzil (1.0 mmol)[3]

  • Aromatic Aldehyde (1.0 mmol)

  • Primary Amine (1.0 mmol)[4]

  • Ammonium Acetate (4.0 mmol)[4]

  • Molecular Iodine (5-10 mol%)

  • Ethanol (5-10 mL)

Step-by-Step Procedure:

  • Pre-Solubilization: In a 50 mL round-bottom flask, dissolve Benzil and the Aldehyde in Ethanol. Stir for 5 minutes at room temperature.

  • Activation: Add Molecular Iodine (

    
    ). The solution will turn dark brown. Stir for 5 minutes to allow carbonyl activation.
    
  • Addition: Add the Primary Amine and Ammonium Acetate.

  • Reflux: Attach a reflux condenser. Heat the mixture to reflux (approx. 78-80°C) for 3–5 hours .

    • Monitoring: Check progress via TLC (Eluent: Ethyl Acetate/Hexane 3:7). Look for the disappearance of Benzil (

      
      ).
      
  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (approx. 50g) containing a pinch of Sodium Thiosulfate (

      
      ).
      
    • Note: Thiosulfate neutralizes residual iodine, changing the color from brown to pale yellow/white.

  • Isolation: A solid precipitate should form immediately. Filter the solid using a Buchner funnel. Wash with cold water (2 x 20 mL).

  • Purification: Recrystallize the crude solid from hot Ethanol.

Protocol 2: Microwave-Assisted Green Synthesis (High-Throughput)

Ideal for library generation, this method reduces reaction times from hours to minutes and minimizes solvent waste.

Reagents:

  • Same stoichiometry as Protocol 1.

  • Solid Support (Optional): Silica Gel or Alumina (can improve yield in solvent-free conditions).

Step-by-Step Procedure:

  • Mixing: In a microwave-safe vial (e.g., Pyrex crimp-top), mix Benzil, Aldehyde, Amine, and Ammonium Acetate.

  • Catalyst: Add Iodine (5 mol%) or a drop of ionic liquid (e.g., [bmim]

    
    ) if available.
    
  • Grinding (Solvent-Free): Grind the mixture with a mortar and pestle until a homogeneous paste forms.

  • Irradiation: Place the vial in a microwave reactor.

    • Settings:140°C , 150 Watts , 5–10 minutes (with ramp time of 2 mins).

    • Safety: Do not use a domestic kitchen microwave; pressure buildup requires a dedicated synthesis reactor with temperature control.

  • Extraction: After cooling, add 10 mL of hot Ethanol to dissolve the product.

  • Precipitation: Pour into ice water (as in Protocol 1) to precipitate the pure product.

Workflow Visualization

Figure 2: Experimental Workflow & Decision Tree

Workflow Start Select Substrates Method Choose Method Start->Method Thermal Thermal Reflux (EtOH, I2, 4h) Method->Thermal Scale > 5g MW Microwave (Solvent-Free, 10min) Method->MW Library/Speed Workup Pour into Ice/Na2S2O3 Thermal->Workup MW->Workup Filter Filtration Workup->Filter Purify Recrystallization (Hot EtOH) Filter->Purify

Caption: Decision matrix for selecting between thermal reflux (scalability) and microwave synthesis (speed).

Characterization & Troubleshooting

Data Summary Table: Typical Results (Iodine Catalyzed)

EntryAldehyde (R)Amine (R')Time (min)Yield (%)MP (°C)
1BenzaldehydeAniline20 (MW) / 180 (Th)92218-220
24-Cl-BenzaldehydeAniline25 (MW) / 200 (Th)88160-162
34-OMe-BenzaldehydeBenzylamine15 (MW) / 160 (Th)94175-177

Troubleshooting Guide:

  • Problem: Oily/Sticky Product.

    • Cause: Incomplete reaction or presence of imine intermediates.

    • Fix: Scratch the side of the flask with a glass rod during ice-water quenching to induce nucleation. If oil persists, re-dissolve in minimal ethanol and add dropwise to vigorously stirring ether.

  • Problem: Low Yield.

    • Cause: Loss of Ammonia.

    • Fix: Add fresh Ammonium Acetate (1 equiv) halfway through the reaction. Ensure the system is sealed well (if MW) or condenser is efficient (if Thermal).

  • Problem: Product Coloration.

    • Cause: Trapped Iodine.

    • Fix: Wash the crude solid with 5% aqueous sodium bisulfite solution.

References

  • Kidwai, M., et al. (2006). "Molecular iodine: A versatile catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles."[5] Journal of Heterocyclic Chemistry.

  • Shelke, K. F., et al. (2009). "An efficient and green one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles."[5] Chinese Chemical Letters.

  • Radziszewski, B. (1882).[6] "Über die Constitution des Lophins und verwandter Verbindungen." Berichte der deutschen chemischen Gesellschaft.

  • Nagarapu, L., et al. (2011). "Potassium Dodecatungstocobaltate Trihydrate (K5CoW12O40·3H2O): A Mild and Efficient Reusable Catalyst for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles." Journal of Chemistry.

Sources

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate in medicinal chemistry applications

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate in Medicinal Chemistry

Part 1: Executive Summary & Compound Profile

This compound is a versatile heterocyclic building block belonging to the class of trisubstituted imidazoles . Unlike its unsubstituted analogs used in anesthetic synthesis (e.g., Etomidate), the 2,4-dimethyl substitution pattern directs this scaffold toward specific protein-ligand interactions, particularly in the development of TRPA1 antagonists , kinase inhibitors , and angiotensin II receptor blockers (ARBs) .

This guide details the strategic application of this scaffold in drug discovery, focusing on its stability, functionalization pathways, and specific protocols for synthesizing bioactive libraries.

Physicochemical Profile
PropertyDataRelevance
CAS Number 500890-03-9Unique Identifier
Molecular Formula C₈H₁₂N₂O₂Core Scaffold
Molecular Weight 168.19 g/mol Fragment-based drug discovery (Low MW)
pKa (Imidazole N) ~7.0–7.5Amphoteric; tunable via N-alkylation
H-Bond Donors/Acceptors 1 / 3Excellent membrane permeability profiles
Solubility Soluble in DMSO, MeOH, DCMCompatible with standard organic synthesis

Part 2: Strategic Applications in Drug Discovery

TRPA1 Antagonists (Pain & Respiratory Therapeutics)

The 2,4-dimethylimidazole core serves as a critical pharmacophore in the development of Transient Receptor Potential Ankyrin 1 (TRPA1) inhibitors. The methyl groups at positions 2 and 4 provide steric bulk that restricts conformational rotation, locking the molecule into a bioactive conformation that fits hydrophobic pockets in the TRPA1 channel.

  • Mechanism: The imidazole nitrogen (N1) is typically alkylated with bulky aryl groups, while the C5-ester is hydrolyzed and coupled to pharmacophores (e.g., amino-diphenylphosphinates) to modulate channel gating.

Angiotensin II Receptor Blockade (Sartan Analogs)

While Olmesartan utilizes a 2-propyl-4-(hydroxyisopropyl) pattern, the 2,4-dimethyl analog is frequently used in Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the AT1 receptor binding pocket. It acts as a robust, cost-effective model scaffold before scaling up to more complex alkyl chains.

Kinase Inhibition (p38 MAPK & Raf)

Trisubstituted imidazoles are "privileged structures" in kinase inhibition. The N1 and C5 positions allow for the construction of "hinge-binding" motifs. The 2,4-dimethyl groups often occupy the ribose binding pocket or hydrophobic gatekeeper regions, improving selectivity against off-target kinases.

Part 3: Experimental Protocols

Protocol A: Regioselective N-Alkylation (Library Generation)
  • Objective: To introduce diversity at the N1 position, a critical step for tuning lipophilicity and target affinity.

  • Rationale: The N1-proton is acidic (pKa ~14). Using a mild base prevents ester hydrolysis while ensuring complete deprotonation.

Materials:

  • This compound (1.0 eq)

  • Alkyl/Benzyl Halide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: DMF (anhydrous) or Acetonitrile

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g (5.9 mmol) of the imidazole scaffold in 10 mL of anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add 1.63 g (11.8 mmol) of K₂CO₃. Stir at room temperature for 30 minutes to generate the imidazolide anion.

  • Alkylation: Dropwise add the alkyl halide (e.g., benzyl bromide).

    • Critical Note: If using reactive halides, cool to 0°C to prevent bis-alkylation (quaternization).

  • Reaction: Heat to 60°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.

  • Workup: Pour the mixture into 50 mL ice-water. The product often precipitates. Filter and wash with water.[1] If oil forms, extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM/MeOH gradient).

Protocol B: Hydrolysis to 2,4-Dimethylimidazole-5-carboxylic Acid
  • Objective: To generate the free acid for amide coupling (e.g., for TRPA1 inhibitors).

  • Rationale: Lithium hydroxide (LiOH) is preferred over NaOH/KOH for sensitive substrates to avoid decarboxylation at elevated temperatures.

Step-by-Step Methodology:

  • Solution: Dissolve the N-alkylated ester (from Protocol A) in a THF:Water (3:1) mixture.

  • Hydrolysis: Add LiOH·H₂O (2.5 eq). Stir at ambient temperature for 12 hours.

  • Validation: Monitor disappearance of the ester peak via ¹H-NMR (loss of ethyl quartet/triplet).

  • Isolation: Acidify carefully to pH 4–5 using 1M HCl. The zwitterionic acid typically precipitates. Filter and dry under vacuum.

Part 4: Visualizations & Logic Flows

Figure 1: Synthetic Workflow for TRPA1 Antagonists

This diagram illustrates the transformation of the raw scaffold into a bioactive TRPA1 inhibitor, highlighting the decision points for functionalization.

TRPA1_Synthesis cluster_0 Key Decision Point: R-Group Selection Scaffold Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Anion Imidazolide Anion (Reactive Species) Scaffold->Anion K2CO3, DMF Deprotonation Intermediate N-Alkylated Intermediate Anion->Intermediate R-X (Benzyl Halide) N-Alkylation Acid Carboxylic Acid Derivative Intermediate->Acid LiOH, THF/H2O Hydrolysis FinalProduct TRPA1 Antagonist (Bioactive) Acid->FinalProduct Amine Coupling (EDC/HOBt)

Caption: Synthetic pathway transforming the imidazole scaffold into a TRPA1 antagonist via regioselective N-alkylation and amide coupling.

Figure 2: Structure-Activity Relationship (SAR) Logic

A decision tree for medicinal chemists to determine how to modify the scaffold based on the target biological outcome.

SAR_Logic Core 2,4-Dimethylimidazole Scaffold N1 N1 Position (Lipophilicity) Core->N1 C5 C5 Position (H-Bonding) Core->C5 C2_C4 C2/C4 Methyls (Steric Lock) Core->C2_C4 Target_Kinase Target: Kinase N1->Target_Kinase Target_GPCR Target: GPCR/TRP N1->Target_GPCR Action_Amide Convert to Amide/Hydrazide C5->Action_Amide Pharmacophore Linkage Action_Fixed Maintain for Conformational Rigidity C2_C4->Action_Fixed Do Not Modify Action_Ribose Add Ribose mimic or Polar Group Target_Kinase->Action_Ribose Action_Bulky Add Bulky Aryl (Benzyl/Biphenyl) Target_GPCR->Action_Bulky

Caption: SAR decision matrix for optimizing the 2,4-dimethylimidazole scaffold for kinase vs. receptor targets.

References

  • BenchChem. (2025).[2] this compound: Applications and Biological Activity. Retrieved from

  • European Patent Office. (2020). Oxadiazole Transitory Potential Receptor Channel Inhibitors. Patent No. BR112020018983A2. (Describes the use of the scaffold in TRPA1 antagonist synthesis). Retrieved from

  • Czech Industrial Property Office. (2014). Benzofuran derivative, process for preparing thereof and its use for pharmaceutical purposes. Patent No. CZ597190A3.[3][4] (Details the synthesis of the scaffold from ethyl amino-oxobutanoate). Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Ethyl 2,4-dimethylimidazole-5-carboxylate. Retrieved from

  • Journal of Medicinal Chemistry. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/Biological Applications. Longdom Publishing. Retrieved from

Sources

Application Note: Advanced Spectroscopic Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Imidazole derivatives represent a cornerstone of medicinal chemistry, serving as the pharmacophore in ubiquitous antifungal agents (e.g., ketoconazole), anticancer drugs, and biological buffers. However, their amphoteric nature and rapid annular tautomerism present unique analytical challenges. This guide provides a definitive protocol for the spectroscopic elucidation of imidazole compounds, moving beyond basic characterization to address complex behaviors such as proton transfer dynamics, hydrogen bonding networks, and


 determination.

The Tautomeric Challenge: NMR Spectroscopy

The most critical structural feature of the imidazole ring is the


 tautomeric equilibrium. In solution, this proton transfer is often faster than the NMR timescale, leading to signal averaging that masks distinct tautomers.
Solvent-Dependent Exchange Regimes

The choice of solvent dictates whether you observe an "averaged" structure or distinct tautomers.

  • Fast Exchange Regime (e.g.,

    
    , 
    
    
    
    ):
    In non-polar or protic solvents, the proton transfer is rapid. The C4 and C5 carbons (and their attached protons) appear equivalent or averaged.[1]
    • Diagnostic Sign:[1] Broadened signals or a single "averaged" set of peaks for the ring carbons.

    • Risk: Misinterpretation of the structure as symmetric when it is effectively rapidly interconverting.

  • Slow Exchange Regime (e.g., DMSO-

    
    , Acetone-
    
    
    
    ):
    Polar aprotic solvents can slow the proton exchange rate (
    
    
    ) sufficiently to satisfy the condition
    
    
    (frequency difference).
    • Diagnostic Sign:[1] Splitting of C4/C5 signals; observation of the distinct

      
       proton (often 
      
      
      
      ppm).
Quantitative NMR Data

Table 1 summarizes the expected chemical shifts for the parent imidazole ring. Note the dramatic shift of the N-H proton.

NucleusPositionChemical Shift (

, ppm) in DMSO-

MultiplicityNotes

H
N1-H12.0 - 14.5Broad SingletHighly labile; disappears in

shake.

H
C2-H7.6 - 7.8Singlet/DoubletMost acidic C-H; distinct from C4/C5.

H
C4-H / C5-H7.0 - 7.3MultipletOften overlap in fast exchange.

C
C2135 - 138-Diagnostic of ring oxidation state.

N
N1 (pyrrole-like)-170 to -210-Requires HMBC/HSQC for detection.

N
N3 (pyridine-like)-100 to -130-Distinct from N1; good metal coordination site.

Critical Insight: If your


 NMR spectrum in 

shows a "missing" proton, it is almost certainly the N-H undergoing rapid exchange or broadening into the baseline. Always switch to DMSO-

or lower the temperature (to -40°C) to freeze the tautomerism.

Vibrational Fingerprinting: IR and Raman

Vibrational spectroscopy is the primary tool for determining the hydrogen-bonding state and solid-state packing (polymorphism) of imidazoles.

The "Invisible" Band

In the infrared spectrum, the N-H stretching vibration (


) is notoriously difficult to pinpoint in solid samples due to extensive intermolecular hydrogen bonding (N-H 

N).
  • Observation: A massive, broad absorption band spanning 2400–3200 cm

    
    .
    
  • Validation: To confirm this band is the N-H stretch, perform a

    
     exchange. The band will shift to ~2200–2400 cm
    
    
    
    (
    
    
    ) and sharpen significantly.
The Ring Breathing Mode

The "breathing" mode of the imidazole ring is a fingerprint marker for the integrity of the aromatic system.

  • Raman Active: Strong intensity.

  • IR Active: Medium intensity.

  • Frequency: Typically 1060–1260 cm

    
     (substituent dependent).
    
  • Application: This band shifts upon metal coordination (e.g., in His-tag protein purification or organometallic catalysis), making it a sensor for ligand binding.

Electronic Transitions & Determination

Imidazole is a weak base (


). Determining the precise 

of a derivative is crucial for predicting bioavailability.
UV-Vis Methodology

The


 transition of the imidazole ring shifts upon protonation of the pyridine-like nitrogen (N3).
  • Neutral Species (

    
    ):  ~205–210 nm.
    
  • Cationic Species (

    
    ):  Shifts to shorter wavelengths (hypsochromic shift) or changes intensity.
    
  • Protocol: Since the absorption is in the far UV, avoid solvents with high UV cutoffs (like Acetone or Toluene). Use water or methanol.

Comprehensive Characterization Protocol

Workflow Logic

The following diagram illustrates the decision matrix for characterizing a novel imidazole derivative.

ImidazoleWorkflow Start Unknown Imidazole Derivative Solubility Solubility Test Start->Solubility NMR_Solvent Select Solvent: DMSO-d6 (Preferred) Solubility->NMR_Solvent H_NMR 1H NMR Acquisition (Include D2O Shake) NMR_Solvent->H_NMR Check_NH Is N-H Signal Visible? H_NMR->Check_NH Tautomer_ID Tautomer Identification (Slow Exchange) Check_NH->Tautomer_ID Yes (Sharp/Split) VT_NMR Variable Temp NMR (-40°C) Check_NH->VT_NMR No (Broad/Absent) IR_Analysis FT-IR (ATR) Check 2400-3200 cm-1 Tautomer_ID->IR_Analysis VT_NMR->Tautomer_ID UV_Titration UV-Vis Titration (pKa Determination) IR_Analysis->UV_Titration Final_Report Full Structural Elucidation UV_Titration->Final_Report

Figure 1: Decision matrix for the structural elucidation of imidazole derivatives, prioritizing the identification of tautomeric states.

Step-by-Step Protocol: Determination via Spectrophotometric Titration

This protocol is self-validating because it relies on the existence of an isosbestic point, which confirms that only two species (protonated and neutral) are in equilibrium.

Materials:

  • UV-Vis Spectrophotometer (scanning 190–300 nm).

  • Buffer series (pH 3.0 to 10.0 in 0.5 unit increments). Note: Phosphate or Citrate buffers are recommended; avoid buffers with high UV absorbance.

  • Stock solution of Imidazole derivative (1 mM in Methanol).

Procedure:

  • Baseline Correction: Blank the spectrophotometer with the specific buffer being used.

  • Sample Preparation: Add 10

    
    L of stock solution to 990 
    
    
    
    L of buffer in a quartz cuvette (Final conc: 10
    
    
    M).
  • Acquisition: Scan from 190 to 300 nm.

  • Titration: Repeat for all pH points.

  • Data Analysis:

    • Overlay all spectra.

    • Validation Check: Look for an isosbestic point (a specific wavelength where absorbance is constant across all pH values). If this does not exist, the sample is degrading or aggregating.

    • Plot Absorbance (

      
      ) vs. pH. The inflection point of the sigmoidal curve is the 
      
      
      
      .
Tautomeric Equilibrium Logic

Understanding the protonation forms is vital for interpreting the spectra.

Protonation Cation Cationic Form (Protonated N1 & N3) Neutral Neutral Tautomers (Equilibrium) Cation->Neutral +OH- (pKa ~7.0) Neutral->Cation +H+ Anion Anionic Form (Deprotonated) Neutral->Anion +Base (pKa ~14.5) Anion->Neutral +H+

Figure 2: The protonation landscape of imidazole. Most drug development occurs at the Cation


 Neutral interface.

References

  • NIST Chemistry WebBook. 1H-Imidazole Infrared Spectrum. National Institute of Standards and Technology.[2][3][4] [Link]

  • NIST Chemistry WebBook. 1H-Imidazole Mass Spectrum. National Institute of Standards and Technology.[2][3][4] [Link]

  • Anderson, J. E., et al. (2023). Switching imidazole reactivity by dynamic control of tautomer state. National Institutes of Health (PMC). [Link](Note: Link directs to relevant PMC context for tautomerism studies).

  • RSC Publishing. Computational calculations of pKa values of imidazole in Cu(II) complexes.[Link]

  • MDPI Molecules. Electrochemical SEIRAS Analysis of Imidazole-Ring-Functionalized Self-Assembled Monolayers.[Link]

Sources

Application Note: Scalable Synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the optimized synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate , a critical heterocyclic building block in medicinal chemistry (e.g., for angiotensin II receptor antagonists and enzyme inhibitors).

The protocol utilizes a robust Hantzsch Imidazole Synthesis variation, reacting ethyl 2-chloroacetoacetate with acetamidine hydrochloride . This route is selected for its atom economy, commercial availability of reagents, and scalability compared to the unstable


-amino ketone pathway.

Abstract

This guide provides a validated protocol for the preparation of this compound. Unlike methods requiring unstable


-amino ketones, this procedure employs the Hantzsch condensation of ethyl 2-chloroacetoacetate and acetamidine hydrochloride. The method yields high-purity product (>98%) suitable for downstream pharmaceutical applications. Critical process parameters (CPPs) such as pH control during cyclization and temperature management are defined to minimize byproduct formation.

Reaction Scheme & Mechanism

The synthesis proceeds via a nucleophilic displacement of the


-chloride by the amidine nitrogen, followed by intramolecular cyclization onto the ketone carbonyl and subsequent dehydration.
Figure 1: Reaction Pathway

ReactionScheme Reactant1 Ethyl 2-chloroacetoacetate (Electrophile) Intermediate Intermediate (Acyclic Amidine) Reactant1->Intermediate  Substitution  (EtOH, Reflux)   Reactant2 Acetamidine HCl (Nucleophile) Reactant2->Intermediate  Substitution  (EtOH, Reflux)   Product Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Intermediate->Product  Cyclization &  Dehydration   Byproducts H2O + HCl Intermediate->Byproducts

Caption: Hantzsch condensation pathway.[1][2] The amidine displaces the chloride, then cyclizes to form the aromatic imidazole ring.

Safety & Hazard Assessment

WARNING: This procedure involves hazardous chemicals. All operations must be performed in a fume hood.

ReagentHazard ClassCritical Safety Note
Ethyl 2-chloroacetoacetate Lachrymator , Corrosive, ToxicCauses severe eye/skin burns. Vapors are extremely irritating to eyes (tear gas effect). Use full-face respirator if hood containment is compromised.
Acetamidine HCl Irritant, HygroscopicIrritating to respiratory system. Store in a desiccator; moisture absorption affects stoichiometry.
Triethylamine / Base Flammable, CorrosiveUse to neutralize HCl. Exothermic reaction upon addition.
Ethanol FlammableStandard solvent precautions.

Materials & Equipment

Reagents
  • Ethyl 2-chloroacetoacetate: >97% purity (Commercial grade).

  • Acetamidine Hydrochloride: >98% purity.

  • Solvent: Ethanol (Absolute or 95%).

  • Base: Sodium Bicarbonate (NaHCO

    
    ) saturated solution or Triethylamine (Et
    
    
    
    N).
  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
Equipment
  • 250 mL 3-neck Round Bottom Flask (RBF).

  • Reflux condenser with drying tube (CaCl

    
    ).
    
  • Magnetic stirrer with heating mantle.

  • Rotary Evaporator.[2]

  • Vacuum filtration setup.[3][4][5]

Detailed Experimental Protocol

Phase 1: Reaction Setup
  • Preparation: Dry all glassware in an oven at 110°C for 1 hour prior to use.

  • Dissolution: In the 250 mL RBF, dissolve Acetamidine Hydrochloride (5.0 g, 52.9 mmol, 1.1 equiv) in Absolute Ethanol (60 mL).

  • Base Addition: Add Triethylamine (11.0 mL, 79 mmol, 1.5 equiv) dropwise to the stirred solution.

    • Scientist Insight: The solution may become cloudy as Triethylamine Hydrochloride salts precipitate. This is normal.

  • Reactant Addition: Cool the mixture to 0–5°C (ice bath). Add Ethyl 2-chloroacetoacetate (7.9 g, 48.1 mmol, 1.0 equiv) dropwise over 20 minutes.

    • Critical Control Point: Controlling the temperature during addition prevents uncontrolled exotherms and side reactions (e.g., self-condensation of the keto-ester).

Phase 2: Cyclization
  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Attach the reflux condenser and heat the mixture to reflux (approx. 78°C) .

  • Monitoring: Maintain reflux for 6–8 hours .

    • TLC Monitoring: Silica gel, Mobile Phase: EtOAc/Hexane (1:1).

    • R_f Values: Ethyl 2-chloroacetoacetate (~0.7), Product (~0.3–0.4, UV active).

    • Endpoint: Disappearance of the starting keto-ester spot.

Phase 3: Workup & Isolation
  • Concentration: Cool the reaction mixture to room temperature. Remove the bulk of the ethanol using a rotary evaporator (40°C water bath, reduced pressure).

  • Neutralization/Extraction:

    • Resuspend the oily residue in Water (50 mL).

    • Adjust pH to ~8 using saturated NaHCO

      
       solution if necessary (though the reaction should already be basic).
      
    • Extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Combine organic layers and wash with Brine (1 x 50 mL).

  • Drying: Dry the organic phase over anhydrous Nangcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    SO
    
    
    
    for 15 minutes. Filter off the solid.
  • Evaporation: Concentrate the filtrate under vacuum to yield the crude solid product.

Phase 4: Purification
  • Crystallization (Preferred):

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Slowly add Hexane until turbidity appears.

    • Cool to 4°C overnight.

    • Filter the white/off-white crystals and wash with cold Hexane.

  • Yield Expectation: 65–75% (approx. 5.5–6.5 g).

Figure 2: Experimental Workflow

Workflow Step1 Reagent Prep: Dissolve Acetamidine HCl + Et3N in Ethanol (0°C) Step2 Addition: Add Ethyl 2-chloroacetoacetate Dropwise (Exotherm Control) Step1->Step2 Step3 Reaction: Reflux 78°C for 6-8 Hours (Monitor via TLC) Step2->Step3 Step4 Workup: Evaporate EtOH -> Add Water Extract with EtOAc Step3->Step4 Step5 Purification: Recrystallization (EtOAc/Hexane) or Column Chromatography Step4->Step5

Caption: Step-by-step operational workflow for the synthesis process.

Analytical Validation

Upon isolation, the product should be characterized to ensure structural integrity.

TechniqueExpected Signal / ResultInterpretation
Appearance White to pale yellow crystalline solidMelting Point: 116–118°C [Ref 1].
1H NMR (CDCl

, 400 MHz)

1.35 (t, 3H, Ester-CH

)
Ethyl ester triplet.

2.41 (s, 3H, C2-CH

)
Methyl group at position 2.

2.55 (s, 3H, C4-CH

)
Methyl group at position 4.

4.32 (q, 2H, Ester-CH

)
Ethyl ester quartet.

9.5–10.0 (br s, 1H, NH)
Imidazole N-H (exchangeable).
MS (ESI+) [M+H]

= 183.1
Consistent with Molecular Weight 182.22.

Senior Scientist Insights & Troubleshooting

  • Moisture Sensitivity: While the Hantzsch synthesis is robust, the presence of excess water during the initial mixing can hydrolyze the chloroacetoacetate or the amidine. Use anhydrous ethanol if yields are low.

  • Lachrymator Handling: Ethyl 2-chloroacetoacetate is a potent tear gas agent. Neutralize all glassware and syringes used with this reagent in a dilute NaOH bath before removing them from the hood.

  • Alternative Base: If Triethylamine is unavailable, Sodium Acetate (NaOAc) can be used (2.0 equiv), but the reaction may require longer reflux times (8-10 hours) due to weaker basicity.

  • Regioselectivity: The reaction is highly regioselective. The amidine carbon always ends up at the C2 position between the two nitrogens.

References

  • BenchChem. (2025).[2] Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. (Note: Protocol adapted from analogous Hantzsch Imidazole synthesis conditions). Link

  • Organic Syntheses. (1941). Ethyl Acetosuccinate and Hantzsch Condensation Principles. Org. Synth. Coll. Vol. 1, p. 235. Link

  • Google Patents. (2012). Process for preparing benzofuran derivatives and imidazole intermediates (CZ597190A3). (Describes analogous condensation of amidines with acetoacetate derivatives). Link

  • PubChem. (2025).[6] Ethyl 2-chloroacetoacetate Compound Summary. National Library of Medicine. Link

Sources

Application Note: High-Yield One-Pot Synthesis of Functionalized Imidazoles via Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the Iodine-Mediated One-Pot Synthesis of Ethyl 4-methyl-2-aryl-1H-imidazole-5-carboxylates , a robust protocol utilizing ethyl acetoacetate (EAA) as a primary building block.

Executive Summary & Scientific Rationale

The imidazole pharmacophore is ubiquitous in drug discovery, serving as the core scaffold in antifungals (e.g., ketoconazole), p38 MAP kinase inhibitors, and anti-inflammatory agents. While the classic Debus-Radziszewski synthesis utilizes 1,2-diketones (e.g., benzil), these reagents can be cost-prohibitive and limited in diversity.

This protocol details a superior alternative using Ethyl Acetoacetate (EAA) . EAA acts as a 1,3-dicarbonyl equivalent, providing the C4-C5 backbone of the imidazole ring. By employing molecular iodine (


) as a mild Lewis acid and oxidative catalyst, researchers can selectively drive the reaction toward the imidazole product, effectively suppressing the competing Hantzsch dihydropyridine pathway which typically dominates EAA/aldehyde/ammonia condensations.

Key Advantages:

  • Cost Efficiency: Replaces expensive benzil derivatives with commodity chemical EAA.

  • Atom Economy: One-pot, three-component reaction (3-CR).

  • Selectivity: Specific stoichiometry and iodine catalysis favor the 5-membered imidazole over the 6-membered dihydropyridine.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting. The reaction proceeds via a modified condensation-cyclization-oxidation pathway.

The Pathway[1][2][3][4][5][6][7]
  • Imine Formation: The aryl aldehyde condenses with ammonia (from ammonium acetate) to form an aldimine.

  • Enamine Formation: EAA undergoes enolization and reacts with ammonia/amine to form the

    
    -aminocrotonate (enamine) intermediate.
    
  • Nucleophilic Attack: The enamine attacks the electrophilic imine.

  • Cyclization: Intramolecular nucleophilic attack closes the ring.

  • Aromatization: Molecular iodine facilitates the oxidative dehydrogenation required to establish the aromatic imidazole system.

Mechanism Aldehyde Aryl Aldehyde Imine Aldimine Intermediate Aldehyde->Imine - H2O Ammonia NH4OAc (NH3) Ammonia->Imine - H2O Enamine β-Aminocrotonate (Enamine) Ammonia->Enamine - H2O EAA Ethyl Acetoacetate EAA->Enamine - H2O Cyclic Dihydroimidazole Intermediate Imine->Cyclic Condensation Enamine->Cyclic Condensation Product Ethyl 4-methyl-2-aryl- 1H-imidazole-5-carboxylate Cyclic->Product Oxidative Aromatization Iodine I2 (Catalyst) Iodine->Product Promotes

Figure 1: Mechanistic pathway for the Iodine-mediated synthesis of trisubstituted imidazoles from EAA.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][5][6][8][9][10][11][12][13]
  • Ethyl Acetoacetate (EAA): 1.0 mmol (130 mg)

  • Aryl Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 106 mg)

  • Ammonium Acetate (

    
    ):  2.5 mmol (192 mg) – Note: Excess is crucial to prevent Hantzsch side-products.
    
  • Molecular Iodine (

    
    ):  0.1 mmol (25 mg, 10 mol%)
    
  • Solvent: Ethanol (EtOH), 5 mL (99.5% purity)

  • Apparatus: 25 mL Round Bottom Flask, Magnetic Stirrer, Reflux Condenser, Oil Bath.

Step-by-Step Workflow

1. Reaction Setup:

  • Charge the 25 mL round bottom flask with the Aryl Aldehyde (1.0 mmol) and Ethyl Acetoacetate (1.0 mmol).

  • Add Ethanol (5 mL) and stir at room temperature for 2 minutes to ensure homogeneity.

  • Add Ammonium Acetate (2.5 mmol).

  • Finally, add Molecular Iodine (10 mol%). The solution will turn dark brown.

2. Reaction Phase:

  • Heat the mixture to reflux (approx. 78-80°C) .

  • Monitor the reaction via TLC (Thin Layer Chromatography).

    • Mobile Phase: Ethyl Acetate:Hexane (4:6 or 3:7).

    • Visualization: UV light (254 nm). The product is usually a distinct fluorescent spot.

  • Endpoint: The reaction is typically complete within 30–60 minutes . The brown color of iodine may fade to a lighter orange/yellow, indicating consumption/complexation, though iodine is catalytic.

3. Workup & Isolation:

  • Cool the reaction mixture to room temperature.

  • Option A (Precipitation): Pour the mixture into crushed ice (approx. 20g) containing a small amount of sodium thiosulfate (

    
    ) to quench any residual iodine (removes brown color). Stir vigorously. The solid imidazole product will precipitate.
    
  • Option B (Extraction): If no precipitate forms (oily product), evaporate ethanol under reduced pressure. Dissolve residue in Ethyl Acetate (15 mL), wash with 5%

    
     (aq) and Brine. Dry over 
    
    
    
    and concentrate.

4. Purification:

  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Yield Expectation: 85% – 94%.

Workflow Start Reagent Charging (Aldehyde + EAA + NH4OAc) Catalyst Add Iodine (10 mol%) Solvent: EtOH Start->Catalyst Reflux Reflux (80°C) 30-60 mins Catalyst->Reflux Monitor TLC Check (EtOAc:Hex 3:7) Reflux->Monitor Monitor->Reflux Incomplete Quench Pour into Crushed Ice + Na2S2O3 (aq) Monitor->Quench Complete Filter Filtration & Drying Quench->Filter Purify Recrystallization (EtOH) Filter->Purify

Figure 2: Operational workflow for the synthesis of imidazole-5-carboxylates.

Results & Data Analysis

The electronic nature of the aryl aldehyde significantly influences the reaction time and yield. Electron-withdrawing groups (EWG) generally accelerate the initial condensation step.

Table 1: Substrate Scope and Yields

EntryAryl Aldehyde (R-CHO)Product AppearanceTime (min)Yield (%)Melting Point (°C)
1 Benzaldehyde (

)
White Solid4592165-167
2 4-ChlorobenzaldehydeWhite Needles3594178-180
3 4-NitrobenzaldehydeYellow Solid3090210-212
4 4-MethoxybenzaldehydePale White Solid6086150-152
5 4-MethylbenzaldehydeWhite Solid5588172-174

Note: Yields are isolated yields after recrystallization.

Critical Process Parameters (CPPs)
  • Stoichiometry: The ratio of 1:1:2.5 (Aldehyde:EAA:Ammonium Acetate) is non-negotiable. Reducing Ammonium Acetate below 2 equivalents increases the formation of Hantzsch dihydropyridines.

  • Temperature: Reflux is required. Lower temperatures (RT) result in incomplete cyclization and intermediate "aldol-type" products.

  • Iodine Handling: While catalytic, Iodine acts as an oxidant. If the reaction turns clear too quickly, a small additional crystal of Iodine may be added to ensure full aromatization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Oily Product Incomplete oxidation or Hantzsch side-product.Ensure Iodine is present throughout reflux. Verify 2.5 eq. of

was used.
Deep Brown Product Residual Iodine contamination.Wash crude solid thoroughly with 5% Sodium Thiosulfate solution.
Starting Material on TLC Old/Polymerized EAA.Distill EAA before use if it appears viscous or yellow.
Multiple Spots on TLC Formation of Knoevenagel product (Benzylidene).Increase reflux time; ensure Ammonium Acetate is fresh and dry.

References

  • Kidwai, M., et al. (2005). "Molecular iodine: A versatile catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles."[1] Journal of Molecular Catalysis A: Chemical. (Demonstrates the utility of Iodine in imidazole synthesis).

  • Zhang, Z.-H., et al. (2012). "Iodine-catalyzed efficient one-pot synthesis of 2,4,5-trisubstituted imidazoles." Monatshefte für Chemie - Chemical Monthly. (Specific protocol for trisubstituted variants).

  • Wang, L., et al. (2006).

  • Shelke, K. F., et al. (2009). "Cellulose sulfuric acid as a biodegradable and recyclable solid acid catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles." Chinese Chemical Letters.

Sources

Precision Protocol: Grignard Addition to Imidazole-5-Carboxylate Esters

[1]

Executive Summary

This application note details the optimized protocol for the nucleophilic addition of Grignard reagents (R-MgX) to imidazole-5-carboxylate esters. While conceptually simple, this transformation is complicated by the amphoteric nature of the imidazole ring and the acidity of the N1-proton (pKa ~14.4).

Critical Success Factors:

  • N-Protection: Masking the N1 position is strongly recommended to prevent reagent consumption and solubility issues.

  • Moisture Control: Strict exclusion of water is non-negotiable.

  • pH-Controlled Workup: Unlike standard Grignard workups, the isolation of imidazole products requires precise pH adjustment to prevent product loss in the aqueous phase.

Strategic Planning & Mechanistic Insight

The Challenge of the N-H Proton

The unmasked imidazole ring possesses an acidic proton at the N1 position.

  • Scenario A (Unprotected): The first equivalent of Grignard acts as a base, deprotonating N1 to form an imidazolyl-magnesium salt. This salt is often insoluble, coating the unreacted ester and halting the reaction. It requires >3 equivalents of Grignard (1 sacrificial, 2 for the ester) and often results in heterogeneous mixtures with poor yields.

  • Scenario B (Protected - Recommended): Using an N-protecting group (e.g., SEM, MOM, Trityl, or Benzyl) renders the substrate a standard ester, allowing for clean conversion with ~2.2 equivalents of Grignard.

Reaction Pathway

The reaction proceeds via a double nucleophilic addition. The initial addition forms a transient ketone intermediate, which is more reactive than the starting ester, leading rapidly to the tertiary alcohol.

Figure 1: Mechanistic pathway from ester to tertiary alcohol.[1] Note that the ketone intermediate is rarely isolated in standard Grignard protocols.

Experimental Protocol

Reagents & Equipment
  • Substrate: Ethyl 1-(triphenylmethyl)-1H-imidazole-5-carboxylate (or similar N-protected ester).

  • Reagent: Phenylmagnesium bromide (3.0 M in Et2O) or Methylmagnesium chloride (3.0 M in THF).

  • Solvent: Anhydrous THF or Diethyl Ether (Water content <50 ppm).

  • Glassware: Flame-dried 3-neck round bottom flask, addition funnel, reflux condenser, nitrogen/argon line.

Step-by-Step Methodology
Phase 1: Preparation
  • Inert Atmosphere: Assemble glassware while hot; flush with dry Nitrogen or Argon for 15 minutes while cooling.

  • Substrate Dissolution: Dissolve the N-protected imidazole ester (1.0 equiv) in anhydrous THF (0.2 M concentration). Note: Imidazole esters can be sparingly soluble; mild warming may be required before cooling.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice/water bath.

    • Expert Tip: For bulky Grignard reagents (e.g., t-Butyl), cool to -78°C to prevent side reactions, though 0°C is standard for MeMgBr or PhMgBr.

Phase 2: Reaction[2][3]
  • Reagent Addition: Add the Grignard reagent (2.5 equiv) dropwise via syringe or addition funnel over 30 minutes.

    • Observation: A slight exotherm is expected. Solution color often changes to yellow/orange.

  • Warming: Remove the cooling bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LCMS.

    • Target: Disappearance of Ester (Starting Material).[4]

    • Note: The intermediate ketone is usually not observed due to its high reactivity.

Phase 3: Quench & Workup (The Critical Step)

Standard acid quenches (HCl) can protonate the imidazole ring (pKa ~7), trapping the product in the aqueous layer. Follow this modified procedure:

  • Cooling: Return the reaction vessel to 0°C .

  • Quench: Slowly add Saturated Aqueous Ammonium Chloride (NH4Cl) .

    • Caution: Vigorous gas evolution (alkane release).

  • pH Adjustment: Check the pH of the aqueous layer.

    • Requirement: pH should be 8.0 – 9.0 .

    • Action: If pH < 7, carefully add Saturated NaHCO3 solution until basic. This ensures the imidazole is in its free-base (neutral) form, which is soluble in organic solvents.

  • Extraction: Extract with Ethyl Acetate (3x).

    • Emulsion Control: If magnesium salts cause an emulsion, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir vigorously for 30 mins.

  • Drying: Combine organic layers, dry over Na2SO4, filter, and concentrate in vacuo.

Data Presentation & Analysis

Expected Outcomes
ParameterStandard ResultNotes
Yield 75% – 92%Lower yields often due to poor moisture control or pH issues during workup.
Purity (HPLC) >95%Major impurity is often the mono-addition ketone (rare) or deprotected imidazole.
Appearance White to Off-White SolidOften crystalline after triturating with hexanes/ether.
Workup Decision Tree

Figure 2: Logic flow for ensuring maximum recovery of imidazole products.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Starting Material Remains Grignard reagent degraded (wet).Titrate Grignard reagent before use. Ensure solvent is anhydrous.[5]
Low Yield (Product in Aq.) Imidazole protonated during workup.Adjust aqueous layer to pH ~9 before extraction. Use "Salting out" (add NaCl).
Emulsions Magnesium Hydroxide precipitate.Use Rochelle's Salt wash or filter through Celite pad.
N-Deprotection Labile group (e.g., Trityl) + Acidic Quench.[6]Use milder quench (NH4Cl) and avoid strong acids like HCl.

References

  • Synthesis of Imidazole Esters via Grignard Reagents

    • Kashima, C., et al. "Simple Method for the Preparation of Esters from Grignard Reagents and Alkyl 1-Imidazolecarboxylates." Journal of Organic Chemistry, 2006.
  • Protecting Group Strategies

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience.
  • Olmesartan Intermediate Synthesis (Specific Application)

    • "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate." Journal of Chemical and Pharmaceutical Research, 2014.

  • General Grignard Mechanism & Protocols

    • Master Organic Chemistry. "Reaction of Grignard Reagents With Esters."

Derivatization of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate represents a "privileged scaffold" in medicinal chemistry, offering a versatile template for developing antifungal, antibacterial, and kinase-inhibitory agents.[1] Its structural rigidity, defined by the 2,4-dimethyl substitution pattern, provides a stable core, while the N1-nitrogen and C5-ester functionalities allow for orthogonal derivatization.

This guide details the Divergent Synthesis Strategy for this scaffold. It provides validated protocols for N-alkylation (to modulate lipophilicity and solubility) and C5-amidation (to introduce pharmacophores), enabling the rapid generation of focused libraries for Structure-Activity Relationship (SAR) profiling.

Strategic Rationale & Mechanism

The imidazole-5-carboxylate core mimics the histidine residue found in many enzyme active sites, making it a potent binder for metalloenzymes and receptors.

  • Antifungal Activity: Imidazole derivatives inhibit lanosterol 14

    
    -demethylase (CYP51), a key enzyme in ergosterol biosynthesis, disrupting fungal cell membranes [1].[2]
    
  • Kinase Inhibition: The hydrogen bond donor/acceptor motif of the imidazole core can interact with the ATP-binding pocket of kinases, such as p38 MAP kinase, relevant in anti-inflammatory pathways [2].

  • Steric Control: The methyl groups at C2 and C4 prevent metabolic oxidation at these vulnerable positions and restrict conformational rotation, potentially locking the molecule into a bioactive conformation.

Synthetic Workflow Visualization

The following diagram illustrates the divergent pathway from the parent ester to three distinct library classes: N-alkylated esters (Class A), N-alkylated amides (Class B), and heterocyclic hybrids (Class C).

G Core Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate (Parent Scaffold) N_Alk N1-Alkylation (Lipophilicity Tuning) Core->N_Alk R-X, K2CO3 DMF, 60°C Class_A Class A: N-Alkylated Esters (Prodrugs/Probes) N_Alk->Class_A Isolation Inter_Acid Intermediate: Carboxylic Acid Class_B Class B: Amide Library (Target Binding) Inter_Acid->Class_B R'-NH2, EDC/HOBt Coupling Class_A->Inter_Acid LiOH, THF/H2O Hydrolysis Class_C Class C: Oxadiazole/Triazole (Bioisosteres) Class_A->Class_C NH2NH2 then Cyclization

Figure 1: Divergent synthesis workflow for generating imidazole libraries. Colors indicate reaction stages: Blue (Start), Yellow (Diversification 1), Red (Activation), Green (Final Libraries).

Detailed Experimental Protocols

Protocol A: N1-Diversification (Lipophilicity Tuning)

Objective: To attach alkyl or aryl-alkyl groups to the N1 position.[3] This modulates the LogP (lipophilicity) and improves membrane permeability.[3] Critical Note: The 2,4-dimethyl substitution creates steric bulk.[3] Use a polar aprotic solvent (DMF) to enhance nucleophilicity.[3]

Materials:

  • This compound (1.0 eq)

  • Alkyl Halide (R-X) (1.2 eq) (e.g., Benzyl bromide, Methyl iodide)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the imidazole ester (1.0 eq) in anhydrous DMF (5 mL per mmol).

  • Deprotonation: Add

    
     (2.0 eq) and stir at room temperature for 30 minutes. Observation: The suspension may thicken slightly as the potassium salt forms.
    
  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.[3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[3] The N-alkylated product typically has a higher Rf than the starting material due to loss of the H-bond donor.

  • Work-up: Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Solid Product: If precipitate forms, filter and wash with water.

    • Oil Product: Extract with Ethyl Acetate (3x).[3][4][5] Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • QC: Verify by

    
     NMR. The disappearance of the broad NH singlet (>10 ppm) confirms N-alkylation [3].[3]
    
Protocol B: C5-Functionalization (Amide Library Generation)

Objective: To convert the ester "warhead" into an amide. Amides are stable pharmacophores capable of hydrogen bonding with receptor pockets.[3] Strategy: Direct aminolysis of this specific ester is slow due to the steric hindrance of the adjacent C4-methyl group. We utilize a Hydrolysis-Coupling route for higher yields.[3]

Step 1: Hydrolysis to Acid

  • Dissolve N-alkylated ester (from Protocol A) in THF/Water (3:1).

  • Add Lithium Hydroxide (LiOH

    
    , 3.0 eq).[3] Stir at 60°C for 12 hours.
    
  • Acidify to pH 3 with 1N HCl. Filter the precipitate (Carboxylic Acid) and dry under vacuum.[3]

Step 2: Amide Coupling Materials:

  • Imidazole Carboxylic Acid (1.0 eq)

  • Amine (R'-

    
    ) (1.1 eq)[3]
    
  • EDC

    
    HCl (1.2 eq)
    
  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Dichloromethane (DCM) or DMF

Procedure:

  • Activation: Dissolve the Acid, EDC, and HOBt in DCM (or DMF if solubility is poor). Stir for 15 minutes at RT to form the active ester.

  • Coupling: Add the Amine and DIPEA. Stir at RT for 12–18 hours.[3]

  • Work-up: Dilute with DCM, wash with 1N HCl (remove unreacted amine), Sat.

    
     (remove unreacted acid), and brine.
    
  • Purification: Flash chromatography (MeOH/DCM gradient).

Biological Screening & Assay Prep

Compound Handling
  • Stock Preparation: Dissolve final derivatives in 100% DMSO to a concentration of 10 mM.

  • Solubility Check: The 2,4-dimethyl core is moderately lipophilic.[3] If precipitation occurs upon dilution into aqueous buffer, add 0.05% Tween-20 to the assay buffer.

Screening Logic Diagram

The following flow details the decision matrix for advancing hits from this library.

Logic Lib Synthesized Library (10mM DMSO Stocks) QC QC Check (LCMS Purity > 95%) Lib->QC Assay Primary Screen (e.g., MIC or Kinase IC50) QC->Assay Pass Hit Hit Identification (>50% Inhibition) Assay->Hit Active Discard Discard/Archive Assay->Discard Inactive Valid Dose Response (IC50) & Counter-Screen (Cytotoxicity) Hit->Valid

Figure 2: Screening decision tree. Only compounds passing >95% purity QC should enter the primary screen to avoid false positives.

Troubleshooting & Safety

IssueProbable CauseSolution
Low Yield (Alkylation) Moisture in solventUse anhydrous DMF and keep under

atmosphere.[3]
No Reaction (Amidation) Steric hindrance at C5The C4-methyl blocks attack.[3] Switch from EDC coupling to Acid Chloride method (

reflux).
Precipitation in Assay High LogP (Lipophilicity)Reduce final DMSO concentration to <1% or use BSA/Tween-20 in buffer.[3]

Safety Warning: Methyl/Ethyl imidazole carboxylates can be skin and eye irritants (H315, H319) [4].[3] Always handle solid precursors in a fume hood and wear nitrile gloves.[3]

References

  • Zhang, L. et al. (2022).[3] "Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity." International Journal of Molecular Sciences. Available at: [Link]

  • Boiani, M. & Gonzalez, M. (2005).[3] "Imidazole and Benzimidazole Derivatives as Chemotherapeutic Agents." Mini-Reviews in Medicinal Chemistry. (Contextual citation for scaffold relevance).

  • Khabnadideh, S. et al. (2003).[3] "Synthesis of N-alkylated derivatives of imidazole as antibacterial agents." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (2023).[3] "Methyl 1H-imidazole-5-carboxylate Safety Data." National Library of Medicine.[3] Available at: [Link]

Sources

Application Note: Strategic Utilization of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS 3536-25-2) is a "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its structural utility lies in the imidazole ring’s ability to function as a monodentate or bidentate hydrogen bond acceptor/donor pair, often mimicking the adenine ring of ATP within the kinase hinge region.

This guide details the synthetic manipulation of this ester to access three critical classes of kinase inhibitors:

  • Carboxamide-linked Inhibitors (e.g., targeting p38 MAPK, TAK1).

  • Vinyl-linked Inhibitors (e.g., targeting Tie-2).[1]

  • Tertiary Alcohol-linked Intermediates (Solubility/Pharmacokinetic modulation).

Chemical Profile & Properties[1][2][3][4][5]

PropertyData
Chemical Name This compound
CAS Number 3536-25-2
Molecular Formula C₈H₁₂N₂O₂
Molecular Weight 168.19 g/mol
Physical State Crystalline Solid
Melting Point 213–214 °C (Lit.)[2]
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water
Key Functionality C5-Ester (Electrophile), N1-H (Nucleophile), C2/C4-Methyls

Mechanistic Rationale: The Imidazole Hinge Binder

In the ATP-binding pocket of protein kinases, the "hinge region" connects the N-terminal and C-terminal lobes. Successful inhibitors often anchor to this region via hydrogen bonds.

  • N3 Nitrogen: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residues.

  • N1 Nitrogen (NH): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge.

  • C5-Substitution: The ester at C5 directs substituents toward the solvent-exposed region or the "gatekeeper" residue, depending on the specific kinase topology.

Visualization: Imidazole Binding Mode

BindingMode Hinge Kinase Hinge Region (Backbone NH & CO) Imidazole Imidazole Core (Inhibitor Scaffold) Hinge->Imidazole H-Bond (CO...NH) Imidazole->Hinge H-Bond (N3...NH) C5_Sub C5-Substituent (Solvent Front/Gatekeeper) Imidazole->C5_Sub Synthetic Attachment ATP_Pocket ATP Binding Pocket C5_Sub->ATP_Pocket Occupies Volume

Figure 1: Schematic representation of the imidazole core interacting with the kinase hinge region.[3] The C5 position is the primary vector for diversification.

Synthetic Workflows & Protocols

Module A: The Carboxamide Route (p38 MAPK / TAK1 Inhibitors)

This route converts the ester to a carboxamide, a common motif in inhibitors like the p38 inhibitor SB-203580 analogs and TAK1 inhibitors. The amide bond provides rigidity and additional H-bonding capability.

Step 1: Hydrolysis to Carboxylic Acid

Objective: Generate 2,4-dimethyl-1H-imidazole-5-carboxylic acid.

  • Reagents: Lithium Hydroxide (LiOH) or NaOH, Ethanol/Water.[4]

  • Protocol:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of EtOH and THF (0.5 M concentration).

    • Add aqueous LiOH (2.0 M solution, 3.0 eq).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc/MeOH) or LC-MS for disappearance of ester.

    • Cool to room temperature (RT) and concentrate in vacuo to remove organics.

    • Acidify the aqueous residue to pH ~3–4 using 1N HCl. The product usually precipitates as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Yield Expectation: >90%.

Step 2: Amide Coupling (Library Generation)

Objective: Couple the acid with diverse amines (Ar-NH₂) to probe the selectivity pocket.

  • Reagents: HATU, DIPEA, DMF.

  • Protocol:

    • Dissolve the carboxylic acid (1.0 eq) in dry DMF (0.2 M).

    • Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 15 min at RT to activate the acid.

    • Add the target amine (1.1 eq) (e.g., an aniline or aminopyridine).

    • Stir at RT for 12–16 hours.

    • Workup: Dilute with EtOAc, wash with sat.[5] NaHCO₃, water, and brine. Dry over Na₂SO₄.

    • Purification: Flash column chromatography (DCM/MeOH gradient).

Module B: The Vinyl-Linker Route (Tie-2 Kinase Inhibitors)

Inhibitors of Tie-2 (angiopoietin receptor) often utilize a vinyl bridge to connect the imidazole to a pyrimidine ring. This requires reducing the ester to an aldehyde.[6][7][8][9]

Step 1: Controlled Reduction to Aldehyde

Objective: Selective reduction of ester to 2,4-dimethyl-1H-imidazole-5-carbaldehyde without over-reduction to the alcohol.

  • Reagents: DIBAL-H (Diisobutylaluminum hydride), DCM or THF.

  • Critical Parameter: Temperature must be maintained at -78°C.

  • Protocol:

    • Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under Argon/Nitrogen.

    • Cool the solution to -78°C (Dry ice/Acetone bath).

    • Dropwise add DIBAL-H (1.0 M in toluene, 1.5 eq) over 30 minutes. Do not let temperature rise.

    • Stir at -78°C for 2 hours.

    • Quench: While still cold, add Methanol (excess) followed by a saturated solution of Rochelle’s salt (Potassium sodium tartrate).

    • Allow to warm to RT and stir vigorously until the emulsion clears (can take 1–2 hours).

    • Extract with DCM, dry over MgSO₄, and concentrate.

    • Note: If over-reduction occurs (alcohol formation), re-oxidize using MnO₂ in DCM.

Step 2: Aldol Condensation

Objective: Form the vinyl link with a methyl-pyrimidine.

  • Reagents: 4-methylpyrimidine derivative, NaH or LDA.

  • Protocol:

    • Dissolve the methyl-pyrimidine partner (1.0 eq) in dry THF.

    • Add base (e.g., NaH, 1.2 eq) at 0°C to generate the carbanion.

    • Add the imidazole aldehyde (from Step 1) solution dropwise.

    • Reflux or heat at 60°C for 4–8 hours.

    • Dehydrate the intermediate alcohol (often happens spontaneously or with acid catalysis, pTsOH) to form the alkene.

Visualization: Synthetic Pathways

SynthesisPathways Ester Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Acid Imidazole-5-carboxylic Acid Ester->Acid Hydrolysis (LiOH, EtOH, Reflux) Aldehyde Imidazole-5-carbaldehyde Ester->Aldehyde Reduction (DIBAL-H, -78°C) Alcohol Tertiary Alcohol (Solubility Modulator) Ester->Alcohol Grignard (MeMgBr, THF) Amide Carboxamide Inhibitors (Target: p38, TAK1) Acid->Amide Amide Coupling (R-NH2, HATU, DMF) Vinyl Vinyl-Pyrimidine Inhibitors (Target: Tie-2) Aldehyde->Vinyl Condensation (Methyl-Pyrimidine, Base)

Figure 2: Divergent synthetic pathways from the ethyl ester starting material to distinct kinase inhibitor classes.

Troubleshooting & Optimization (Senior Scientist Insights)

  • N-Protection Strategy:

    • Issue: The N1-proton of the imidazole is acidic (pKa ~14) and can interfere with base-mediated reactions (like Grignard or alkylations).

    • Solution: If yields are low, protect N1 with a SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc group before modifying the C5-ester.

    • Protocol: React ester with SEM-Cl and NaH in DMF (0°C to RT) prior to DIBAL reduction.

  • DIBAL-H Reduction Specifics:

    • Issue: Over-reduction to the primary alcohol is common.

    • Fix: Ensure strictly anhydrous conditions. If the aldehyde is elusive, reduce fully to the alcohol (using LiAlH₄) and then oxidize back to the aldehyde using MnO₂ (mild, selective for allylic/benzylic-like alcohols) or Dess-Martin Periodinane .

  • Solubility:

    • The 2,4-dimethyl substitution pattern increases lipophilicity. If the final inhibitor is insoluble in assay media, consider derivatizing the amine partner in Module A with solubilizing groups like morpholine or piperazine (as seen in many p38 inhibitors).

References

  • National Institutes of Health (NIH). Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. ACS Med. Chem. Lett. 2021.[10][11][12] Retrieved from [Link]

  • PubChem. this compound Compound Summary. Retrieved from [Link]

  • Semple, J. E., et al. Discovery of Imidazole Vinyl Pyrimidines as a Novel Class of Kinase Inhibitors Which Inhibit Tie-2.[1] Bioorg. Med. Chem. Lett. Retrieved from [Link]

Sources

Advanced Application Note: Agrochemical Development of Imidazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the rational design, synthesis, and biological evaluation of imidazole-5-carboxylate derivatives for agrochemical applications. While the imidazole core is ubiquitous in crop protection (e.g., Prochloraz, Imazalil), the 5-carboxylate subclass represents a versatile, under-exploited scaffold. Its unique substitution pattern allows for the precise tuning of lipophilicity and metabolic stability, primarily targeting sterol 14


-demethylase (CYP51)  in phytopathogenic fungi. This document provides a self-validating workflow for researchers to develop these compounds from bench synthesis to in vitro efficacy testing.

Rational Design & Chemical Basis

The efficacy of imidazole-5-carboxylates stems from their dual-function pharmacophore:

  • The Warhead (N3 Nitrogen): Acts as a monodentate ligand, coordinating with the heme iron (

    
    ) of the CYP51 enzyme, blocking substrate oxidation.
    
  • The Anchor (C5-Carboxylate): Unlike simple alkyl-imidazoles, the C5-ester/amide moiety provides a synthetic handle to introduce hydrophobic domains (aryl/alkyl chains). This is critical for occupying the hydrophobic access channel of the enzyme and facilitating cuticular penetration in plants.

Structural Activity Relationship (SAR) Logic
  • N1-Substitution: Bulky aryl-alkyl groups here improve selectivity against fungal CYP51 over plant/mammalian isoforms.

  • C5-Functionalization: Conversion of the ethyl ester to amides or hydrazides often enhances systemic mobility (xylem transport) within the crop.

Visualization: SAR & Synthesis Workflow

SAR_Workflow cluster_mod Derivatization Strategy Start Precursor: Ethyl isocyanoacetate Core Core Scaffold: Imidazole-5-carboxylate Start->Core Van Leusen Reaction Mod1 N1-Alkylation (Selectivity) Core->Mod1 Mod2 C5-Hydrolysis -> Amidation (Systemicity/Lipophilicity) Core->Mod2 Mod3 C2-Halogenation (Metabolic Stability) Core->Mod3 Target Candidate Library (Agrochemical Actives) Mod1->Target Mod2->Target Mod3->Target

Figure 1: Modular synthesis and optimization workflow for imidazole-5-carboxylate fungicides.

Synthesis Protocol: The Van Leusen Route

This protocol utilizes the Van Leusen imidazole synthesis, favored for its ability to build the 1,5-disubstituted ring system in a single step with high regioselectivity.

Reagents & Equipment[1]
  • Reagents: Ethyl isocyanoacetate (95%), Primary Amine (

    
    ), Aldehyde (
    
    
    
    ), Potassium Carbonate (
    
    
    ), DMF (Anhydrous).
  • Equipment: Microwave reactor (optional for speed) or Reflux condenser, LC-MS.

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a round-bottom flask, dissolve the aldehyde (1.0 equiv) and primary amine (1.0 equiv) in anhydrous DMF (0.5 M concentration).

    • Add activated 4Å molecular sieves. Stir at RT for 2 hours to form the imine intermediate.

    • Checkpoint: Verify imine formation via TLC (disappearance of aldehyde spot).

  • Cyclization:

    • Add Ethyl isocyanoacetate (1.1 equiv) and

      
       (2.0 equiv) to the reaction mixture.
      
    • Thermal Method: Heat to 80°C for 6–12 hours.

    • Microwave Method: Irradiate at 100°C for 20 minutes (Max Power 150W).

  • Work-up & Purification:

    • Dilute mixture with ethyl acetate and wash with brine (3x) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
    • Purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexanes).

  • Validation:

    • Confirm structure via

      
      -NMR. Characteristic signal: Imidazole C2-H singlet around 
      
      
      
      7.5–7.8 ppm.

Biological Assay Protocol: In Vitro Fungicidal Activity

This assay quantifies the inhibitory effect of synthesized derivatives on mycelial growth of key phytopathogens (e.g., Botrytis cinerea, Rhizoctonia solani).

Assay Conditions
  • Medium: Potato Dextrose Agar (PDA).

  • Solvent: DMSO (Final concentration < 1%).

  • Controls: Positive (Prochloraz or Tebuconazole), Negative (DMSO only).

Detailed Workflow
  • Stock Preparation: Dissolve test compounds in DMSO to create a 10,000 mg/L stock solution.

  • Media Dosing: Add stock solution to molten PDA (cooled to 50°C) to achieve serial dilutions (e.g., 100, 50, 25, 12.5, 6.25 mg/L). Pour into sterile petri dishes.

  • Inoculation:

    • Punch 5mm mycelial plugs from the margin of a 3-day-old active fungal culture.

    • Place one plug (mycelium side down) in the center of each treated plate.

  • Incubation: Incubate plates in the dark at 25°C for 48–72 hours (until control plates are near-confluent).

  • Data Collection:

    • Measure colony diameter (cross-method: average of two perpendicular diameters).

    • Calculate Percent Inhibition (

      
      ) :
      
      
      
      
      Where
      
      
      is control diameter and
      
      
      is treated diameter.
  • Analysis: Determine

    
     using Probit regression analysis.
    
Data Reporting Template
Compound IDR1 (N-Subst.)R2 (C5-Subst.)B. cinerea

(mg/L)
R. solani

(mg/L)
LogP (Calc)
IMC-001 MethylOEt45.238.11.2
IMC-005 2,4-Cl-BnOEt12.48.53.4
IMC-012 2,4-Cl-BnNH-Ph1.2 0.8 4.1
ControlProchlorazN/A0.90.54.5

Mechanism of Action: CYP51 Inhibition

To confirm the fungicide acts via the targeted mechanism (and not general toxicity), a spectral binding assay is required.

Principle

Binding of the imidazole nitrogen to the heme iron of CYP51 induces a "Type II" spectral change (shift in Soret peak), indicating displacement of the native water ligand.

Visualization: Molecular Pathway

MoA_Pathway Enzyme Fungal CYP51 (Lanosterol 14a-demethylase) Complex Inhibitor-CYP51 Complex (Type II Binding) Enzyme->Complex N3-Heme Coordination Substrate Lanosterol (Natural Substrate) Substrate->Enzyme Competition Inhibitor Imidazole-5-carboxylate (Inhibitor) Inhibitor->Complex High Affinity (Kd < 1uM) Block Ergosterol Biosynthesis BLOCKED Complex->Block Death Membrane Failure & Fungal Cell Death Block->Death

Figure 2: Mechanism of Action showing competitive inhibition of CYP51 by imidazole derivatives.

Protocol Validation (Type II Binding)
  • Microsome Prep: Isolate microsomes from Candida albicans or Saccharomyces cerevisiae (expressing recombinant CYP51).

  • Baseline: Record UV-Vis spectrum (350–500 nm) of microsomes in buffer.

  • Titration: Add imidazole derivative in increments (0.5

    
    M to 10 
    
    
    
    M).
  • Readout: Observe the appearance of a peak at ~425-430 nm and a trough at ~390-410 nm .

  • Calculation: Plot

    
     vs. [Inhibitor] to determine the spectral dissociation constant (
    
    
    
    ).

References

  • Shingalapur, R. V., et al. (2012). "Synthesis and antimicrobial studies of new benzimidazole-5-carboxylate derivatives." European Journal of Medicinal Chemistry. Link

  • Zhang, L., et al. (2014). "Design, synthesis, and antifungal activity of novel triazole derivatives containing an amide moiety." Pest Management Science. Link

  • Warrilow, A. G., et al. (2013). "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)." Antimicrobial Agents and Chemotherapy. Link

  • Pest Management Science. (2020). "Imidazole fungicides: Mechanisms of action and resistance."[1] Society of Chemical Industry. Link

  • Organic Chemistry Portal. "Van Leusen Imidazole Synthesis." Link

Sources

Troubleshooting & Optimization

Technical Support Center: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: OPT-IMZ-2024

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Guide[1]

Executive Summary & Process Logic

The Challenge: Synthesizing Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 500890-03-9 or related isomers) is chemically deceptive.[1] While the Hantzsch-type condensation appears straightforward, the formation of the imidazole ring competes aggressively with pyrazine formation (dimerization of the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino ketone intermediate).

The Solution: High-yield synthesis requires a "telescoped" approach where the unstable ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino intermediate is generated and trapped immediately by the aldehyde/ammonia source. This guide optimizes the Nitrosation-Reduction-Cyclization  pathway, prioritizing the suppression of the pyrazine byproduct.[1]

The "Golden Batch" Protocol

This protocol is designed to minimize the lifespan of the unstable amine intermediate.

Phase A: Nitrosation (Formation of the Oxime)

Goal: Convert Ethyl Acetoacetate (EAA) to Ethyl 2-(hydroxyimino)-3-oxobutanoate.[1]

  • Charge: Load Ethyl Acetoacetate (1.0 eq) and Glacial Acetic Acid (3.0 vol) into the reactor.

  • Cool: Chill system to 0–5°C . Critical: Higher temps favor decomposition.[1]

  • Addition: Add aqueous Sodium Nitrite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1.1 eq) dropwise.
    
    • Control: Maintain internal temperature

      
      .
      
  • Digest: Stir at 5°C for 2 hours.

  • Check: TLC/HPLC should show consumption of EAA.

Phase B: Reductive Cyclization (The "Telescoped" Step)

Goal: Reduce the oxime to the amine and immediately cyclize with acetaldehyde.

Method Choice: We recommend the Zinc/Acetic Acid method for robustness in standard labs, though Catalytic Hydrogenation (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) is preferred for large-scale GMP to avoid zinc waste.

Protocol (Zn/AcOH Route):

  • Preparation: To the Phase A mixture (Oxime in AcOH), add Acetaldehyde (1.2 eq) before the reduction starts.[1]

    • Why? The aldehyde must be present to trap the amine the moment it forms.

  • Ammonia Source: Add Ammonium Acetate (

    
    , 2.0 eq).
    
  • Reduction: Add Zinc dust (3.0 eq) in small portions.

    • Exotherm Alert: This is highly exothermic.[1][2] Maintain temp <45°C .

  • Reflux: Once addition is complete, heat to 60–70°C for 3 hours to drive dehydration/aromatization.

  • Workup: Filter zinc residues. Neutralize filtrate with aqueous Ammonia or ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     to precipitate the product.
    

Troubleshooting & Critical Process Parameters (CPP)

Visualizing the Failure Mode

The diagram below illustrates the "Pyrazine Trap"—the most common cause of yield loss (yellow/orange impurities).

G Start Ethyl Acetoacetate Oxime Oxime Intermediate (Stable) Start->Oxime NaNO2 / AcOH (Nitrosation) Amine α-Amino Ketone (HIGHLY UNSTABLE) Oxime->Amine Reduction (Zn or H2) Target Target Imidazole (Ethyl 2,4-dimethyl...) Amine->Target Path A: + Acetaldehyde + NH3 (Fast Trapping) Impurity Pyrazine Dimer (Major Impurity) Amine->Impurity Path B: Self-Condensation (Slow Trapping)

Caption: Path B represents the dimerization of the amine intermediate, which occurs if Acetaldehyde is missing or added too late.[1]

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Low Yield (<40%) Pyrazine Formation: The amine intermediate dimerized before reacting with acetaldehyde.[1]Pre-load Acetaldehyde: Ensure acetaldehyde is added to the reactor before the zinc/hydrogenation begins.
Dark/Tarred Product Thermal Decomposition: Nitrosation temp exceeded 10°C or Cyclization temp exceeded 80°C too fast.Strict Temp Control: Keep nitrosation <10°C. Ramp cyclization temp slowly after exotherm subsides.
Product won't Precipitate pH Incorrect: Imidazoles are amphoteric but precipitate best at neutral/slightly basic pH.[1]Adjust pH: Neutralize the acetic acid mixture to pH 7.5–8.0 using conc. Ammonia. Do not over-basify (>pH 10).
Violent Exotherm Zinc Addition Rate: Adding Zn too fast to the acidic oxime solution.[1]Portion-wise Addition: Add Zn over 1 hour. Use active cooling to manage the spike.

Advanced Optimization (FAQs)

Q: Can I use paraldehyde instead of acetaldehyde? A: Yes, and it is often preferred.[1] Acetaldehyde (bp 20.2°C) is easily lost to evaporation during the exotherm.[1] Paraldehyde (trimer) depolymerizes in situ under acidic conditions (which you already have with AcOH).[1]

  • Adjustment: Use 0.4 molar equivalents of paraldehyde (since it contains 3 acetaldehyde units).[1]

Q: Why is the color of my crude product orange/red? A: This indicates the presence of the Pyrazine impurity (2,5-dicarbethoxy-3,6-dimethylpyrazine).[1]

  • Removal: This impurity is less soluble in acid than the imidazole. Dissolve crude in dilute HCl, filter off the insoluble pyrazine, then re-precipitate the imidazole with base.[1]

Q: Can I use Acetylacetone instead of Ethyl Acetoacetate? A: No. That would yield the ketone analog (3-acetyl-2,4-dimethylpyrrole/imidazole derivatives), not the ester .[1] The ester group at position 5 comes specifically from the acetoacetate.

Q: What is the role of Ammonium Acetate? A: It serves two roles:

  • Nitrogen Source: Provides the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     required to close the ring.
    
  • Buffer: Buffers the acetic acid solution, preventing the pH from dropping too low, which can stall the condensation.[1]

References

  • Hantzsch Imidazole Synthesis Mechanism

    • Source: Wang, Z. (2010).[1] Comprehensive Organic Name Reactions and Reagents. Wiley.

    • Relevance: Foundational mechanism for condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      -halo ketones or 
      
      
      
      -oximino ketones with amidines/aldehydes.
    • URL:[1]

  • Synthesis of 2,4-Disubstituted Imidazoles (Olmesartan Intermediates)

    • Source:Journal of Medicinal Chemistry, 1996, 39(1), 323-338.[1][3] (Yanagisawa et al.)

    • Relevance: Describes the industrial preparation of the propyl-analog, which is chemically identical to the dimethyl process described here (substituting butyraldehyde for acetaldehyde).
    • URL:[1]

  • Process Optimization for Imidazole Carboxylates

    • Source: US Patent 8,618,308 B2.[1] "Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates."

    • Relevance: Details the critical parameters for the "one-pot" reduction/cyclization to avoid impurity form
    • URL:[1]

  • Organic Syntheses Procedure (Analogous Knorr Pyrrole)

    • Source:Org.[1][4][5][6] Synth. 1939, 19, 56; Coll. Vol. 2, 202.[1]

    • Relevance: Provides the definitive experimental setup for Nitrosation/Zinc reduction in Acetic Acid, which is the exact hardware setup used for this imidazole synthesis.
    • URL:[1]

Sources

Technical Support Center: Imidazole Synthesis from Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket Subject: Troubleshooting Debus-Radziszewski & Related Condensations

Core Directive & Scope

Welcome to the technical support hub for imidazole synthesis. This guide addresses the Debus-Radziszewski reaction and its modern variants, where a 1,2-dicarbonyl (e.g., glyoxal, benzil), an aldehyde , and an ammonia source condense to form the imidazole ring.[1][2][3]

While conceptually simple, this multicomponent reaction is notorious for "tarring out" (polymerization) and regioselectivity issues. This guide moves beyond textbook definitions to address why your reaction failed and how to fix it.

The "Engine": Reaction Mechanism & Failure Points[3]

To troubleshoot, you must visualize the invisible. The reaction proceeds through a delicate balance of imine formation and cyclization. If the dicarbonyl polymerizes before the aldehyde condenses, you get tar.

Mechanism Visualization

The following diagram illustrates the critical "fork in the road" between successful cyclization and failure (polymerization).

DebusRadziszewski Start 1,2-Dicarbonyl + Ammonia Diimine Diimine Intermediate (Unstable) Start->Diimine Condensation Polymer Oligomerization/Tar (Maillard-type) Start->Polymer Excess Heat/Conc. SideProduct Oxazole Byproduct Start->SideProduct Low NH3 Conc. Aminal Aminal Intermediate Diimine->Aminal Nucleophilic Attack Diimine->Polymer Stalled Reaction Aldehyde + Aldehyde Aldehyde->Aminal Cyclization Cyclization & Dehydration Aminal->Cyclization - H2O Imidazole Target Imidazole Cyclization->Imidazole

Figure 1: Mechanistic pathway of the Debus-Radziszewski reaction highlighting the competition between cyclization (green) and polymerization (red).

Troubleshooting Modules (FAQs)

Ticket #101: "My reaction turned into a black, viscous tar."

Diagnosis: Uncontrolled Polymerization. This is the most common failure mode, particularly when using glyoxal . Glyoxal is highly reactive and will self-polymerize or react non-selectively with amines (Maillard reaction) if the condensation with the aldehyde is too slow.

Root Causes & Solutions:

Variable The Problem The Fix
Temperature Too high initially causes rapid oligomerization. Step-wise Heating: Start at <40°C to form the diimine, then ramp to reflux for cyclization.
Reagent Aqueous glyoxal (40%) is often degraded. Depolymerize: If using solid glyoxal trimer, depolymerize it first. If using solution, ensure it's fresh and not acidic.

| Concentration | High concentration favors intermolecular polymerization. | Dilution: Run the reaction at 0.1M - 0.5M concentration. |

Ticket #102: "I have no precipitate, or yield is <10%."

Diagnosis: Solubility & pH Mismatch. Imidazoles are amphoteric.[1] If your workup pH is incorrect, your product remains dissolved in the aqueous layer as a salt.

Corrective Protocol:

  • Check pH: After reflux, the solution is often acidic (especially if using acetic acid). The imidazole is protonated (imidazolium cation) and water-soluble.[2]

  • Neutralization: Cool to 0°C. Slowly add NH₄OH (ammonium hydroxide) until pH ~8-9. This deprotonates the imidazole, lowering its solubility and forcing precipitation.

  • The "Salting Out" Trick: If it still doesn't precipitate, add solid NaCl to saturation to disrupt the hydration shell.

Ticket #103: "I'm getting a mixture of isomers."

Diagnosis: Tautomerism in Unsymmetrical Dicarbonyls. If you use an unsymmetrical dicarbonyl (e.g., phenylglyoxal) and ammonia, the product will exist as a tautomeric mixture (e.g., 4-phenyl-1H-imidazole vs. 5-phenyl-1H-imidazole).

Senior Scientist Insight: You cannot "separate" these tautomers in the flask; they interconvert rapidly.

  • Solution A (Locking): Use a primary amine (R-NH₂) instead of ammonia. This fixes the substituent at the N1 position, preventing tautomerism.

  • Solution B (Acceptance): If you need the N-H imidazole, report it as the 4(5)-substituted tautomer.

Optimized Protocols

Method A: The Robust "Classic" (Benzil + Aldehyde)

Best for: Tri- and tetra-substituted imidazoles (e.g., Lophine derivatives).

  • Reagents: Benzil (10 mmol), Aldehyde (10 mmol), Ammonium Acetate (50 mmol).

    • Why Ammonium Acetate? It acts as both the ammonia source and a mild acid catalyst (acetic acid buffer), superior to liquid ammonia.

  • Solvent: Glacial Acetic Acid (20 mL).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Reflux at 110°C for 4–6 hours. Monitor by TLC.[4]

    • Workup: Pour the hot mixture into 200 mL of ice-water .

    • Neutralize with conc.[5] NH₄OH to pH 8. Yellow/white precipitate should form.

    • Filter and wash with cold water.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Method B: Microwave-Assisted Synthesis (Green/Fast)

Best for: High throughput, avoiding tar formation.

  • Reagents: 1,2-Dicarbonyl (1 eq), Aldehyde (1 eq), Ammonium Acetate (4 eq).

  • Solvent: Ethanol (minimal volume) or Solvent-free (mix solids well).

  • Conditions: Irradiate at 140°C for 5–10 minutes (sealed vessel).

  • Result: Yields often >90% due to rapid heating preventing the "slow" polymerization side-reactions [3].

Diagnostic Decision Tree

Use this flow to determine your next step when an experiment behaves unexpectedly.

TroubleshootingTree Start Reaction Complete? CheckColor Check Color Start->CheckColor BlackTar Black/Viscous? CheckColor->BlackTar Yes OrangeYellow Orange/Yellow? CheckColor->OrangeYellow Yes Discard Discard. Retry with lower Temp or Microwave. BlackTar->Discard Precipitate Precipitate formed upon cooling? OrangeYellow->Precipitate Neutralize Neutralize with NH4OH to pH 8-9 Precipitate->Neutralize No Recrystallize Recrystallize (EtOH) Precipitate->Recrystallize Yes SaltOut Add NaCl (Salting Out) or Extract w/ EtOAc Neutralize->SaltOut Still No Solid

Figure 2: Decision matrix for post-reaction workup and troubleshooting.

References

  • Debus, H. (1858).[1][2][6][7][8] "Ueber die Darstellung des Glyoxalins." Annalen der Chemie und Pharmacie, 107(2), 199–208.

  • Radziszewski, B. (1882).[2][8] "Ueber Glyoxalin und seine Homologen." Berichte der deutschen chemischen Gesellschaft, 15(2), 1493–1496.

  • Shelke, K. F., et al. (2009). "Microwave assisted synthesis of 2,4,5-triaryl-1H-imidazoles." Chinese Chemical Letters, 20(3), 283–287.

  • Siddiqui, S. A., et al. (2005).[9] "One-pot synthesis of 2,4,5-trisubstituted imidazoles." Tetrahedron Letters, 46(10), 1707–1710.

Sources

Purification of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate and side reaction monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Purification & Side Reaction Monitoring Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

Introduction: The Molecule & The Challenge

You are likely working with Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate as a scaffold for bioactive compounds (e.g., Angiotensin II receptor antagonists or enzyme inhibitors).[1]

While the Hantzsch-type synthesis (condensation of ethyl


-haloacetoacetate with acetamidine) is robust, the purification of this amphoteric heterocycle often frustrates researchers. Its dual nature—possessing both a basic pyridine-like nitrogen and an acidic pyrrole-like proton—makes it "sticky" on silica and prone to hydrolysis.[1]

This guide replaces generic advice with field-proven protocols designed to isolate your target with >98% purity while monitoring critical side reactions.

Module 1: Purification Protocols (The "How-To")

Q: My crude product is dark/oily, and standard recrystallization isn't working. How do I clean this up without a column?

A: Use the "Amphoteric Switch" (Acid-Base Extraction). Because the imidazole ring contains a basic nitrogen (


 due to the electron-withdrawing ester), we can reversibly switch its solubility between aqueous and organic phases.[1] This is the most efficient method to remove non-basic impurities (tars, unreacted keto-esters) and inorganic salts.
Protocol: The "Amphoteric Switch" Workflow
  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) .

  • Acid Extraction (Target

    
     Water):  Extract the organic layer twice with 1.0 M HCl .
    
    • Mechanism:[2][3] The imidazole protonates to form the water-soluble hydrochloride salt.[1]

    • Validation: The organic layer now contains non-basic impurities. Discard it (or check by TLC to confirm absence of product).

  • Basification (Target

    
     Precipitate/Organic):  Cool the aqueous phase to 0–5°C. Slowly add 20% NaOH  or Sat. 
    
    
    
    until pH reaches 9–10 .
    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Recovery:

    • If Solid: Filter and wash with cold water.

    • If Oily: Extract three times with Dichloromethane (DCM) , dry over

      
      , and evaporate.
      

Visualizing the Workflow:

Purification_Workflow Start Crude Reaction Mixture Dissolve Dissolve in EtOAc Start->Dissolve ExtractAcid Extract with 1M HCl (pH < 2) Dissolve->ExtractAcid PhaseSep1 Phase Separation ExtractAcid->PhaseSep1 OrgWaste Organic Phase (Non-basic impurities/Tars) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Product as HCl salt) PhaseSep1->AqPhase Keep Basify Basify to pH 9-10 (NaOH/Na2CO3) AqPhase->Basify Precipitate Precipitate Forms? Basify->Precipitate Filter Filter Solid (Wash with cold H2O) Precipitate->Filter Yes (Solid) ExtractDCM Extract into DCM (Dry & Evaporate) Precipitate->ExtractDCM No (Oily) Final Pure Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Filter->Final ExtractDCM->Final

Figure 1: The "Amphoteric Switch" purification logic. By toggling pH, the target is isolated from non-basic contaminants.

Q: I'm seeing "tailing" or streaking on my TLC plates and column. What's wrong?

A: The silica is too acidic for your basic imidazole. Standard silica gel has acidic silanol groups (


).[1] Your imidazole interacts with these, causing peak broadening and retention.

Troubleshooting Steps:

  • Pre-treat the Silica: Slurry your silica in the mobile phase containing 1% Triethylamine (TEA) before packing the column.

  • Mobile Phase Modifier: Add 1% TEA or 1%

    
      to your eluent (e.g., DCM:MeOH 95:5 + 1% TEA).
    
  • Alternative: Use Alumina (Neutral) stationary phase if the compound is sensitive to the base, though this is rarely necessary for this stable ester.

Module 2: Side Reaction Monitoring

Q: I see a new peak at RRT 0.85 (HPLC) that grows over time. What is it?

A: It is likely the Hydrolysis Product (Carboxylic Acid). The ester bond at position 5 is susceptible to hydrolysis, especially if you leave the compound in the acidic extraction phase (Step 2 above) for too long or if the workup generates heat.

The Diagnostic Check:

  • Mass Spec: Look for a mass loss of 28 Da (Net effect of

    
    : 
    
    
    
    ).[1]
    • Target MW: ~168 Da.

    • Impurity MW: ~140 Da.

  • Solubility: The acid impurity is insoluble in DCM but soluble in aqueous base. If your product doesn't dissolve fully in DCM during workup, you have likely hydrolyzed the ester.

Q: Can this compound decarboxylate?

A: Yes, but usually only after hydrolysis. The ester itself is thermally stable. However, if the acid (2,4-dimethyl-imidazole-5-carboxylic acid) forms, heating it >150°C can lead to decarboxylation, yielding 2,4-dimethylimidazole .[1]

Visualizing the Degradation Pathway:

Side_Reactions cluster_prevention Prevention Strategy Target Target Ester (MW 168) Acid Hydrolysis Impurity (Carboxylic Acid, MW 140) Target->Acid Acid/Base + H2O (Slow) Decarb Decarboxylated (2,4-Dimethylimidazole, MW 96) Acid->Decarb Heat (>150°C) - CO2 Warning1 Minimize time at pH < 2 or pH > 12 Warning2 Avoid drying at >60°C if wet

Figure 2: Degradation pathways. Hydrolysis is the primary risk during workup; decarboxylation requires high heat on the free acid.

Module 3: Analytical Validation

Standardized HPLC Method Do not use generic gradients. Imidazoles require pH control in the mobile phase to ensure sharp peaks.

ParameterConditionRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus),

Standard stationary phase for polar organics.[1]
Mobile Phase A Water + 0.1% Formic Acid Acidic pH ensures the imidazole is fully protonated (

), preventing interaction with silanols.
Mobile Phase B Acetonitrile (MeCN)Standard organic modifier.
Gradient 5% B to 95% B over 10 minCaptures polar acid impurities (early eluting) and non-polar dimers (late eluting).
Detection UV @ 220 nm The imidazole ring absorbs strongly here; ester carbonyl adds absorbance.
Flow Rate 1.0 mL/minStandard backpressure management.

References

  • Hantzsch Imidazole Synthesis Evaluation

    • Source: "Synthesis and Characterization of Imidazole Derivatives." Journal of Chemical and Pharmaceutical Research.
    • Relevance: Establishes the baseline impurities (unreacted amidines) found in the crude mixture.
    • (General Journal Landing Page for verification)

  • Purification of Nitrogen Heterocycles

    • Source: "Acid-Base Extraction Techniques for Organic Compounds."[1] UMass Amherst Chemistry Dept. Guides.

    • Relevance: Validates the pKa-based separ
  • HPLC Method Development for Imidazoles

    • Source: "A Comparative Guide to HPLC Analysis for Purity Validation of Ethyl 2,4-dimethylthiazole-5-carboxylate" (Analogous chemistry).[1][4] BenchChem Technical Support.

    • Relevance: Provides the basis for the acidic mobile phase recommend
  • pKa and Hydrolysis Data

    • Source: "Calculation of the pKa of 1-(o-Hydroxyphenyl) Imidazole Carboxylic Esters." Asian Journal of Chemistry.
    • Relevance: Supports the estimated pKa range (5.5-7.[1]0) for the imidazole nitrogen in ester derivatives.

Sources

Technical Support Center: Imidazole-5-Carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Guide for the Synthesis of 1-Substituted-1H-Imidazole-5-Carboxylates Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Content Type: Interactive Technical Guide & FAQ

Core Methodology & Scope

This guide focuses on the 1-substituted-1H-imidazole-5-carboxylate scaffold, a critical pharmacophore found in agents like Etomidate and Olmesartan .

While multiple routes exist, this guide prioritizes the Isocyanoacetate-Orthoformate Route (Three-Component Coupling) due to its modularity for drug discovery (variable


 groups). We also address the Amidine-Chlorooxosuccinate Route  (Industrial Method) used for specific 2-substituted analogs.
The Primary Route: Isocyanoacetate Cyclocondensation

Reaction: Ethyl isocyanoacetate + Triethyl orthoformate (TEOF) + Primary Amine (


).
Target Product:  Ethyl 1-alkyl/aryl-1H-imidazole-5-carboxylate.
Workflow Visualization

The following diagram outlines the critical decision points and reaction pathway.

ImidazoleSynthesis cluster_legend Key Factors Start Start: Reagent Prep Reagents Ethyl Isocyanoacetate + TEOF + Amine Start->Reagents Intermediate Formamidine/Imidate Intermediate Reagents->Intermediate -EtOH Issue_Hydrolysis Issue: Hydrolysis of Isocyanide Reagents->Issue_Hydrolysis Wet Solvents Cyclization Cyclization (Reflux/Heat) Intermediate->Cyclization CheckColor Check Color/TLC Cyclization->CheckColor Issue_Regio Issue: Regioisomer (1,4) Cyclization->Issue_Regio Steric Bulk Workup Workup: Evaporate EtOH CheckColor->Workup Amber/Clear Issue_Oligomer Issue: Dark Tar/Oligomers CheckColor->Issue_Oligomer Black/Tar Purification Purification: Crystallization/Column Workup->Purification Factor1 Water Content < 0.1% Factor2 Temp Control

Caption: Logical workflow for the synthesis of imidazole-5-carboxylates via the isocyanoacetate route, highlighting critical failure points (red).

Technical Troubleshooting (Q&A)

Phase 1: Reagent Quality & Setup

Q: Why is my reaction yield consistently below 10% despite following the protocol? A: The culprit is almost always moisture . Ethyl isocyanoacetate is highly susceptible to acid-catalyzed hydrolysis, converting the reactive isocyanide group into a non-reactive formamide (


).
  • Diagnosis: Check your starting material by NMR. A formyl proton signal at

    
     8.0-8.2 ppm indicates hydrolysis.
    
  • Solution: Use fresh ethyl isocyanoacetate. Distill TEOF before use if it has been opened for >1 month. Ensure all glassware is flame-dried.

Q: The reaction mixture turned black and tarry within minutes. What happened? A: You likely experienced uncontrolled oligomerization of the isocyanoacetate. Isocyanides can polymerize exothermically, especially in the presence of strong acids or excessive heat without a reaction partner.

  • Correction: Do not mix the acid catalyst (if used) and isocyanoacetate directly. Premix the amine and TEOF first to generate the formamidine/imidate intermediate, then add the isocyanoacetate slowly.

Phase 2: Reaction Optimization

Q: I am observing a mixture of isomers. How do I ensure I get the 5-carboxylate and not the 4-carboxylate? A: Regioselectivity in this 3-component coupling is driven by the condensation mechanism.

  • Mechanism: The reaction of the amine with TEOF forms an intermediate (formamidine). The isocyanoacetate anion then attacks this intermediate.

  • Standard Outcome: This route predominantly yields the 1-substituted imidazole-5-carboxylate .

  • Exception: If you use TosMIC (Van Leusen conditions) instead of isocyanoacetate, you will get the 1,4-disubstituted product. Ensure you are not confusing the protocols.

  • Steric Influence: Extremely bulky amines (e.g., tert-butylamine) may destabilize the transition state for the 5-isomer, leading to lower yields or complex mixtures.

Q: The reaction stalls after the intermediate forms. How do I drive it to completion? A: The cyclization step involves the loss of ethanol.

  • Thermodynamics: The reaction is an equilibrium driven by entropy (release of EtOH).

  • Protocol Adjustment: Use a Dean-Stark trap or molecular sieves to physically remove ethanol from the reaction matrix. Alternatively, simply running the reaction in refluxing ethanol (if solubility permits) can sometimes push the equilibrium if the product precipitates out (Le Chatelier's principle).

Phase 3: Workup & Purification[1]

Q: My product is an oil that refuses to crystallize. How do I purify it? A: Imidazole-5-carboxylates with aliphatic N-substituents are often low-melting solids or oils.

  • Acid-Base Wash:

    • Dissolve the crude oil in EtOAc.

    • Extract with 1M HCl (The imidazole protonates and goes into the aqueous layer; impurities stay in organic).

    • Wash the aqueous layer with ether.[1]

    • Basify the aqueous layer (pH 10) with

      
      .
      
    • Extract back into EtOAc.[2][1][3] This "chemical filter" removes non-basic impurities (like polymer byproducts).

Q: How do I get rid of the terrible smell? A: Isocyanides have a characteristic vile odor.

  • Quenching: Wash all glassware with a 10% bleach (sodium hypochlorite) solution. This oxidizes the residual isocyanide to the odorless isocyanate/carbamate. Do not use acid to clean initially, as it regenerates the volatile formamide or isocyanide fumes.

Comparative Protocol Analysis

The following table contrasts the two primary methods for generating the imidazole-5-carboxylate scaffold.

FeatureIsocyanoacetate Route (Research)Amidine-Chlorooxosuccinate Route (Industrial)
Key Reagents Ethyl isocyanoacetate, TEOF, AmineButyramidinium, Ethyl chloroacetate, Ethyl oxalate
Regioselectivity High (Favors 1,5-disubstituted)Fixed (Structural design forces 2,4,5-pattern)
Diversity Excellent (Vary Amine

)
Limited (Best for 2-propyl/alkyl analogs)
Conditions Mild to Moderate (Reflux EtOH/DMF)Harsh (requires Na metal, distillation)
Primary Risk Isocyanide polymerization, smellHandling Sodium metal, exothermic steps
Best Application Drug Discovery / SAR Studies Scale-up (e.g., Olmesartan synthesis)

Standardized Experimental Protocol

(Recommended for synthesis of Ethyl 1-benzyl-1H-imidazole-5-carboxylate)

Reagents
  • Ethyl isocyanoacetate (1.0 equiv)

  • Triethyl orthoformate (TEOF) (1.2 equiv)

  • Benzylamine (1.0 equiv)

  • Solvent: Ethanol (anhydrous) or DMF

  • Catalyst: Formic acid (cat. 1-2 drops) - Optional

Step-by-Step Procedure
  • Activation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Benzylamine (10 mmol) and TEOF (12 mmol).

  • Initial Heating: Heat the mixture to 80°C for 1 hour. This forms the in situ formamidine intermediate. Tip: Monitor by TLC; the amine spot should disappear.

  • Addition: Cool the mixture slightly (to ~60°C) and add Ethyl isocyanoacetate (10 mmol) dropwise. Caution: Exothermic.

  • Cyclization: Raise the temperature to reflux (or 100°C if using DMF) and stir for 4–6 hours.

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The isocyanide spot (usually high Rf) should be consumed.

  • Workup:

    • Evaporate the solvent under reduced pressure.

    • If Solid: Recrystallize from Ethanol/Ether.

    • If Oil: Dissolve in EtOAc, wash with water (x2) and Brine (x1). Dry over

      
      .[2][1]
      
  • Purification: If necessary, purify via flash chromatography (SiO2, Gradient: 0-5% MeOH in DCM).

References

  • Sisko, J., et al. (2000). An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry. (Note: Provides foundational knowledge on isocyanide cyclizations, though focuses on 1,4-isomers).

  • Iyengar, D. S., et al. (1996). A Convenient Synthesis of 1-Substituted Imidazole-5-carboxylates. Tetrahedron Letters.
  • BenchChem Technical Support. (2025). A Technical Guide to the Synthesis of Ethyl Isocyanoacetate. (Source for hydrolysis and handling data).

  • Yan, S., et al. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry. (Contrast reference explaining why glycine routes yield 1,4-isomers).

  • Google Patents. (2013). Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates (Olmesartan Intermediate). US8618308B2. (Reference for the industrial amidine/chlorooxosuccinate route).

Sources

Technical Support Center: Purification & Synthesis of Imidazole Derivatives

[1]

Introduction: The "Sticky" Nature of Imidazoles

Imidazole derivatives are the backbone of modern medicinal chemistry, found in antifungal azoles, kinase inhibitors, and ionic liquids. However, they present a unique "purity bottleneck." Their amphoteric nature, high polarity, and tendency to coordinate with metals make them notoriously difficult to purify.

This guide moves beyond standard textbook answers. We address the causality of failure—why your column is tailing, why your crystallization yielded oil, and how to exploit the imidazole ring's basicity for self-validating purification.

Module 1: Diagnostic Troubleshooting Matrix

Identify the root cause of your impurity before attempting purification.

Symptom Probable Cause Diagnostic Check Immediate Action
Tailing/Streaking on TLC/Column Interaction between the basic imidazole nitrogen and acidic silanol groups on silica.Run TLC with 1% Triethylamine (TEA). If spot tightens, it's silanol interaction.Protocol B: Add TEA or NH₃ to mobile phase; switch to Alumina.
"Black Tar" or Dark Oil Oxidative polymerization of unreacted 1,2-dicarbonyls or aldehydes (common in Debus-Radziszewski).1H NMR shows broad aromatic mounds; absence of distinct product peaks.Protocol A: Perform Acid-Base extraction to leave neutral tars in organic layer.
Double Spots (Close Rf) Regioisomers (1,4- vs 1,5-disubstituted) or Tautomers.1H NMR: Distinct but similar sets of signals. Tautomers coalesce on heating (VT-NMR).Protocol C: Recrystallization (isomers) or ignore (tautomers are inseparable in solution).
Product stuck in Aqueous Layer Formation of water-soluble salts or highly polar derivatives.[1]Check pH of aqueous layer.[1] Is it < 9?Adjust pH to > 10 (for free base) and use polar organic solvent (n-Butanol/DCM 3:1) for extraction.[1][2][3][4]
Module 2: The "pH Swing" Protocol (Acid-Base Extraction)

The most robust, self-validating method for cleaning N-alkylated imidazoles without chromatography.

The Logic: The imidazole ring (pKa ~ 6.0–7.0) acts as a base.[1][2][5] By dropping the pH, you force the imidazole into the water phase (as a salt), leaving non-basic impurities (aldehydes, tars) in the organic phase. Raising the pH returns it to a lipophilic free base.

Applicability: Best for N-substituted imidazoles. (Note: N-unsubstituted imidazoles are amphoteric; pH > 14 can deprotonate the N-H, complicating this method).

Step-by-Step Methodology:
  • Dissolution: Dissolve crude mixture in a non-polar solvent (e.g., Ethyl Acetate or Diethyl Ether). Avoid DCM if possible as it can form emulsions with basic water.

  • Acid Extraction (The Trap):

    • Extract the organic layer 3x with 1.0 M HCl .

    • Validation: Check TLC of the organic layer.[3][6] Your product should be gone (moved to aqueous). If it remains, the acid is too weak or the lipophilicity is too high.

  • The Wash:

    • Combine acidic aqueous layers.[1]

    • Wash with fresh Ethyl Acetate (removes neutral tars/unreacted aldehydes). Discard organic wash.[7]

  • The Release (Precipitation):

    • Cool the aqueous layer to 0°C.

    • Slowly basify with 6.0 M NaOH or NH₄OH to pH 10–12.

    • Observation: The solution should turn cloudy as the free base precipitates.

  • Recovery:

    • If solid forms: Filter and wash with cold water.

    • If oil forms: Extract with DCM, dry over Na₂SO₄, and evaporate.

Module 3: Visualizing the Purification Logic

The following decision tree helps you select the correct purification route based on the physical state and impurity profile of your crude material.

ImidazolePurificationStartCrude Imidazole Reaction MixtureStateCheckPhysical State?Start->StateCheckSolidSolid / PrecipitateStateCheck->SolidCrystallineOilOil / Sticky ResidueStateCheck->OilAmorphousSolubilitySolubility Check(Hot vs Cold)Solid->SolubilityImpurityTypeImpurity Nature?Oil->ImpurityTypeRecrystRecrystallization(Acetone, Toluene, or EtOH)Solubility->RecrystSoluble Hot / Insoluble ColdAcidBaseAcid-Base Extraction(The pH Swing)Solubility->AcidBasePoor Solubility ProfileImpurityType->AcidBaseNeutral Tars / AldehydesColumnFlash Chromatography(Deactivated Silica)ImpurityType->ColumnIsomers / Polar ByproductsAcidBase->RecrystFinal PolishColumn->RecrystFinal Polish

Caption: Decision matrix for selecting the optimal purification route based on crude physical state and impurity profile.

Module 4: Advanced Chromatography (Solving "Tailing")

The Problem: Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of the imidazole coordinates with these acidic silanol sites, causing peak broadening (tailing) and poor resolution.

The Fix: Silanol Deactivation Do not just run a standard column. You must modify the stationary phase environment.

  • The "Pre-Wash" Method (Best for difficult separations):

    • Flush the packed silica column with mobile phase containing 1–3% Triethylamine (TEA) .[7]

    • Run 2 column volumes.

    • Switch to your running solvent (which can contain lower TEA, e.g., 0.5%).

    • Result: TEA blocks the active silanol sites, allowing the imidazole to elute as a tight band.

  • Solvent Systems for Imidazoles:

    • DCM/Methanol (95:5 to 90:10): Standard, but often requires 1% NH₄OH (aq) to sharpen peaks.

    • Acetone/Hexane: Surprisingly effective for separating regioisomers (1,4 vs 1,5) which often co-elute in DCM systems.

Module 5: Regioisomer Separation (1,4 vs 1,5)

In reactions like the alkylation of 4-substituted imidazoles, you inevitably generate a mixture of 1,4- and 1,5-isomers.

  • Chromatography: These isomers have very similar Rf values. Gradient elution on silica is often insufficient.

    • Tip: Use Alumina (Neutral) instead of silica. The interaction mechanism is different and often provides better resolution for these isomers.

  • Crystallization (The Superior Method):

    • 1,4-isomers are generally more symmetric and pack better into crystal lattices than 1,5-isomers.

    • Protocol: Dissolve the mixture in minimum hot Toluene or Acetone . Cool slowly. The 1,4-isomer often precipitates first. Filter, then subject the filtrate (enriched in 1,5-isomer) to chromatography.

Module 6: Removing Metal Residues (Pd, Cu)

If your synthesis involved cross-coupling (e.g., Suzuki at the C-2 or C-5 position), imidazoles will chelate the metal catalyst, carrying it into the final product.

  • Standard Wash: Wash the organic layer with 10% aqueous EDTA (pH 8) or N-Acetylcysteine solution.

  • Scavengers: Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) to the organic solution, stir for 4 hours, and filter. This is far superior to charcoal.

Frequently Asked Questions (FAQs)

Q1: My imidazole product is water-soluble and won't extract into DCM. What now? A: This is common for polar imidazoles or those with multiple H-bond donors.

  • Solution: Saturate the aqueous phase with NaCl (Salting out).[4]

  • Solvent Switch: Use n-Butanol or a Chloroform:Isopropanol (3:1) mixture for extraction. These are more polar than DCM but still immiscible with water.

Q2: I see two spots on TLC, but NMR shows one pure compound. Why? A: You are likely seeing acid-sensitive decomposition on the silica plate itself.

  • Test: Run a 2D-TLC (run up, dry, rotate 90°, run again). If the spots appear off-diagonal, the compound is decomposing on the silica.

  • Fix: Switch to Neutral Alumina plates or add 1% TEA to the eluent.

Q3: How do I remove the smell of Triethylamine (TEA) from my product after the column? A: TEA has a high boiling point and lingers.

  • Protocol: Dissolve the product in DCM and wash twice with saturated NH₄Cl solution . The weak acid removes the TEA as a salt without protonating your imidazole (provided the imidazole is less basic than TEA).

References
  • BenchChem. (n.d.). Technical Support Center: Purification of Imidazole Derivatives.[1] Retrieved from

  • Phenomenex. (n.d.). Tip on Peak Tailing of Basic Analytes. Retrieved from

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[7] Retrieved from

  • M. D. P. I. (2020).[8][9] Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Pharmaceuticals, 13(3). Retrieved from

  • ResearchGate. (2013). Tailing in TLC - can anyone help? (Discussion on Basic Compounds). Retrieved from

Byproducts of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate Synthesis

Introduction: The Critical Intermediate

Welcome to the Technical Support Hub for This compound (CAS: 500890-03-9).[1] This intermediate is a linchpin in the synthesis of angiotensin II receptor antagonists (sartans) and high-performance epoxy curing agents.[1]

This guide moves beyond basic "recipes" to address the mechanistic failures that ruin batches. We focus on the dominant industrial route: the cyclocondensation of Ethyl 2-chloroacetoacetate with Acetamidine Hydrochloride .[1]

Module 1: Reaction Mechanism & Critical Control Points

The Core Chemistry: This is not a standard Hantzsch synthesis (which uses aldehydes).[1] This is a [3+2] cyclocondensation where the amidine provides the N-C-N fragment and the chloro-ketoester provides the C-C backbone.[1]

The Pathway:

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the ethyl 2-chloroacetoacetate.[1]

  • Displacement: The second nitrogen displaces the chloride (intramolecular ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ).
    
  • Dehydration: Loss of water aromatizes the ring.[1]

Visualizing the Pathway: The diagram below illustrates the "Happy Path" (Product) versus the "Sad Path" (Pyrazine/Hydrolysis).

ReactionPathway Start Ethyl 2-chloroacetoacetate + Acetamidine HCl Inter Intermediate: α-Amino Ketone Species Start->Inter Base, < 10°C Tar BYPRODUCT C: Polymeric Tars (Thermal Decomp) Start->Tar Exotherm Uncontrolled Product TARGET: Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Inter->Product Cyclization (-H2O, -HCl) Pyrazine BYPRODUCT A: Pyrazine Derivatives (Self-Condensation) Inter->Pyrazine Low Conc. Slow Cyclization Acid BYPRODUCT B: Carboxylic Acid (Hydrolysis) Product->Acid pH > 10 or High Temp

Caption: Branching pathways showing how reaction conditions dictate the ratio of Target Imidazole vs. Pyrazine or Hydrolysis impurities.

Module 2: Troubleshooting Guide (FAQ Format)

Issue 1: "My product has a strong, persistent vinegar smell and low melting point."

Diagnosis: Ester Hydrolysis (Saponification). The Science: The ester group at position 5 is susceptible to base-catalyzed hydrolysis.[1] If you used a strong base (NaOH/KOH) and allowed the temperature to spike during the quench or workup, you converted your ester into 2,4-dimethyl-1H-imidazole-5-carboxylic acid .[1]

  • The Fix:

    • Maintain reaction pH between 8.0–9.[1]0. Do not exceed pH 10.[1]

    • Protocol Adjustment: Switch to a milder base like Triethylamine (Et3N) or Sodium Ethoxide in ethanol.[1] If using aqueous base, keep the temperature strictly < 5°C during addition.[1]

Issue 2: "The reaction turned into a black, intractable tar."

Diagnosis: Thermal Decomposition of Ethyl 2-chloroacetoacetate. The Science: Ethyl 2-chloroacetoacetate is thermally unstable.[1] Above 80°C (or lower in the presence of metal contaminants), it polymerizes or decomposes, releasing HCl, which catalyzes further degradation ("Black Tar" scenario).[1]

  • The Fix:

    • Reagent Quality: Distill Ethyl 2-chloroacetoacetate under vacuum before use if it has darkened.

    • Temperature Control: The initial mixing of amidine and haloester is exothermic.[1] You must cool the vessel to 0–5°C during the addition phase.[1] Only heat to reflux after the addition is complete and the intermediate is formed.[1]

Issue 3: "I see a secondary peak on HPLC that matches the product UV but elutes later."

Diagnosis: Pyrazine Dimer Formation. The Science: If the cyclization to the imidazole is slow (e.g., insufficient base or steric hindrance), the intermediate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-amino ketone species has time to find another molecule of itself. Two molecules condense head-to-tail to form a Pyrazine  derivative (likely 2,5-dimethyl-3,6-diethoxycarbonylpyrazine).[1]
  • The Fix:

    • Concentration: Run the reaction at higher dilution to favor intramolecular cyclization (imidazole) over intermolecular dimerization (pyrazine).

    • Order of Addition: Add the haloester slowly to the amidine/base mixture. This ensures the amidine is always in excess, driving the immediate capture of the haloester.[1]

Module 3: Impurity Profile & Analytical Fingerprints

Use this table to identify impurities in your crude mixture.

Impurity TypeChemical NameOriginDetection (Typical)
Hydrolysis 2,4-dimethyl-1H-imidazole-5-carboxylic acidHigh pH / WaterLC-MS: M-28 (loss of Et).[1] NMR: Loss of ethyl quartet/triplet.
Dimer Pyrazine derivativesSelf-condensationHPLC: Non-polar peak (late eluting).[1] UV: Distinct shift vs imidazole.[1]
Starting Material Ethyl 2-chloroacetoacetateIncomplete RxnGC/TLC: Lachrymator.[1] Distinct sweet/pungent odor.[1]
Decarboxylation 2,4-dimethylimidazoleOverheating (>150°C)LC-MS: M-72 (loss of COOEt).[1]

Module 4: Validated Synthesis Protocol

This protocol minimizes pyrazine formation and thermal degradation.[1]

Reagents:

  • Acetamidine Hydrochloride (1.1 eq)[1]

  • Ethyl 2-chloroacetoacetate (1.0 eq)[1][2]

  • Potassium Carbonate (2.5 eq) or Sodium Ethoxide (2.2 eq)[1]

  • Solvent: Ethanol (Anhydrous) or THF.[1]

Step-by-Step Workflow:

  • Preparation (0 min): Charge Acetamidine HCl and Solvent into the reactor. Cool to 0–5°C .[1]

  • Base Addition (15 min): Add Base slowly, maintaining internal temp < 10°C. Stir for 30 mins to liberate the free amidine.

  • Haloester Addition (Critical Step): Add Ethyl 2-chloroacetoacetate dropwise over 1 hour.

    • Why? Keeping the haloester concentration low relative to the amidine prevents the haloester from reacting with itself or forming pyrazines.[1]

  • Cyclization (4–6 hours): Allow to warm to Room Temp (25°C). Stir for 2 hours. Then, gently reflux (approx 78°C if EtOH) for 3 hours to drive dehydration.[1]

  • Workup:

    • Cool to 20°C. Filter off inorganic salts (KCl/NaCl).[1]

    • Concentrate filtrate under vacuum.[1][3]

    • Recrystallization: Dissolve crude residue in minimal hot Ethyl Acetate/Hexane or Acetone.[1] Cool to crystallize.

Module 5: Decision Logic for Process Optimization

Use this flowchart to optimize your yield based on observed results.

OptimizationLogic Result Analyze Crude Purity LowYield Issue: Low Yield (<50%) Result->LowYield HighImpurity Issue: High Impurities Result->HighImpurity CheckpH Check Aqueous pH Was it > 10? LowYield->CheckpH Product Missing? CheckTemp Check Addition Temp Was it > 10°C? HighImpurity->CheckTemp Tars/Pyrazines? Sol1 Action: Reduce Base Strength (Use K2CO3 instead of NaOH) CheckpH->Sol1 Yes (Hydrolysis) Sol2 Action: Improve Cooling or Slow Down Addition CheckTemp->Sol2 Yes (Thermal Decomp) Sol3 Action: Increase Solvent Vol (Dilution suppresses dimers) CheckTemp->Sol3 No (Concentration Effect)

Caption: Logic flow for diagnosing yield and purity issues based on reaction parameters.

References

  • Amidine Cyclization Mechanism : Huo, C., et al. (2020).[1] "Recent advances in the synthesis of imidazoles." Organic & Biomolecular Chemistry. Link

  • Impurity Profiling : Jiang, J., & Yang, W. (2016).[1] "Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan." Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[1][3] Link

  • Pyrazine Byproducts : Guchhait, S. K., et al. (2018).[1] "Synthesis of imidazo[1,2-a]pyrazines." ResearchGate.[1] Link

  • Precursor Stability (Ethyl 2-chloroacetoacetate) : BenchChem Technical Data. "A Comparative Guide to the Synthetic Applications of Ethyl 2-chloroacetoacetate." Link[1]

Sources

Overcoming regioselectivity issues in imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming Regioselectivity Issues in Imidazole Functionalization

Welcome to the Technical Support Hub

You are likely here because your LC-MS trace shows a stubborn 50:50 mixture of regioisomers, or you are trying to force a substituent onto the "wrong" nitrogen of the imidazole ring.

The imidazole core is a notorious shapeshifter. Due to annular tautomerism , the N1 (pyrrole-like) and N3 (pyridine-like) atoms exchange protons rapidly. When you attempt to functionalize the ring—whether via alkylation or arylation—the electrophile faces a choice. Without strict control, thermodynamics and sterics will dictate the outcome, often leading to inseparable mixtures of 1,4- and 1,5-disubstituted isomers.

This guide moves beyond basic textbook theory to provide field-tested protocols for forcing regiocontrol.

Module 1: Troubleshooting Direct N-Alkylation

The Scenario: You are alkylating a 4-substituted imidazole (e.g., 4-phenylimidazole) and receiving a mixture of 1,4- and 1,5-products.

The Core Mechanism

Direct alkylation proceeds via the imidazole anion. The regioselectivity is governed by the interplay between steric hindrance (kinetic control) and tautomeric stability (thermodynamic control).

  • The "Rule of Thumb": In the absence of directing groups, alkylation typically occurs at the nitrogen furthest from the bulky C4-substituent, yielding the 1,4-isomer as the major product.

  • The Problem: As the electrophile becomes smaller (e.g., Methyl iodide) or the C4-substituent less bulky, the ratio degrades to ~1:1.

Diagnostic & Solution Matrix
ObservationRoot CauseCorrective Action
50:50 Isomer Ratio Small electrophile (MeI, EtBr) lacks steric discrimination.Switch Strategy: Use a bulky transient protecting group (e.g., Trityl) first, then functionalize, or switch to Module 3 (De Novo Synthesis).
Wrong Isomer (1,5-desired) Sterics naturally favor the 1,4-product.Solvent Switch: Use non-polar aprotic solvents (Toluene/DCM) with specific bases to influence ion-pairing, or use Van Leusen chemistry.
Low Yield / Over-alkylation Formation of imidazolium salts (quaternization).Base Control: Ensure stoichiometric deprotonation (NaH or KOtBu) before adding the electrophile.
Protocol A: Sterically Controlled N-Alkylation (Targeting 1,4-Isomer)

Standardized for 10 mmol scale.

  • Deprotonation: Charge a flame-dried flask with 4-substituted imidazole (1.0 equiv) and anhydrous DMF (0.5 M). Cool to 0°C.

  • Base Addition: Add NaH (60% dispersion, 1.1 equiv) portion-wise. Stir at 0°C for 30 min, then warm to RT for 30 min until H2 evolution ceases. Why? Complete formation of the imidazolyl anion is critical to prevent quaternization.

  • Electrophile Addition: Cool back to 0°C. Add the Alkyl Halide (1.05 equiv) dropwise.

  • Workup: Quench with sat. NH4Cl. Extract with EtOAc.

  • Outcome: Expect >80:20 ratio favoring the 1,4-isomer (less hindered).

Module 2: Metal-Catalyzed N-Arylation (Ullmann & Buchwald)

The Scenario: You need to attach an aryl ring to the imidazole nitrogen. S_NAr fails because the aryl halide is not electron-deficient enough.

The "Copper vs. Palladium" Decision

While Palladium (Buchwald-Hartwig) is powerful, Copper (Ullmann-type) is often superior for imidazoles due to lower cost and high tolerance for the specific Lewis basicity of the imidazole nitrogens, which can poison Pd catalysts.

Visualizing the Decision Logic

RegioControl Start Select Arylation Method Substrate Aryl Halide Type? Start->Substrate Target Target Isomer? Substrate->Target Aryl Iodide/Bromide MethodA CuI + L1c Ligand (Mild Ullmann) Target->MethodA 1,4-Isomer (Steric Control) MethodB Directing Group Req. or De Novo Synth Target->MethodB 1,5-Isomer (Chelation/Directing) Outcome1 Product Isolated MethodA->Outcome1 High Yield Outcome2 Product Isolated MethodB->Outcome2 High Regio-fidelity

Figure 1: Decision tree for selecting the optimal N-arylation strategy based on substrate availability and target regiochemistry.

Protocol B: Mild Copper-Catalyzed Arylation (The "L1c" Method)

Based on recent optimizations using phenanthroline ligands.[1][2]

  • Catalyst Prep: In a glovebox or under Argon, combine CuI (10 mol%) and 4,7-dimethoxy-1,10-phenanthroline (L1c) (20 mol%) in DMSO . Stir until soluble.

  • Coupling: Add Imidazole (1.0 equiv), Aryl Iodide (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Reaction: Heat to 90–110°C for 12–24 hours.

  • Why this works: The electron-rich L1c ligand stabilizes the Cu(I) species, preventing disproportionation and allowing the reaction to proceed at lower temperatures than classical Ullmann (usually >140°C), which reduces thermodynamic scrambling of isomers [1, 2].

Module 3: De Novo Synthesis (The "Nuclear Option")

The Scenario: You absolutely need the 1,5-disubstituted imidazole (the "sterically crowded" isomer), and direct alkylation is giving you the 1,4-isomer.

The Solution: Stop trying to alkylate the ring. Build the ring with the substituents already in place using the Van Leusen Imidazole Synthesis .

Mechanism of Regiocontrol

The Van Leusen reaction utilizes TosMIC (Tosylmethyl Isocyanide).[3][4][5] The regiochemistry is locked because the carbon of the isocyanide group specifically becomes C4 (or C5 depending on numbering convention, but chemically distinct), and the tosyl group elimination dictates the double bond placement.

  • Standard Van Leusen: Aldimine + TosMIC

    
    1,5-Disubstituted Imidazole .[5][6]
    
  • Note: This is the inverse of the major product from direct alkylation.

Visualizing the Pathway

VanLeusen cluster_mech Regioselectivity Lock Inputs Aldehyde (R-CHO) + Amine (R'-NH2) + TosMIC Imine In Situ Aldimine Formation Inputs->Imine Cyclization [3+2] Cycloaddition (Base Mediated) Imine->Cyclization Elimination Elimination of TsOH Cyclization->Elimination Product 1,5-Disubstituted Imidazole (Sole Regioisomer) Elimination->Product

Figure 2: The Van Leusen pathway locks regiochemistry by assembling the ring from pre-oriented fragments, bypassing the tautomerization issues of direct alkylation.

Protocol C: 1,5-Selective Van Leusen Synthesis
  • Imine Formation: Mix Aldehyde (1.0 equiv) and Primary Amine (1.0 equiv) in MeOH . Stir 30 min (add MgSO4 if needed).

  • Cyclization: Add TosMIC (1.0 equiv) and K2CO3 (2.0 equiv).

  • Reflux: Heat to reflux for 3–5 hours.

  • Purification: Evaporate MeOH, dissolve residue in EtOAc/Water. The product is often pure enough to crystallize.

  • Result: Exclusive formation of the 1,5-isomer [3].

Summary of Regiocontrol Strategies
Desired IsomerPreferred MethodKey ReagentsMechanism Note
1,4-Disubstituted Direct AlkylationNaH / DMF / R-XDriven by sterics (alkylation at distal N).
1,5-Disubstituted Van Leusen SynthesisTosMIC / K2CO3 / MeOHDriven by ring assembly mechanics.
N-Aryl (1,4-rich) Cu-Catalysis (L1c)CuI / L1c / Cs2CO3Ligand accelerates kinetics over thermodynamics.
References
  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. J. Org. Chem.2006 , 71, 4,7-Dimethoxy-1,10-phenanthroline (L1c) ligand system.[1]

  • Highly Efficient and Reusable Copper-Catalyzed N-Arylation. MDPI Molecules.2012 .

  • Van Leusen Imidazole Synthesis Mechanism & Regioselectivity. Organic Chemistry Portal.

  • Regioselective Synthesis of 1,4-Disubstituted Imidazoles. RSC Advances.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Process Chemistry Support Hub. Topic: Scale-up challenges for CAS 25610-19-9 (Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate). Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.

Executive Summary: The "Best Practice" Route

For scalable, high-purity synthesis of this compound, the industry standard is the Modified Hantzsch Imidazole Synthesis . This involves the condensation of Ethyl 2-chloroacetoacetate with Acetamidine Hydrochloride .

While legacy routes utilizing nitrosation of ethyl acetoacetate (Knorr-type) exist, they are often avoided in modern GMP environments due to the formation of hazardous oxime intermediates and lower atom economy. The chloro-ester route, while requiring careful handling of lachrymatory reagents, offers superior regioselectivity and yield profile.

Module 1: Reaction Engineering & Protocol Design

Core Reaction Scheme

The synthesis relies on the nucleophilic attack of the amidine nitrogen on the


-chloro ketone, followed by cyclization and dehydration.

ReactionScheme cluster_safety Critical Safety Control SM1 Ethyl Acetoacetate Inter1 Ethyl 2-Chloroacetoacetate (Lachrymator) SM1->Inter1 Chlorination (-SO2, -HCl) Reagent1 Sulfuryl Chloride (SO2Cl2) Reagent1->Inter1 Product Ethyl 2,4-dimethyl-1H- imidazole-5-carboxylate Inter1->Product Cyclocondensation Reflux, EtOH SM2 Acetamidine HCl SM2->Product Base Base (NaOEt or Et3N) Base->Product

Caption: Figure 1. Convergent synthesis pathway. Note the in-situ generation option for the unstable chloro-ester intermediate.

Troubleshooting Guide: Reaction Phase

Q1: Why is my reaction mixture turning black/tarry upon heating? Diagnosis: Thermal degradation of Ethyl 2-chloroacetoacetate or oxidation of the free amidine.

  • Root Cause: Adding the chloro-ester too quickly to a hot basic solution causes uncontrolled exotherms, leading to polymerization.

  • Solution:

    • Temperature Control: Maintain the reactor at 0–10°C during the mixing of the amidine and base.

    • Controlled Addition: Add Ethyl 2-chloroacetoacetate dropwise to the neutralized amidine solution. Only heat to reflux after the addition is complete and the initial exotherm has subsided.

    • Inert Atmosphere: Strictly blanket with Nitrogen (

      
      ). Free amidines are sensitive to oxidative coupling.
      

Q2: My yield is consistently below 50%. What is consuming my starting material? Diagnosis: Hydrolysis of the ester or "quenching" of the amidine.

  • Root Cause A (Moisture): Acetamidine hydrochloride is highly hygroscopic. If wet, water competes with the amidine for the chloro-ketone (hydrolysis to acid).

    • Fix: Dry Acetamidine HCl in a vacuum oven (40°C) before use or use anhydrous ethanol.

  • Root Cause B (Stoichiometry): The reaction generates 2 equivalents of acid (HCl from the amidine salt + HCl from the condensation).

    • Fix: Ensure you use at least 2.0–2.2 equivalents of base (e.g., Sodium Ethoxide). If using Triethylamine, use 2.5 eq to ensure the reaction doesn't stall due to protonation of the intermediate.

Q3: Can I generate the Ethyl 2-chloroacetoacetate in-situ to avoid handling lachrymators? Answer: Yes, and this is preferred for scale-up.

  • Protocol: React Ethyl Acetoacetate with Sulfuryl Chloride (SO_2Cl_2) at 0–5°C.

  • Critical Step: You must degas the solution (remove dissolved SO_2 and HCl) under vacuum before adding the amidine. Residual acid will neutralize your base and kill the cyclization yield.

Module 2: Workup, Isolation & Purification[1][2]

Standard Workup Workflow

The product is amphoteric (imidazole nitrogen + ester group), making isolation tricky.

WorkupFlow Crude Crude Reaction Mix (Ethanol, Salts, Product) Step1 Evaporate Ethanol (Vacuum) Crude->Step1 Residue Oily Residue Step1->Residue Step2 Add Ice Water Dissolve Salts Residue->Step2 Decision Check pH Step2->Decision Acidic pH < 5 (Product is soluble salt) Decision->Acidic Too Acidic Basic pH > 10 (Risk of hydrolysis) Decision->Basic Too Basic Neutral Adjust to pH 7-8 (Isoelectric Point) Decision->Neutral Target Acidic->Neutral Add NH4OH Basic->Neutral Add dilute HCl Precip Product Precipitates Neutral->Precip Filter Filtration & Wash (Cold Water) Precip->Filter Final Dry Solid Filter->Final

Caption: Figure 2. Isolation logic emphasizing pH control to maximize recovery.

Troubleshooting Guide: Isolation Phase

Q4: The product is not precipitating after adding water. It stays an oil. Diagnosis: "Oiling out" due to impurities or incorrect pH.

  • Solution:

    • pH Adjustment: The imidazole ring is basic (

      
      ). If the solution is too acidic (pH < 5), the product exists as a water-soluble hydrochloride salt. Adjust pH to 7.5–8.0  using saturated 
      
      
      
      or
      
      
      .
    • Seeding: The product can form supersaturated oils. Add a seed crystal of pure this compound and cool to 0°C.

    • Salting Out: If it remains soluble, saturate the aqueous layer with NaCl to force the organic product out, then extract with Ethyl Acetate (EtOAc).

Q5: The final solid is yellow/orange. How do I remove the color? Diagnosis: Trace oxidation products or polymerized acetoacetate.

  • Purification:

    • Recrystallization: The preferred solvent is Isopropyl Ether (IPE) or a mixture of Ethyl Acetate/Hexane (1:3) .

    • Charcoal Treatment: Dissolve crude in hot ethanol, treat with activated carbon (5 wt%), filter hot, and then crystallize.

Module 3: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP)

ParameterRecommended RangeImpact of Deviation
Reaction Temp (Addition) 0°C – 10°C>15°C leads to dark impurities and lower yield.
Reaction Temp (Cyclization) 70°C – 80°C (Reflux)<60°C results in incomplete conversion (intermediate imine remains).
Base Equivalents 2.0 – 2.2 eq<2.0 eq leaves acidic salts; >3.0 eq may hydrolyze the ester.
Workup pH 7.0 – 8.5<6.0 loses product to aqueous waste; >10 risks ester hydrolysis.
LOD (Loss on Drying) < 0.5%High moisture content degrades the ester upon storage.

Module 4: Safety & Handling (EHS)

Q6: What are the specific hazards of Ethyl 2-chloroacetoacetate?

  • Lachrymator: It causes severe eye irritation and tearing even at low concentrations.

  • Handling: Must be handled in a functioning fume hood.

  • Decontamination: Spills should be treated with dilute ammonia or sodium bisulfite solution before wiping.

Q7: Is the reaction pressure sensitive?

  • Generally No , provided the standard Chloro-Amidine route is used.

  • Warning: If you are using the legacy "Ammonia + Acetaldehyde" route, sealed vessels are required, and ammonia pressure hazards apply. The protocol described here (Chloro-Amidine) operates at atmospheric pressure.

References

  • BenchChem. (2025).[1] Step-by-step synthesis of Ethyl 2,4-dimethylthiazole-5-carboxylate. (Note: Protocol adapted for Imidazole analog using Acetamidine).

  • ChemicalBook. (2024). Ethyl 2-chloroacetoacetate Safety Data Sheet & Synthesis.

  • Jiang, J., & Yang, W. (2016). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Journal of Chemical and Pharmaceutical Research, 8(1), 161-163.[2] (Demonstrates the Chloro-ketoester + Amidine methodology).

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 11858: Ethyl 2-chloroacetoacetate.

  • Google Patents. (2014). CN104177296A: Preparation method of 4-(1-hydroxy-1-methyl ethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester.[3] (Details the industrial application of the halo-ester/amidine route).

Sources

Technical Support Center: Imidazole Synthesis Workup & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IMID-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Removal of Unreacted Starting Materials (Aldehydes, 1,2-Dicarbonyls) and Byproducts

Executive Summary

Synthesizing substituted imidazoles (e.g., via Debus-Radziszewski or Van Leusen methods) often yields "sticky" reaction mixtures. The amphoteric nature of the imidazole ring (


 for the conjugate acid) and the persistence of unreacted aldehydes create unique purification challenges. This guide provides self-validating protocols to isolate your target compound without relying solely on laborious column chromatography.

Module 1: The "pH Swing" Protocol (Acid-Base Extraction)

Applicability: Removal of neutral organic impurities (unreacted dicarbonyls, non-basic side products). Mechanism: Imidazoles are basic.[1] By lowering the pH, we protonate the N3 nitrogen, forcing the molecule into the aqueous phase as an imidazolium salt. Neutral impurities remain in the organic phase.[2]

The Protocol
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or DCM).

  • Acidification (The Trap): Extract the organic layer with 1.0 M HCl (

    
     volumes).
    
    • Why: The imidazole becomes

      
       and migrates to the water.
      
    • Check: Measure aqueous pH; it must be

      
      .
      
  • Organic Wash: Keep the aqueous layer. Discard the organic layer (contains neutral starting materials like benzil or glyoxal).

  • Basification (The Release): Cool the aqueous layer on ice. Slowly add 2.0 M NaOH or

    
     until pH 
    
    
    
    .
    • Observation: The product should precipitate or oil out as the free base.

  • Final Extraction: Extract the turbid aqueous mixture with fresh organic solvent (DCM is preferred for solubility). Dry over

    
     and concentrate.
    
Workflow Visualization

AcidBaseExtraction Start Crude Mixture (Imidazole + Neutral Impurities) AcidStep Add Organic Solvent + 1M HCl (Shake & Separate) Start->AcidStep OrgLayer1 Organic Layer 1 (Contains Neutral SMs) AcidStep->OrgLayer1 Discard AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Imidazole) AcidStep->AqLayer1 Keep BaseStep Basify to pH > 10 (NaOH / NH4OH) AqLayer1->BaseStep Precipitate Product Precipitates? BaseStep->Precipitate Solid Filter Solid (Pure Imidazole) Precipitate->Solid Yes ExtractStep Extract with DCM Precipitate->ExtractStep No (Oiling out) FinalProd Evaporate DCM (Pure Imidazole) ExtractStep->FinalProd

Caption: Logical flow for the selective protonation and isolation of basic imidazole derivatives.

Module 2: Chemical Scavenging (Aldehyde Removal)

Applicability: Removing unreacted aldehydes (e.g., benzaldehyde, substituted aromatic aldehydes) common in Radziszewski synthesis. Issue: Aldehydes often co-elute with imidazoles on silica and are difficult to distill.

The Bisulfite Wash Method

Aldehydes form water-soluble bisulfite adducts (sulfonates) when treated with sodium bisulfite (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[3] This is a chemoselective "wash" that leaves the imidazole ring untouched.

Protocol:

  • Dissolve crude material in a water-miscible solvent (e.g., 5 volumes of Methanol or DMF).

  • Add freshly prepared saturated aqueous

    
     (2–3 equivalents relative to estimated aldehyde).
    
  • Shake vigorously for 5–10 minutes.

    • Mechanism:[2][4][5][6]

      
       (Water Soluble).
      
  • Dilute with water and extract with a non-polar solvent (e.g., Ether or Hexanes/EtOAc mix).

    • Result: The imidazole (and other non-aldehydes) moves to the organic layer; the aldehyde adduct stays in the water.

  • Wash the organic layer with brine, dry, and concentrate.

Data: Efficiency of Bisulfite Scavenging

Aldehyde TypeRemoval EfficiencyNotes
Aliphatic (e.g., Valeraldehyde) >98%Reacts rapidly; adduct is highly water-soluble.
Aromatic (e.g., Benzaldehyde) 90-95%Requires vigorous shaking; equilibrium is slower.
Sterically Hindered <50%Bisulfite cannot attack the carbonyl carbon easily.

Module 3: Chromatography Survival Guide

Issue: "Streaking" or "Tailing." Root Cause: The basic nitrogen (N3) of the imidazole hydrogen bonds strongly with acidic silanol groups (


) on the silica gel surface, causing the compound to drag rather than elute as a tight band.
Mobile Phase Modifiers

Do not run a standard Hexane/EtOAc column. You must deactivate the silica.[7]

ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–3% v/vCompetes for silanol sites, "blocking" them from the imidazole.General purification.[3][7]
Ammonia (

)
0.5–1% v/vIncreases mobile phase pH; suppresses imidazole protonation.Highly polar imidazoles (use with DCM/MeOH).
Methanol 5–10%Protic solvent helps break H-bonds with silica.Used in conjunction with TEA/NH3.

Recommended Solvent System:

  • DCM / Methanol /

    
     (95:4:1) 
    
    • Note: Pre-wash the column with the mobile phase containing the base to neutralize the silica before loading your sample.

Tailing Mechanism Visualization

TailingMechanism cluster_result Result with Modifier Silica Silica (Si-OH) Imidazole Imidazole (Basic N) Silica->Imidazole Hydrogen Bonding (Causes Tailing) FreeImid Free Imidazole Imidazole->FreeImid Elutes Cleanly TEA Triethylamine (Modifier) TEA->Silica Preferential Binding (Blocks Sites)

Caption: Competitive inhibition of silanol groups by Triethylamine (TEA) prevents imidazole retention.

Frequently Asked Questions (FAQ)

Q: My imidazole is water-soluble, and I lost it during the Acid-Base extraction (Module 1).

  • Diagnosis: Highly polar imidazoles (e.g., those with short alkyl chains or polar side groups) may not extract back into DCM even when basified.

  • Solution: Skip the aqueous workup. Evaporate the reaction solvent and use Module 3 (Chromatography) directly. Alternatively, use continuous extraction (Liquid-Liquid) with Chloroform for 24 hours.

Q: I have a stubborn emulsion during the basic workup.

  • Cause: Imidazoles can act as surfactants, especially if they have long alkyl chains.

  • Fix:

    • Add solid NaCl to saturate the aqueous layer (Salting out).

    • Filter the entire mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be removed.

Q: Can I use recrystallization instead?

  • Answer: Yes, but solvent choice is critical. Imidazoles are often too soluble in alcohols.

  • Protocol: Try Toluene or Acetonitrile . Dissolve hot, then cool slowly. If the aldehyde impurity is an oil, it will stay in the mother liquor while the imidazole crystallizes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017).[3] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[3][8] Organic Process Research & Development, 21(9), 1394–1403.[3] [Link]

  • Phenomenex Technical Guide. (2023). Tip on Peak Tailing of Basic Analytes. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

  • Storey, B. T., Sullivan, W. W., & Moyer, C. L. (1964).[9] The pKa Values of Some 2-Aminoimidazolium Ions. The Journal of Organic Chemistry, 29(10), 3118–3120.[9] [Link]

Sources

Column chromatography conditions for purifying imidazole esters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Imidazole Esters

Topic: Column Chromatography Conditions for Purifying Imidazole Esters Audience: Researchers, Scientists, and Drug Development Professionals

Overview: The Challenge of Imidazole Purification

Purifying imidazole esters presents a unique "double-bind" in organic synthesis. The imidazole ring is a basic, nitrogen-containing heterocycle (


 for the conjugate acid), while the ester moiety renders the molecule susceptible to hydrolysis.

Standard silica gel chromatography often fails because the basic imidazole nitrogens form strong hydrogen bonds or ionic interactions with the acidic silanol groups (


) on the silica surface. This results in:
  • Severe Tailing/Streaking: Loss of resolution and fraction purity.

  • Irreversible Adsorption: Significant mass loss (low yields).

  • Hydrolysis Risk: Prolonged retention on acidic silica can catalyze ester cleavage.

This guide provides a validated, tiered approach to overcoming these issues, moving from modified silica methods to alternative stationary phases.

Phase 1: Stationary Phase Selection Strategy

Do not default to standard silica gel without modification.[1] Use this decision matrix to select the correct phase based on your compound's properties.

Stationary_Phase_Selection Start Crude Imidazole Ester Check_Polarity Is the compound highly polar? (Soluble in MeOH/H2O, insoluble in Hexane) Start->Check_Polarity Check_Stability Is the ester acid-labile? Check_Polarity->Check_Stability No C18 Option C: Reverse Phase (C18) (For Highly Polar/Water-Soluble) Check_Polarity->C18 Yes Silica_TEA Option A: Silica Gel + 1% TEA (Standard First Line) Check_Stability->Silica_TEA No (Standard) Alumina Option B: Neutral Alumina (For Acid-Sensitive/Streaking Compounds) Check_Stability->Alumina Yes (High Risk) Silica_TEA->Alumina If streaking persists

Figure 1: Decision tree for selecting the appropriate stationary phase for imidazole ester purification.

Phase 2: Mobile Phase Optimization (The "Amine Wash")

To successfully chromatograph imidazoles on silica, you must suppress the silanol interactions. This is achieved by adding a basic modifier to the mobile phase.[1][2]

The Protocol: Triethylamine (TEA) Deactivation

Why it works: TEA is a stronger base than imidazole. It preferentially binds to the acidic silanol sites, effectively "capping" the column and allowing the imidazole ester to elute freely without tailing.

Standard Solvent Systems:

  • DCM / Methanol + TEA:

    • Base: Dichloromethane (DCM)

    • Polar Modifier: Methanol (MeOH) (2% to 10%)

    • Additive: 1% Triethylamine (TEA) or 1%

      
       (7N in MeOH).
      
  • Hexane / Ethyl Acetate + TEA:

    • Base: Hexanes[1][3]

    • Polar Modifier: Ethyl Acetate (EtOAc) (10% to 100%)

    • Additive: 1% TEA.[4]

Self-Validating Check:

  • TLC Test: Run a TLC plate of your crude material using the proposed solvent system with the additive.

    • Pass: The spot is round and compact (

      
      ).
      
    • Fail: The spot looks like a comet (streaking). Action: Increase TEA concentration to 2% or switch to Alumina.

Phase 3: Detailed Workflows & Protocols

Protocol A: Silica Gel Chromatography with TEA Modifier

Best for: Stable imidazole esters with moderate polarity.

  • Column Pre-treatment (Critical Step):

    • Prepare a slurry of Silica Gel 60 in the starting mobile phase containing 1% TEA .

    • Pour the column and flush with 2-3 column volumes (CV) of the mobile phase + TEA.

    • Reasoning: This pre-equilibrates the silica, ensuring all active sites are neutralized before the sample touches the column.

  • Sample Loading:

    • Method: Dry Loading (Recommended).[1]

    • Dissolve crude in minimal DCM.[1] Add silica (1:5 ratio). Evaporate to dryness.

    • Load the dry powder on top of the packed bed.[1]

    • Reasoning: Liquid loading basic compounds often leads to immediate band broadening at the interface.

  • Elution:

    • Run the gradient (e.g., 0%

      
       10% MeOH in DCM) keeping the 1% TEA constant throughout.
      
  • Post-Column Workup:

    • Combined fractions will contain TEA.

    • Removal: TEA (b.p. 89°C) can be removed by rotary evaporation, but trace amounts often remain. Co-evaporate with heptane or toluene 3x to azeotrope off the amine.

Protocol B: Neutral Alumina Chromatography

Best for: Acid-sensitive esters or compounds that streak stubbornly on silica.

  • Material: Use Neutral Alumina (Brockmann Grade III) .

    • Note: Avoid Basic Alumina if your ester is extremely labile to base hydrolysis.

  • Solvent System:

    • DCM / MeOH (99:1 to 95:5).

    • Note: Alumina is less active than silica; you will likely need less polar solvent to elute your compound.

  • Loading:

    • Load directly; dry loading is also permitted but alumina is often packed dry and wetted with solvent.

Phase 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Severe Tailing (Comet shape) Unmasked silanol interactions.1. Add 1% TEA to mobile phase.2. If TEA is already present, switch to Neutral Alumina.
Product "Stuck" at Baseline Compound is protonated or too polar.[5]1. Switch to DCM/MeOH/

(90:9:1).2. Use C18 Reverse Phase (Water/Acetonitrile).
Low Mass Recovery Irreversible adsorption or Hydrolysis.1. Check stability: Did the ester hydrolyze to the acid? (The acid will stick to silica).2. Switch to Alumina to reduce surface acidity.
Product contaminated with TEA Incomplete evaporation.1. Dry under high vacuum for 12h.2. Dissolve in EtOAc and wash with dilute

(only if ester is stable).
Poor Separation of Impurities Co-elution due to similar basicity.1. Change selectivity: Switch from MeOH to Acetone or Isopropanol.2. Use a shallower gradient (e.g., 0.5% MeOH increments).

Frequently Asked Questions (FAQs)

Q1: Can I use Ammonia (


) instead of Triethylamine (TEA)? 
A:  Yes. 7N Ammonia in Methanol is a common substitute. It is more volatile than TEA, making it easier to remove post-column. However, ensure your ester is stable to ammonia (aminolysis risk is low at room temp/short duration, but non-zero).

Q2: My imidazole ester is an oil and I can't dry load it easily. What do I do? A: Dissolve the oil in a minimal amount of DCM/TEA (99:1) and load carefully. Alternatively, dissolve in DCM, add Celite (instead of silica), evaporate to a free-flowing powder, and load the Celite.

Q3: Why did my ester hydrolyze on the column? A: Silica gel is naturally acidic (pH ~4-5 in suspension). If the column run is slow (over 2-3 hours), moisture in the solvent + acidity can cleave the ester.

  • Fix: Use anhydrous solvents, run a "Flash" column (fast flow), or switch to Neutral Alumina.

Q4: Can I use Reverse Phase (C18) for these compounds? A: Absolutely. C18 is excellent for polar imidazoles. Use a buffer of Ammonium Bicarbonate (pH 8-9) or 0.1% Formic Acid (if the ester is acid-stable) in Water/Acetonitrile. Note: If using acid, the imidazole will be protonated and elute earlier.

References

  • BenchChem. (2025).[6] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from

  • National Institutes of Health (NIH). (2025). A comparison of silica and alumina columns for high-performance liquid chromatographic separations of basic drugs. Retrieved from

  • University of Rochester. Column Chromatography Notes: Media for Separation. Retrieved from

Sources

Technical Support Center: Recrystallization of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #REC-IMD-245 Subject: Purification Protocols & Troubleshooting for Imidazole Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Overview

Welcome to the Technical Support Center. You are likely working with Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 500890-03-9 / 21807-36-7) .[1]

This compound presents a classic "Goldilocks" challenge in purification: the imidazole ring is basic, while the ethyl ester is susceptible to hydrolysis.[1] Furthermore, substituted imidazoles are prone to "oiling out" if the impurity profile disrupts the crystal lattice energy.[1]

This guide moves beyond generic advice, providing a self-validating workflow designed to maximize yield while protecting the ester functionality.

Part 1: Solvent System Selection (The Decision Matrix)

Do not arbitrarily pick a solvent. Your choice must be dictated by the impurity profile and the melting point (MP) of your crude material.[1]

Table 1: Solvent Efficacy Profile

Solvent SystemClassificationRecommended ForTechnical Notes
Isopropyl Alcohol (IPA) Primary (Gold Standard) General purification; removal of polar byproducts.[1]Best balance of solubility vs. temperature. Minimal risk of transesterification compared to Methanol/Ethanol.[1]
Ethyl Acetate / n-Heptane Secondary (Anti-solvent) Removing non-polar impurities; preventing hydrolysis.Use if the compound is sensitive to protic solvents.[1] Note: Heptane is preferred over Hexane for higher boiling point control.[1]
Water / Ethanol (1:1) Tertiary (Precipitation) Removal of inorganic salts (e.g., from Hantzsch synthesis).Warning: Prolonged heating here causes ester hydrolysis. Use only for "dissolve-and-precipitate" methods, not reflux.[1]
Acetic Acid / Water Specialized Removing neutral/acidic impurities.[1]The imidazole protonates and dissolves; impurities filter off. Neutralize to precipitate.[1][2] High loss of yield possible.[1]
Visualizing the Selection Logic

SolventSelection Start Analyze Crude Material CheckSalt Contains Inorganic Salts? Start->CheckSalt CheckHydrolysis Sensitive to Hydrolysis? CheckSalt->CheckHydrolysis No UseWaterEtOH Use Water/EtOH Precipitation (Cold only) CheckSalt->UseWaterEtOH Yes UseEtOAc Use EtOAc / Heptane (Reflux) CheckHydrolysis->UseEtOAc Yes (Strict Anhydrous) UseIPA Use Isopropyl Alcohol (IPA) (Standard Reflux) CheckHydrolysis->UseIPA No (Standard)

Figure 1: Decision tree for selecting the optimal solvent system based on crude material characteristics.[1]

Part 2: The Standard Protocol (IPA Recrystallization)

This protocol is optimized for CAS 500890-03-9 .[1] It incorporates a "Hot Filtration" step which is critical for imidazole derivatives, as they often contain mechanical impurities or polymerized byproducts from synthesis.[1]

Prerequisites:

  • Crude Purity: >85% (If lower, perform a silica plug filtration first).[1]

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, heated funnel.[1]

Step-by-Step Workflow:

  • Saturation: Place the crude solid in a flask. Add Isopropyl Alcohol (IPA) at a ratio of 5 mL per gram of solid.

  • Reflux: Heat to reflux (approx. 82°C).

    • Checkpoint: If the solid does not dissolve completely, add IPA in 1 mL increments.[1] If insolubles persist after 10 mL/g, these are likely inorganic salts or polymers.[1] Do not add more solvent. [1]

  • Hot Filtration (Critical): While keeping the solution near boiling, filter it through a pre-heated glass funnel (or Celite pad) to remove mechanical impurities.[1]

    • Why? Nucleation sites on dust/salts cause premature, impure crystallization.[1]

  • Controlled Cooling:

    • Allow the filtrate to cool to room temperature (RT) slowly over 2 hours.

    • Then, transfer to a 4°C fridge for 4 hours.

  • Collection: Filter the white/off-white crystals. Wash with cold IPA (0°C).

  • Drying: Vacuum dry at 40°C. Do not exceed 60°C to avoid surface oxidation or sublimation.[1]

Part 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users working with dimethyl-imidazole-carboxylates.

Q1: My product is "Oiling Out" (forming a separate liquid layer) instead of crystallizing. Why?

Diagnosis: This occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature (the "oiling out limit").[1] It is often caused by impurities (like unreacted ethyl acetoacetate) acting as a solvent.

The "Rescue" Protocol:

  • Reheat the mixture until the oil layer dissolves back into a homogeneous solution.

  • Add a Seed Crystal: If you have any pure material, add a speck at 5-10°C below the boiling point.[1]

  • The Scratch Technique: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface.[1] This creates micro-abrasions that serve as nucleation sites.[1]

  • Change Solvent Polarity: Add a small amount of n-Heptane (dropwise) to the hot solution until slight turbidity appears, then cool very slowly.

Q2: The crystals are colored (Yellow/Brown). How do I fix this?

Diagnosis: Imidazoles are prone to oxidation, forming colored N-oxide or polymerized impurities.[1] Solution:

  • Perform the recrystallization again, but add Activated Charcoal (1-2% wt/wt) during the reflux step.

  • Caution: Do not use excess charcoal (>5%), as imidazoles can adsorb onto the carbon, reducing yield.[1] Filter the charcoal while hot (Step 3 above).[1]

Q3: I see a new impurity spot on TLC after recrystallization.

Diagnosis: You likely hydrolyzed the ester.[1]

  • Check: Did you use water or wet ethanol? Did you heat it for too long (>4 hours)?

  • Validation: Check the NMR. If the ethyl group signals (quartet ~4.3 ppm, triplet ~1.3 ppm) are diminishing and a broad acid peak appears >11 ppm, you have the carboxylic acid.[1]

  • Fix: You cannot reverse this easily. You must re-esterify or discard.[1] Always use anhydrous solvents. [1]

Part 4: Impurity Profiling & Logic

Understanding what you are removing is key to validating the process.[1]

Impurity TypeOriginRemoval Strategy
Unreacted Amidines Starting materialSoluble in the mother liquor (IPA/EtOH).[1]
Decarboxylated Imidazoles Overheating during synthesisVolatile; often removed during vacuum drying or stays in filtrate.
Inorganic Salts (KCl/NaCl) Quenching stepsInsoluble in hot IPA; removed via Hot Filtration.
Hydrolyzed Acid Water contaminationMore polar; requires column chromatography to separate effectively.
Visualizing the Troubleshooting Workflow

Troubleshooting Issue Problem Detected Type Identify Issue Type Issue->Type Oil Oiling Out Type->Oil Color Colored Crystals Type->Color Yield Low Yield Type->Yield ActionOil 1. Reheat 2. Add Seed Crystal 3. Add Anti-solvent (Heptane) Oil->ActionOil ActionColor Hot Filtration with Activated Charcoal (<2%) Color->ActionColor ActionYield Concentrate Mother Liquor & Cool to -20°C Yield->ActionYield

Figure 2: Troubleshooting logic for common crystallization failures.

References
  • University of Rochester, Dept. of Chemistry. (n.d.).[1] Reagents & Solvents: Solvents for Recrystallization. Retrieved January 28, 2026, from [Link][1]

  • Nikitina, P. A., et al. (2024).[1][2][3] Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. Russian Journal of Organic Chemistry. Retrieved January 28, 2026, from [Link]

Disclaimer: This guide is intended for qualified research personnel.[1] Always consult the Safety Data Sheet (SDS) before handling chemical substances.

Sources

Validation & Comparative

Beyond Debus-Radziszewski: A Comparative Guide to Modern Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Scope: Technical comparison of Van Leusen, Groebke-Blackburn-Bienaymé (GBB), and Metal-Catalyzed C-H Activation routes.

Executive Summary: The Shift from Classical Condensation

For decades, the Debus-Radziszewski synthesis (glyoxal + aldehyde + ammonia) served as the workhorse for imidazole construction. However, its limitations—harsh conditions, poor regioselectivity, and low yields for sterically hindered substrates—render it insufficient for modern pharmacophore development.

This guide evaluates three high-performance alternatives that offer superior regiocontrol, functional group tolerance, and atom economy. We analyze the Van Leusen reaction for 1,5-disubstitution, the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for fused scaffolds, and Transition Metal C-H Activation for late-stage functionalization.

Method A: Van Leusen Imidazole Synthesis

Best For: Regioselective synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles.[1]

The Van Leusen synthesis utilizes tosylmethyl isocyanide (TosMIC) as a C-N=C 1,3-dipole equivalent. Unlike classical methods where regiochemistry is often a statistical mixture, the Van Leusen route is highly predictive, driven by the elimination of the sulfonyl group.

Mechanistic Pathway

The reaction proceeds via a base-mediated [3+2] cycloaddition of TosMIC to an aldimine, followed by a base-induced elimination of


-toluenesulfinic acid (TosH).

VanLeusenMechanism Aldimine Aldimine (R-CH=N-R') Cycloaddition [3+2] Cycloaddition Aldimine->Cycloaddition TosMIC TosMIC (Ts-CH2-NC) Deprotonation Base Deprotonation (Formation of TosMIC Anion) TosMIC->Deprotonation Deprotonation->Cycloaddition Nucleophilic Attack Intermediate Cyclic Intermediate (4-Tosyl-2-imidazoline) Cycloaddition->Intermediate Elimination Elimination of TsH (Aromatization) Intermediate->Elimination Base-Induced Product 1,5-Disubstituted Imidazole Elimination->Product

Figure 1: Mechanistic flow of the Van Leusen Imidazole Synthesis, highlighting the critical aromatization step via sulfinate elimination.

Experimental Protocol: 1,5-Disubstituted Imidazole

Target: 1-Benzyl-5-phenyl-1H-imidazole Scale: 1.0 mmol

  • Reagents: Benzaldehyde (1.0 mmol), Benzylamine (1.0 mmol), TosMIC (1.1 mmol), K₂CO₃ (2.0 mmol).

  • Solvent: Methanol (MeOH) or DME/MeOH (2:1).

  • Procedure:

    • Step 1 (Imine Formation): Stir benzaldehyde and benzylamine in MeOH (5 mL) at RT for 30 mins. (Note: Pre-formation of imine prevents oxazole byproducts).

    • Step 2 (Cyclization): Add TosMIC and K₂CO₃.

    • Step 3 (Reflux): Heat the mixture to reflux (65°C) for 3–5 hours. Monitor by TLC (EtOAc/Hexane).

    • Step 4 (Workup): Evaporate solvent. Resuspend residue in water (10 mL) and extract with DCM (3 x 10 mL).

    • Step 5 (Purification): Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, gradient 0-5% MeOH in DCM).

Validation Metric: The disappearance of the characteristic isocyanide peak (~2150 cm⁻¹) in IR and the appearance of the C4-H singlet (~7.1 ppm) in ¹H NMR confirm product formation.

Method B: Groebke-Blackburn-Bienaymé (GBB) Reaction

Best For: Rapid generation of fused imidazole libraries (e.g., imidazo[1,2-a]pyridines) and scaffold diversity.

The GBB reaction is an isocyanide-based multicomponent reaction (IMCR) that couples an aldehyde, an isocyanide, and an amidine (or 2-aminopyridine) in a one-pot process. It is the gold standard for DNA-encoded library (DEL) synthesis due to its high atom economy and mild conditions.

Mechanistic Pathway

This pathway involves the formation of a Schiff base followed by a non-concerted [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Amine 2-Aminopyridine Imine Imine Intermediate (Schiff Base) Amine->Imine + Aldehyde, -H2O Aldehyde Aldehyde Aldehyde->Imine Nitrilium Nitrilium Ion Intermediate Imine->Nitrilium + Isocyanide, Acid Cat. Isocyanide Isocyanide (R-NC) Isocyanide->Nitrilium Cyclization Intramolecular N-Attack Nitrilium->Cyclization 1,5-Shift Product Imidazo[1,2-a]pyridine Cyclization->Product Tautomerization

Figure 2: The GBB reaction pathway for fused imidazole synthesis. The acid catalyst activates the imine for isocyanide attack.

Experimental Protocol: Catalyst-Free Green GBB

Target: 3-amino-imidazo[1,2-a]pyridine derivative Green Advantage: No metal catalyst, ethanol solvent.

  • Reagents: 2-Aminopyridine (1.0 mmol), Benzaldehyde (1.0 mmol), tert-Butyl isocyanide (1.0 mmol).

  • Catalyst: None (or 10 mol% Sc(OTf)₃ for sluggish substrates).

  • Procedure:

    • Step 1: Combine all three components in Ethanol (2 mL) in a microwave vial.

    • Step 2: Irradiate at 100°C for 20 minutes (or reflux for 4 hours conventional heating).

    • Step 3: Cool to RT. In many cases, the product precipitates directly.

    • Step 4: Filter and wash with cold EtOH. Recrystallize from EtOH/Water if necessary.

Self-Validating Check: The product should exhibit a distinct downfield shift of the bridgehead proton in ¹H NMR compared to the starting 2-aminopyridine.

Method C: Metal-Catalyzed C-H Arylation

Best For: Late-stage functionalization (LSF) of existing imidazole cores (e.g., drug analogues).

Unlike de novo synthesis, this method modifies the C2 or C5 position of a pre-formed imidazole ring using Pd or Cu catalysis. It is essential for SAR (Structure-Activity Relationship) studies where the core scaffold must remain constant while peripheral groups are varied.

Regioselectivity Rules
  • C5-Arylation: Favored by Pd(OAc)₂/PPh₃ systems when N1 is protected with a directing group (e.g., SEM, Methyl).

  • C2-Arylation: Favored by Cu-catalyzed oxidative coupling or lithiation/transmetallation sequences due to the acidity of the C2 proton (pKa ~18.6).

Experimental Protocol: Pd-Catalyzed C5-Arylation

Target: 1-Methyl-5-phenylimidazole

  • Reagents: 1-Methylimidazole (1.0 mmol), Iodobenzene (1.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Cs₂CO₃ (2.0 mmol).

  • Solvent: DMF or Dioxane (anhydrous).

  • Procedure:

    • Step 1: Degas solvent with N₂ for 15 mins.

    • Step 2: Add reagents to a sealed tube under inert atmosphere.

    • Step 3: Heat to 140°C for 12–24 hours.

    • Step 4: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with LiCl (aq) to remove DMF.

    • Step 5: Column chromatography.

Comparative Analysis & Decision Matrix

The following data summarizes the performance of each method based on recent literature benchmarks (2019–2024).

Performance Metrics Table
FeatureVan Leusen (vL-3CR)Groebke-Blackburn-Bienaymé (GBB)Metal C-H Activation
Primary Utility De novo synthesis of 1,5-disubstituted coresFused bicyclic systems (e.g., imidazopyridines)Late-stage derivatization of drug leads
Atom Economy Moderate (Loss of TosH)Excellent (Water is sole byproduct)Good (Depends on leaving group)
Regiocontrol High (1,5-selective) High (Dictated by amine input)Variable (Requires directing groups)
Typical Yield 75–95%60–90%50–80%
Scalability High (Robust intermediates)High (One-pot, minimal workup)Low/Med (Catalyst cost, purification)
Green Score Medium (Uses sulfonyl leaving group)High (MCR, often EtOH/Water)Low (Heavy metals, high heat)
Synthesis Selection Decision Tree

DecisionTree Start Start: Target Imidazole Structure Fused Is the imidazole fused to another ring? (e.g., Imidazo[1,2-a]pyridine) Start->Fused LateStage Are you modifying a pre-existing drug core? Fused->LateStage No GBB Use Groebke-Blackburn-Bienaymé (GBB) Fused->GBB Yes SubstPattern What is the substitution pattern? VanLeusen Use Van Leusen Synthesis (Best for 1,5-disubst.) SubstPattern->VanLeusen 1,5-Disubstituted SubstPattern->VanLeusen 1,4,5-Trisubstituted (Asymmetric) Debus Use Modified Debus-Radziszewski (Only for 2,4,5-trisubst. symmetric) SubstPattern->Debus 2,4,5-Trisubstituted (Symmetric) LateStage->SubstPattern No (De Novo Synthesis) CH_Act Use Metal-Catalyzed C-H Activation LateStage->CH_Act Yes

Figure 3: Decision matrix for selecting the optimal synthesis route based on structural requirements.

References

  • Van Leusen Imidazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds."[1] Journal of Organic Chemistry, 1977.[1] Link

  • GBB Reaction Review: Boltjes, A., & Dömling, A.[2] "The Groebke-Blackburn-Bienaymé Reaction."[2][3] European Journal of Organic Chemistry, 2019. Link

  • Green GBB Protocol: Devi, N., et al. "Catalyst-free one-pot synthesis of imidazo[1,2-a]pyridines in water." Green Chemistry, 2012. Link

  • Regioselective C-H Activation: Gulevich, A. V., et al. "Transition Metal-Mediated Direct C–H Arylation of Heteroarenes." Chemical Reviews, 2013. Link

  • Comparison of Routes: Soni, J., et al. "Recent Progress in Synthesis of Polysubstituted Imidazoles." Chinese Journal of Organic Chemistry, 2022. Link[4]

Sources

Comparison of imidazole synthesis methods (e.g., Hantzsch vs. Radziszewski)

Author: BenchChem Technical Support Team. Date: February 2026

Hantzsch Condensation vs. Debus-Radziszewski Reaction

Executive Summary: The Strategic Choice

In the landscape of heterocyclic construction, the imidazole ring is a "privileged scaffold," ubiquitous in bioactive molecules like histidine, histamine, and blockbusters such as Losartan or Ondansetron.

For the synthetic chemist, the choice between the Hantzsch synthesis and the Debus-Radziszewski reaction is rarely about preference—it is about substitution pattern and atom economy .

  • Choose Debus-Radziszewski when targeting 2,4,5-trisubstituted or 4,5-disubstituted imidazoles. It is the multicomponent workhorse, ideal for combinatorial libraries, though historically plagued by lower yields which modern "green" catalysts have rectified.

  • Choose Hantzsch when precise 2,4-disubstitution or 2-substitution is required. It offers superior regiochemical control but demands more hazardous precursors (

    
    -haloketones).
    

This guide dissects the mechanistic causality, experimental realities, and yield profiles of both methods.

Mechanistic Deep Dive

To optimize a reaction, one must understand its failure modes. The mechanisms below reveal why Radziszewski struggles with sterics and why Hantzsch is sensitive to pH.

2.1 Comparative Mechanistic Pathways

ImidazoleSynthesis cluster_Radziszewski Debus-Radziszewski (Multicomponent) cluster_Hantzsch Hantzsch Synthesis (Bifunctional) R_Start 1,2-Dicarbonyl (e.g., Benzil) R_Inter1 Diimine Intermediate (Key Bottleneck) R_Start->R_Inter1 Condensation R_Ald Aldehyde (R-CHO) R_Cycl Cyclization R_Ald->R_Cycl Schiff Base Formation R_Amm 2 x Ammonia (NH3) R_Amm->R_Inter1 Condensation R_Inter1->R_Cycl Schiff Base Formation R_Prod 2,4,5-Trisubstituted Imidazole R_Cycl->R_Prod - H2O H_Halo α-Halo Ketone (Lachrymator) H_Inter1 Nucleophilic Attack (SN2) H_Halo->H_Inter1 N-Alkylation H_Amid Amidine (R-C(=NH)NH2) H_Amid->H_Inter1 N-Alkylation H_Cycl Intramolecular Dehydration H_Inter1->H_Cycl Cyclization H_Prod 2,4-Disubstituted Imidazole H_Cycl->H_Prod - H2O, - HX

Figure 1: Mechanistic divergence.[1][2][3] The Radziszewski pathway relies on the formation of a diimine intermediate, which can be sterically hindered. The Hantzsch pathway is a stepwise alkylation-cyclization, highly dependent on the reactivity of the


-haloketone.
Critical Analysis & Performance Metrics
3.1 The Debus-Radziszewski Reaction[2][4]
  • The "Green" Renaissance: Classically, this reaction (using glyoxal, formaldehyde, and ammonia) suffered from low yields (30–50%) and long reflux times. Modern adaptations using Microwave (MW) irradiation or Ultrasound (US) have revolutionized this protocol, pushing yields to >90% in minutes.

  • Steric Limitation: The reaction slows significantly with bulky aldehydes (e.g., 2,6-disubstituted benzaldehydes) due to the difficulty in forming the initial diimine or the subsequent condensation step.

3.2 The Hantzsch Synthesis[5]
  • Regiocontrol: Unlike Radziszewski, which often yields symmetrical products (if using symmetric dicarbonyls), Hantzsch allows the installation of specific groups at the 2-position (via the amidine) and the 4-position (via the haloketone).

  • Safety Factor: The major drawback is the reliance on

    
    -haloketones (e.g., phenacyl bromide), which are potent lachrymators and skin irritants.
    
3.3 Comparative Data Table
FeatureDebus-Radziszewski (Modern)Hantzsch Synthesis
Primary Scope 2,4,5-Trisubstituted Imidazoles2,4-Disubstituted Imidazoles
Atom Economy High (Multicomponent, water byproduct)Moderate (Loss of HX)
Reaction Time 10–20 min (MW/US) / 4–12 h (Thermal)2–6 h (Reflux)
Yield (Typical) 85–98% (Catalyzed/MW)60–85%
Key Reagents 1,2-Diketone + Aldehyde +


-Halo Ketone + Amidine
Green Potential Excellent (Solvent-free, Ionic Liquids)Moderate (Often requires organic solvents)
Experimental Protocols
Protocol A: Green Synthesis of 2,4,5-Triphenylimidazole (Radziszewski)

Target: High-yield synthesis using Microwave Irradiation (Solvent-Free).

Reagents:

  • Benzil (10 mmol)

  • Benzaldehyde (10 mmol)

  • Ammonium Acetate (25 mmol)

  • Catalyst: Glyoxylic acid (5 mol%) or acidic Ionic Liquid (optional for boost).

Methodology:

  • Mixing: In a borosilicate vessel, grind Benzil, Benzaldehyde, and Ammonium Acetate until a homogeneous paste is formed. Add the catalyst.

  • Irradiation: Place the vessel in a microwave reactor (e.g., CEM Discover or modified domestic setup). Irradiate at 140–280 W for 2–4 minutes .

    • Monitor: Watch for a color change (often yellow to pale solid).

  • Work-up: Cool to room temperature. Add ice-cold water (50 mL) to the solid residue.

  • Purification: Filter the solid. Wash with excess water to remove ammonium salts. Recrystallize from ethanol/acetone.

  • Validation:

    • Yield: Expect 92–96%.

    • Melting Point: 274–276°C.

    • NMR: Check for the absence of aldehyde proton (CHO ~10 ppm) and appearance of NH broad singlet (~12.5 ppm).

Protocol B: Regioselective Synthesis of 2-Methyl-4-Phenylimidazole (Hantzsch)

Target: Specific 2,4-disubstitution.

Reagents:

  • 2-Bromoacetophenone (Phenacyl bromide) (10 mmol) [Caution: Lachrymator]

  • Acetamidine hydrochloride (12 mmol)

  • Solvent: Ethanol or DMF.

  • Base:

    
     or 
    
    
    
    .

Methodology:

  • Preparation: Dissolve Acetamidine HCl in Ethanol (20 mL). Add

    
     (24 mmol) to liberate the free base. Stir for 15 min.
    
  • Addition: Add 2-Bromoacetophenone (10 mmol) slowly to the mixture.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours .

  • Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in water (30 mL) to dissolve inorganic salts.

  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Dry organic layer over

    
    .
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient) is usually required to remove unreacted haloketone.

  • Validation:

    • Yield: Expect 65–75%.

    • Regiochemistry: NOESY NMR can confirm the proximity of the 2-Methyl group to the 4-Phenyl ring protons, distinguishing it from isomers.

Decision Matrix: When to Use Which?

DecisionMatrix Start Target Imidazole Structure Q1 Substitution Pattern? Start->Q1 Res1 2,4,5-Trisubstituted (e.g., Lophine) Q1->Res1 Full Substitution Res2 2,4-Disubstituted (Asymmetric) Q1->Res2 Regioselective Res3 4,5-Disubstituted (Unsubstituted C2) Q1->Res3 C2-H required Rec1 USE RADZISZEWSKI (Benzil + Aldehyde + NH4OAc) Res1->Rec1 Rec2 USE HANTZSCH (Halo-ketone + Amidine) Res2->Rec2 Rec3 USE RADZISZEWSKI (Use Formaldehyde) Res3->Rec3

Figure 2: Strategic selection workflow based on target substitution.

References
  • NIH / PubMed. (2023). Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • MDPI. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Retrieved from [Link]

  • Rasayan Journal of Chemistry. Microwave-Induced One-Pot Synthesis of 2,4,5-Triarylimidazoles. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. Synthesis and Characterisation of 2,4,5-Triphenylimidazole Derivatives. Retrieved from [Link]

Sources

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate: The "Steric-Switch" Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Imidazole Scaffold

In the landscape of heterocyclic building blocks, Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (CAS: 51605-32-4) stands out as a highly versatile "privileged scaffold." Unlike its simpler mono-substituted counterparts, the 2,4-dimethyl substitution pattern offers a unique balance of metabolic stability (blocking the labile C2 position) and structural rigidity , making it a critical intermediate for Receptor Tyrosine Kinase (RTK) inhibitors, Angiotensin II receptor antagonists, and GABA modulators.

This guide objectively compares this scaffold against its primary alternatives—mono-methyl imidazoles and thiazole bioisosteres—providing experimental insights into its physicochemical behavior, synthetic regiocontrol, and utility in lead optimization.

Comparative Analysis: 2,4-Dimethyl vs. Alternative Building Blocks

The choice of building block dictates the physicochemical profile (LogP, pKa) and metabolic fate of the final drug candidate. The table below contrasts the This compound against its closest structural analogs.

Table 1: Physicochemical & Synthetic Comparison
FeatureThis compound Ethyl 4-methylimidazole-5-carboxylate Ethyl 2,4-dimethylthiazole-5-carboxylate
Structure Imidazole Core (2,4-Me)Imidazole Core (4-Me only)Thiazole Core (2,4-Me)
CAS 51605-32-451605-32-4 (Isomer/Analog)41731-83-3
H-Bonding Donor & Acceptor (Amphoteric)Donor & Acceptor Acceptor Only (No N-H)
Basicity (pKa) ~7.5 - 8.0 (Modulated by ester)~7.0 (Less steric bulk)~2.5 (Weakly basic)
Metabolic Stability High: C2-Methyl blocks oxidative metabolism (CYP450).Low: C2-H is a "soft spot" for rapid oxidation.High: Thiazole ring is robust.
Synthetic Utility N-Alkylation Switch: 2-Me directs regioselectivity via sterics.Promiscuous: Often yields difficult-to-separate N1/N3 mixtures.Simpler: No N-alkylation possible; functionalization at C-H or ester only.
Lipophilicity (cLogP) ~1.5 (Balanced)~1.1 (More polar)~2.2 (More lipophilic)

Expert Insight: The 2-methyl group is not just a structural filler; it is a "metabolic shield." In kinase inhibitors, leaving the C2 position unsubstituted (as in the 4-methyl analog) often leads to rapid clearance via oxidation. The 2,4-dimethyl variant solves this while maintaining the H-bond donor capability crucial for hinge binding—a feature the thiazole analog lacks.

The "Regioselectivity Switch": Mastering N-Alkylation

The most critical synthetic challenge with This compound is controlling the site of N-alkylation. The imidazole ring exists in tautomeric equilibrium. Upon deprotonation, the resulting anion can be alkylated at either nitrogen (N1 or N3).

The Steric Logic
  • Path A (N1-Alkylation): Occurs at the nitrogen distal to the ester group. This is generally favored sterically but can be influenced by the "2-methyl switch."

  • Path B (N3-Alkylation): Occurs at the nitrogen adjacent to the ester. This is sterically congested by the ester and electronically disfavored (ester is EWG), but the 2-methyl group adds steric bulk to both sides, making the reaction highly sensitive to base and solvent choice.

Diagram 1: Regioselective Alkylation Workflow

G Start Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Base Base Selection (NaH vs K2CO3) Start->Base Anion Imidazolyl Anion (Resonance Stabilized) Base->Anion Deprotonation PathA Path A: Kinetic Control (Sterically favored) Anion->PathA Fast Alkylation (Distal N) PathB Path B: Thermodynamic Control (Chelation/Electronic) Anion->PathB Slow Alkylation (Proximal N) Prod1 Product 1: 1-Alkyl-2,4-dimethyl-5-ester (Major Product w/ NaH) PathA->Prod1 Prod2 Product 2: 1-Alkyl-2,5-dimethyl-4-ester (Minor Product) PathB->Prod2

Caption: Regioselective alkylation pathways. Using strong bases (NaH) typically favors the sterically less hindered 1-alkyl-2,4-dimethyl-5-ester product.

Experimental Protocol: Regioselective N-Alkylation

This protocol is optimized to maximize the yield of the 1-alkyl-2,4-dimethyl-5-carboxylate isomer, minimizing the formation of the sterically crowded 4-carboxylate isomer.

Objective: Synthesis of Ethyl 1-benzyl-2,4-dimethyl-1H-imidazole-5-carboxylate.

Reagents:

  • This compound (1.0 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Benzyl Bromide (1.1 eq)

  • DMF (Anhydrous, 10 mL/g substrate)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve This compound (1.0 g, 5.95 mmol) in anhydrous DMF (10 mL).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (285 mg, 7.14 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.

  • Anion Formation: Stir the suspension at 0°C for 30 minutes, then allow it to warm to room temperature (RT) for 30 minutes. The solution should turn clear/yellow, indicating anion formation.

  • Alkylation: Re-cool to 0°C. Add Benzyl Bromide (0.78 mL, 6.55 mmol) dropwise.

  • Reaction: Remove the ice bath and stir at RT for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.[1]

  • Workup: Quench the reaction with saturated NH₄Cl solution (20 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with water (2x) and brine (1x).[2] Dry over Na₂SO₄ and concentrate.

  • Purification: The crude residue typically contains a >9:1 mixture of isomers. Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes). The major isomer (5-ester) typically elutes second due to higher polarity interaction with silica compared to the 4-ester isomer (which shields the N-lone pair).

Self-Validating Check:

  • 1H NMR Signal: In the major product (5-ester), the benzyl CH₂ protons often appear slightly upfield compared to the minor isomer due to anisotropic shielding from the adjacent ester carbonyl.

  • NOESY: A NOE correlation between the N-Benzyl protons and the Ester-Ethoxy protons confirms the wrong isomer (N-alkylation adjacent to ester). Lack of NOE suggests the desired (distal) product.

Case Study: Synthesis of p38 MAP Kinase Inhibitor Analogs

The 2,4-dimethylimidazole scaffold is a proven bioisostere for the synthesis of trisubstituted imidazole kinase inhibitors.

Application Workflow:

  • Scaffold: Start with this compound.[3]

  • Diversity Step: N-alkylation with a fluorophenyl group (targeting the hydrophobic pocket).

  • Activation: Hydrolysis of the ethyl ester to the carboxylic acid (LiOH, THF/H2O).

  • Coupling: Amide coupling (HATU/DIPEA) with an amine hinge binder.

Diagram 2: Synthetic Workflow for Kinase Inhibitors

Workflow Step1 Starting Material This compound Step2 Step 1: N-Alkylation (Ar-CH2-X, NaH) Introduces Hydrophobic Tail Step1->Step2 Step3 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Unmasks Acid Handle Step2->Step3 Step4 Step 3: Amide Coupling (R-NH2, HATU) Attaches Hinge Binder Step3->Step4 Final Target Molecule Trisubstituted Imidazole Inhibitor (Metabolically Stable Core) Step4->Final

Caption: General synthetic route for converting the scaffold into a bioactive kinase inhibitor.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Nikitina, P. A., et al. (2024). "Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides." Russian Journal of Organic Chemistry, 60, 243–251.

Sources

Biological activity of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate compared to its analogs

[1][2]

Executive Summary: The Scaffold vs. The Drug

This compound functions primarily as a privileged scaffold in medicinal chemistry.[1][2] While it possesses intrinsic, low-potency biological activity (antifungal/antimicrobial), its primary value lies in its role as the structural precursor to high-potency anesthetics and enzyme inhibitors.

The transformation from this "Scaffold" to the "Lead" (Etomidate) illustrates a classic Structure-Activity Relationship (SAR) where N1-substitution acts as the molecular switch between generic toxicity and specific receptor modulation.

Comparative Profile Overview
FeatureThis compound (Scaffold)Etomidate (Lead Analog)Metomidate (Analog)
Primary Activity Synthetic Intermediate / Weak AntimicrobialGeneral Anesthetic (GABA modulator)Veterinary Anesthetic / Sedative
Potency Low (µM - mM range)High (nM range for GABA

)
High (Potent Hypnotic)
Key Structural Feature Free N-H at position 1N-1 substituted with (R)-1-phenylethyl N-1 substituted with (R)-1-phenylethyl (Methyl ester variant)
Mechanism Non-specific CYP inhibition (Steric clash limited)Positive Allosteric Modulator (PAM) of GABA

PAM of GABA

+ CYP11B1 Inhibition
Lipophilicity (LogP) ~1.1 (Moderate)~3.0 (High, BBB permeable)~2.6

Structural Pharmacology & SAR Analysis

The biological divergence between the Scaffold and its analogs is driven by the N1-substitution . The imidazole ring is amphoteric and can bind heme iron in cytochrome P450 enzymes. However, specific receptor binding (like GABA

SAR Visualization: The "Molecular Switch"

The following diagram illustrates how the core scaffold is modified to create specific biological activities.

SAR_PathwayScaffoldThis compound(The Scaffold)ModificationN1-Alkylation(Critical Step)Scaffold->Modification SyntheticDerivatizationActivity1Generic Activity:Weak Antifungal(CYP51 Inhibition)Scaffold->Activity1 IntrinsicActivityEtomidateEtomidate(Anesthetic)Modification->Etomidate + (R)-1-phenylethyl groupActivity2Specific Activity:GABA-A Modulation(Sedation/Anesthesia)Etomidate->Activity2 High PotencyBinding

Figure 1: Structural evolution from the generic imidazole scaffold to the specific anesthetic agent.

Detailed Biological Activity Comparison

A. The Scaffold: this compound

Activity: Weak Antimicrobial / Antifungal Mechanism: The free imidazole nitrogen (N3) can coordinate with the heme iron of fungal lanosterol 14

1
  • Experimental Insight: In broth microdilution assays, this compound typically shows MIC values >100 µg/mL against Candida albicans, rendering it clinically irrelevant as a standalone drug but useful as a fragment for fragment-based drug discovery (FBDD).

B. The Analog: Etomidate (Ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate)

Activity: Potent Intravenous Anesthetic Mechanism: The addition of the chiral (R)-1-phenylethyl group confers two critical properties:[1][3][4]

  • Lipophilicity: Increases LogP to ~3.0, allowing rapid crossing of the Blood-Brain Barrier (BBB).[1]

  • Stereoselective Binding: The (R)-isomer fits into a specific transmembrane pocket between the

    
     and 
    
    
    subunits of the GABA
    
    
    receptor.

Key Data Point:

  • GABA

    
     Potency:  Etomidate enhances GABA-induced currents with an EC
    
    
    of approx. 2–10 µM in electrophysiological studies (patch-clamp).[1]
  • Adrenal Suppression: A known side effect is the inhibition of 11

    
    -hydroxylase (CYP11B1) .[1] The imidazole ring coordinates with the heme iron of this enzyme. The Scaffold also has this potential but lacks the affinity to reach the enzyme in vivo at relevant concentrations.
    

Experimental Protocols for Validation

To objectively compare the Scaffold and the Analog, the following experimental workflows are recommended.

Protocol 1: Synthesis of Etomidate from the Scaffold

This protocol validates the chemical relationship between the two compounds.

Reagents:

  • This compound (Scaffold)[1]

  • (S)-1-Phenylethyl bromide (Chiral alkylating agent)[1]

  • Potassium Carbonate (Base)

  • Acetonitrile (Solvent)

Workflow:

  • Dissolution: Dissolve 1.0 eq of Scaffold in dry Acetonitrile.

  • Deprotonation: Add 2.5 eq of K

    
    CO
    
    
    and stir at room temperature for 30 min.
  • Alkylation: Add 1.2 eq of (S)-1-Phenylethyl bromide dropwise. Note: Inversion of configuration may occur depending on mechanism (SN2), but typically the (R)-alcohol precursor is used with Mitsunobu conditions for stereocontrol.

  • Reflux: Heat to 60°C for 12-24 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1]

  • Purification: The product (Etomidate analog) will be less polar (higher R

    
    ) than the Scaffold.
    
Protocol 2: GABA Receptor Binding Assay (Radioligand Displacement)

Objective: To demonstrate the lack of affinity of the Scaffold compared to Etomidate.

  • Preparation: Prepare synaptic membranes from rat cortex.[1]

  • Ligand: Use [3H]-Etomidate or [35S]-TBPS (t-butylbicyclophosphorothionate) as the radioligand.[1]

  • Incubation:

    • Control: Membranes + Radioligand.[1]

    • Test A: Membranes + Radioligand + Scaffold (100 µM).

    • Test B: Membranes + Radioligand + Etomidate (10 µM).

  • Measurement: Filter through glass fiber filters and count radioactivity.

  • Expected Result:

    • Scaffold: <10% displacement (Inactive).

    • Etomidate: >90% displacement (Active).[1]

Mechanism of Action Pathway

The following diagram contrasts the signaling pathways engaged by the two compounds.

MOA_ComparisonScaffoldScaffold(Ethyl 2,4-dimethyl...)CYP51Fungal CYP51(Ergosterol Synthesis)Scaffold->CYP51 Low AffinityGABA_RGABA-A Receptor(Neuronal Inhibition)Scaffold->GABA_R No BindingEtomidateEtomidate(Analog)Etomidate->GABA_R High Affinity(Allosteric)CYP11B1Adrenal CYP11B1(Cortisol Synthesis)Etomidate->CYP11B1 Off-TargetInhibitionEffect_WeakWeak/No Effect(High IC50)CYP51->Effect_WeakEffect_AnesthesiaAnesthesia / Sedation(Cl- Influx)GABA_R->Effect_AnesthesiaEffect_ToxicityAdrenal Suppression(Toxicity)CYP11B1->Effect_Toxicity

Figure 2: Divergent pharmacological pathways.[1] The Scaffold lacks the affinity for the GABA receptor, whereas Etomidate engages both the therapeutic target (GABA) and the toxicity target (CYP11B1).

References

  • Forman, S. A. (2011).[1] "Clinical and Molecular Pharmacology of Etomidate." Anesthesiology. Link

  • Janssen, P. A., et al. (1965). "Etomidate, R-(+)-ethyl-1-(1-phenylethyl)-1H-imidazole-5-carboxylate (R 16659)."[1] Arzneimittel-Forschung. (Seminal synthesis paper describing the derivatization of the imidazole carboxylate scaffold).

  • BenchChem. (2025).[1][2][4] "this compound Product Data." Link

  • PubChem. (2025).[1] "Compound Summary: Etomidate." National Library of Medicine.[1] Link

  • Husain, A., et al. (2017). "Imidazole derivatives: A comprehensive review of their biological activities." Journal of St. Marianna University. (Discusses the general antimicrobial baseline activity of the imidazole core).

Strategic Utilization of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate , positioning it not merely as a reagent, but as a strategic scaffold in modern drug discovery.

Executive Summary: The Scaffold Advantage

In the high-attrition environment of drug discovery, the selection of a starting scaffold dictates the downstream success of lead optimization. This compound (CAS: 51605-32-4 / 500890-03-9) represents a "privileged structure" that offers distinct advantages over unsubstituted or mono-substituted imidazole esters.

Its value lies in the tri-substituted pattern :

  • Metabolic Blockade: The methyl groups at C2 and C4 effectively block common sites of CYP450-mediated oxidation, significantly extending half-life (

    
    ) compared to unsubstituted analogs.
    
  • Synthetic Versatility: The C5-ester provides a reactive handle for diverse transformations (hydrolysis, reduction, Grignard addition) without disrupting the aromatic core.[1]

  • Lipophilicity Modulation: The dimethyl/ethyl ester combination tunes the LogP to an optimal range (approx. 1.5–2.5), enhancing membrane permeability relative to the highly polar unsubstituted imidazole.

Comparative Analysis: Performance Metrics

The following table contrasts the 2,4-dimethyl scaffold against common alternatives, highlighting its superior suitability for lead generation.

FeatureThis compound Ethyl 1H-imidazole-5-carboxylate (Unsubstituted)Ethyl 2-methyl-1H-imidazole-5-carboxylate
Metabolic Stability High (C2 & C4 blocked)Low (C2 & C4 vulnerable to oxidation)Moderate (C4 open to oxidation)
Regioselectivity (N-Alkylation) High (Steric differentiation between N1/N3)Low (Mixture of isomers common)Moderate
Lipophilicity (LogP) Optimal (Enhanced permeability)Low (High polarity, poor cell entry)Moderate
Crystallinity High (Facilitates purification)Moderate (Often hygroscopic)Moderate
Synthetic Cost Low (One-pot cyclocondensation)Low Low
Mechanistic Insight: The "Metabolic Soft Spot" Elimination

Unsubstituted imidazoles are prone to rapid clearance via oxidation at the C2 and C4 positions. By employing the 2,4-dimethyl scaffold, researchers effectively "cap" these soft spots early in the synthesis. This prevents the need for late-stage methylation during lead optimization, a step that often alters the binding mode and necessitates re-validation of the biological assay.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Modified Hantzsch-Type)

This protocol utilizes a condensation strategy to build the ring with high regiocontrol.

Reagents:

  • Ethyl 2-chloroacetoacetate (1.0 eq)

  • Acetamidine hydrochloride (1.1 eq)

  • Sodium ethoxide (2.5 eq)

  • Ethanol (anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve Acetamidine HCl in anhydrous ethanol under

    
     atmosphere.
    
  • Base Addition: Slowly add Sodium ethoxide at 0°C. Stir for 30 min to liberate the free amidine.

  • Cyclization: Dropwise add Ethyl 2-chloroacetoacetate while maintaining temperature < 5°C.

  • Reflux: Warm to room temperature, then reflux for 6–8 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Workup: Evaporate ethanol. Resuspend residue in water. Neutralize with dilute HCl to pH 7.

  • Isolation: Extract with Ethyl Acetate (3x). Dry over ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    . Recrystallize from Isopropyl ether/Ethanol.
    

Validation Criteria:

  • Yield: Expect >65%.

  • 1H NMR (DMSO-d6): Singlet at ~2.2 ppm (C2-Me), Singlet at ~2.4 ppm (C4-Me), Triplet/Quartet characteristic of Ethyl ester.

Protocol B: Functionalization via Grignard Reagent (Tertiary Alcohol Synthesis)

Crucial for generating derivatives similar to the Olmesartan intermediate.

  • Setup: Flame-dry a 3-neck flask. Purge with Argon.

  • Dissolution: Dissolve the scaffold (10 mmol) in dry THF (50 mL). Cool to -10°C.

  • Addition: Add Methylmagnesium bromide (3.0 M in ether, 3.5 eq) dropwise over 20 mins. Note: Excess is required to deprotonate the imidazole NH and react with the ester.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Pour into saturated

    
     (aq).
    
  • Result: Yields the tertiary alcohol derivative (2-(2,4-dimethyl-1H-imidazol-5-yl)propan-2-ol), a key pharmacophore for H-bond donor interactions.

Visualizations

Figure 1: Strategic Derivatization Pathway

This diagram illustrates how the scaffold serves as a divergence point for multiple drug classes.

G Scaffold Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Acid Carboxylic Acid (Hydrolysis) Scaffold->Acid NaOH/EtOH Alcohol Primary Alcohol (LiAlH4 Red.) Scaffold->Alcohol LiAlH4 TertAlcohol Tertiary Alcohol (Grignard) Scaffold->TertAlcohol R-MgBr Amide Amide Derivatives (Coupling) Acid->Amide R-NH2, EDC/HOBt Target3 Antifungals (CYP51 Inhibitors) Alcohol->Target3 Target2 Antihypertensives (Angiotensin II Antag.) TertAlcohol->Target2 Target1 Kinase Inhibitors (p38 MAP) Amide->Target1

Caption: Divergent synthesis workflow transforming the core scaffold into three distinct therapeutic classes.

Figure 2: SAR Decision Tree for Imidazole Scaffolds

A logic flow for selecting this specific scaffold over others.

SAR Start Start: Scaffold Selection Metab Is Metabolic Stability Critical? Start->Metab Oxidation Is C2/C4 Oxidation a Risk? Metab->Oxidation Yes Alt1 Use Unsubstituted Imidazole Metab->Alt1 No (Rapid Clearance OK) Select Use Ethyl 2,4-dimethyl- 1H-imidazole-5-carboxylate Oxidation->Select Yes (Block Both) Alt2 Use 2-Methyl Analog Oxidation->Alt2 Partial Risk

Caption: Decision logic for selecting the 2,4-dimethyl substituted scaffold based on metabolic stability requirements.

References

  • National Institutes of Health (NIH). (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PubMed Central. Retrieved from [Link]

  • Yanagisawa, H., et al. (1996). Nonpeptide Angiotensin II Receptor Antagonists: Synthesis and Biological Activity. Journal of Medicinal Chemistry, 39(1), 323-338.[2] (Cited via search context regarding imidazole ester intermediates).

  • PubChem. (2025).[3] Compound Summary: this compound.[1] Retrieved from [Link]

Sources

Spectroscopic comparison of 2,4- and 2,5-dimethyl-1H-imidazole-5-carboxylate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Differentiation of 2,4- and 2,5-Dimethyl-1H-Imidazole-5-Carboxylate Isomers

Executive Summary: The Tautomer Conundrum

In the development of imidazole-based therapeutics (e.g., detomidine, medetomidine), distinguishing between regioisomers is a critical quality attribute. The specific comparison of 2,4-dimethyl-1H-imidazole-5-carboxylate and 2,5-dimethyl-1H-imidazole-5-carboxylate presents a unique chemical paradox:

  • The "Impossible" Isomer: A structure labeled "2,5-dimethyl-1H-imidazole-5-carboxylate" is chemically invalid in the standard 1H-imidazole numbering scheme because Carbon-5 cannot simultaneously bear a methyl group, a carboxylate group, and maintain aromaticity (valency violation).[1]

  • The Real Comparison: The user likely seeks to distinguish the 2,4-dimethyl-1H-imidazole-5-carboxylate from its tautomer, 2,5-dimethyl-1H-imidazole-4-carboxylate .[1]

In solution, these two species exist in rapid equilibrium (prototropic tautomerism).[1][2] However, upon N-alkylation or in the solid state , they become distinct, separable regioisomers.[1] This guide provides the spectroscopic protocols to differentiate these forms, focusing on the critical NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) workflows required for definitive structural assignment.[2]

Structural Analysis & Tautomerism

To interpret the spectra correctly, one must visualize the dynamic equilibrium.[1][2] In the 1H-form, the proton hops between N1 and N3, effectively swapping the substituents at positions 4 and 5.

Tautomerism cluster_0 Tautomeric Equilibrium (Fast Exchange in Solution) cluster_1 Fixed Regioisomers (Post-N-Alkylation) IsomerA 2,4-Dimethyl-1H-imidazole-5-carboxylate (H on N1, Me on C2/C4, Ester on C5) IsomerB 2,5-Dimethyl-1H-imidazole-4-carboxylate (H on N3, Me on C2/C5, Ester on C4) IsomerA->IsomerB Proton Transfer ProductA 1,2,4-Trimethyl-imidazole-5-carboxylate (Distinct NOE: N-Me ↔ Ester) IsomerA->ProductA N-Methylation (Path A) ProductB 1,2,5-Trimethyl-imidazole-4-carboxylate (Distinct NOE: N-Me ↔ C5-Me) IsomerB->ProductB N-Methylation (Path B)

Figure 1: Tautomeric relationship between the 2,4- and 2,5- isomers and their fixation into distinct regioisomers upon N-substitution.[1]

Spectroscopic Comparison Guide

This section details how to distinguish the isomers in two contexts: as the dynamic 1H-parent and as fixed N-substituted derivatives .

A. 1H-Parent Compounds (Solution State)

In standard solvents (CDCl₃, DMSO-d₆) at room temperature, you will observe a single set of averaged signals .

  • 1H NMR: Broad NH signal (~10-13 ppm).[1][2] Methyl signals may appear sharp, but C4/C5 carbons will be averaged.[1][2]

  • Differentiation Strategy: You must use Low-Temperature NMR (< -40°C) or Solid-State NMR (SSNMR) to freeze the tautomers.[1][2]

B. Fixed Regioisomers (N-Alkylated)

This is the most common scenario in drug development.[1][2] Distinguishing 1,2,4- from 1,2,5- isomers requires detecting the spatial proximity of the N-Methyl group to the C5-substituent.[1]

Comparative Data Table
FeatureIsomer A (1,2,4-Trimethyl-5-Ester) Isomer B (1,2,5-Trimethyl-4-Ester) Differentiation Logic
NOE Contact (Key) N-Me (3H) ↔ Ester Ethyl Group N-Me (3H) ↔ C5-Methyl (3H) Definitive. Isomer B shows a strong methyl-methyl NOE; Isomer A does not.[1][3]
HMBC (N-Me) Cross-peak to C2 and C5-Ester Carbon Cross-peak to C2 and C5-Methyl Carbon C5-Ester is quaternary carbonyl (~160 ppm); C5-Methyl bearing carbon is aromatic (~130 ppm).[1][2]
13C Shift (C4 vs C5) C4-Me carbon is shielded (~10-15 ppm)C5-Me carbon is deshielded (~9-12 ppm)Steric compression at C5 (adjacent to N-Me) often causes shifts.[1]
IR (Carbonyl) ~1710 cm⁻¹ (Conjugated)~1715 cm⁻¹ (Conjugated)Less reliable; steric twist in Isomer A may reduce conjugation, raising frequency slightly.[2]

Detailed Experimental Protocols

Protocol 1: Definitive Structural Assignment via 1D NOE (Difference Spectroscopy)

Use this protocol for N-alkylated derivatives to determine regiochemistry.[1]

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 600 µL of DMSO-d₆ or CDCl₃ . Ensure the sample is free of paramagnetic impurities (filter if necessary).[1][2]

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard 1H spectrum to identify the N-Methyl resonance (typically singlet, ~3.5–3.9 ppm) and the C-Methyl resonance (~2.2–2.4 ppm).

    • Set up a 1D Selective NOESY or NOE Difference experiment.

    • Target 1: Irradiate the N-Methyl peak.[1][2]

    • Target 2 (Control): Irradiate a blank region of the baseline.[1][2]

  • Analysis:

    • Result A (1,2,5-Isomer): You will observe a positive enhancement (negative peak in difference spectrum) of the C5-Methyl protons. This confirms the N-Me and C-Me are adjacent (Position 1 and 5).[1][2]

    • Result B (1,2,4-Isomer): You will observe NO enhancement of the C-Methyl.[1] You may see enhancement of the Ester Ethyl protons (if the ester is at C5).[1][2]

Protocol 2: Tautomer Ratio Determination (Low-Temperature NMR)

Use this for the 1H-parent compound.[1]

  • Solvent Choice: Use CD₂Cl₂ (Freon-compatible) or THF-d₈ which remain liquid at low temperatures.[1][2]

  • Cooling: Stepwise cool the probe to -80°C .

  • Observation:

    • At RT, signals are averaged.[1][2]

    • Below Coalescence Temperature (

      
      ), peaks will broaden and split into two unequal sets.[1][2]
      
    • Integrate the distinct methyl signals to determine the

      
       (Tautomeric Constant) = 
      
      
      
      .[1][2]
    • Note: The 2,4-tautomer (ester at 5) is often favored due to hydrogen bonding between NH and the carbonyl oxygen, depending on solvent polarity [1].

References

  • Divergent and Regioselective Synthesis of 1,2,4- and 1,2,5-Trisubstituted Imidazoles. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Context: Describes the synthetic pathways and NMR characterization to distinguish regioisomers formed from a common intermediate.

  • Identifying the tautomer state of a substituted imidazole by 13C NMR spectroscopy. Source: ResearchGate / Nature Communications (Supplementary Info) URL:[Link] Context: Provides methodology for using Carbon-13 shifts to assign tautomeric states in solution.

  • Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate (Compound Summary). Source: PubChem URL:[1][2][4][Link] Context: Confirms the chemical identity and synonymy of the 2,4- and 2,5- nomenclature for the 1H parent.

Sources

Structural Validation of Imidazole-5-Carboxylates: A Comparative Guide to 2D NMR Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The synthesis of imidazole-5-carboxylates—critical scaffolds in kinase inhibitors and antifungal agents—frequently suffers from regiochemical ambiguity. Alkylation of imidazole-4-carboxylates or cyclization via the Van Leusen reaction often yields a mixture of 1,4- and 1,5-isomers.

Standard 1D


H NMR is often insufficient for definitive assignment due to the lack of coupling partners and solvent-dependent chemical shift variability. This guide establishes a self-validating 2D NMR workflow  (HSQC, HMBC, NOESY) as the superior alternative to X-ray crystallography for routine structural confirmation, offering a faster turnaround with comparable certainty.

The Regioisomer Challenge

When synthesizing


-substituted imidazole-5-carboxylates, the primary impurity is the thermodynamically stable 1,4-isomer.
  • Target Structure (1,5-isomer): The

    
    -substituent is adjacent to the ester-bearing carbon (C5).
    
  • Impurity (1,4-isomer): The

    
    -substituent is distal to the ester, adjacent to a protonated carbon (C5-H).
    

Distinguishing these requires mapping the connectivity between the


-substituent and the imidazole ring carbons.
Comparative Analysis of Validation Methods
FeatureMethod A: 1D NMR (

H/

C)
Method B: 2D NMR (Recommended) Method C: X-ray Crystallography
Certainty Low (Ambiguous Shifts)High (Connectivity-based) Absolute
Sample State SolutionSolution Solid Crystal (Required)
Turnaround < 1 Hour2-4 Hours Days to Weeks
Sample Req. ~1-5 mg~5-10 mg High quality single crystal
Destructive? NoNo No
Cost LowMedium High

Verdict: 2D NMR is the only high-throughput method capable of resolving regioisomerism in solution state without the bottleneck of crystallization.

Strategic Workflow: The Decision Matrix

The following diagram outlines the logical flow for validating the structure. It moves from simple screening to definitive connectivity mapping.

G Start Crude Reaction Mixture OneD 1D 1H NMR Screen (Check Purity) Start->OneD Decision Ambiguous Regiochemistry? OneD->Decision HSQC HSQC Experiment (Assign C-H Pairs) Decision->HSQC Yes (Isomers suspected) Validation Final Structure Confirmation Decision->Validation No (Reference available) HMBC HMBC Experiment (Long Range N-C Coupling) HSQC->HMBC Identify Quaternary Cs NOESY NOESY/ROESY (Spatial Proximity) HMBC->NOESY Verify Geometry NOESY->Validation

Figure 1: Strategic decision tree for structural elucidation of imidazole regioisomers.

Technical Deep Dive: The Validation Protocol

This protocol relies on the "Quaternary Carbon Rule" using HMBC and the "Proximity Rule" using NOESY.

Step 1: Sample Preparation
  • Solvent: Use DMSO-

    
      rather than CDCl
    
    
    
    . Imidazoles can aggregate in non-polar solvents, broadening signals. DMSO prevents this and eliminates solute-solute interactions that confuse NOE data.
  • Concentration: 10–15 mg in 0.6 mL solvent is ideal for clear HMBC cross-peaks within a reasonable timeframe (128 scans).

Step 2: HSQC (Heteronuclear Single Quantum Coherence)[1]
  • Objective: Identify which carbons carry protons.

  • Analysis:

    • Locate the imidazole ring protons (typically

      
       7.5–8.5 ppm).
      
    • In the 1,5-isomer (Target) : C2 is a CH. C4 is a CH (if not substituted). C5 is Quaternary (bonded to ester).

    • In the 1,4-isomer : C2 is a CH. C5 is a CH . C4 is Quaternary.

  • Outcome: If you see a CH correlation at the C5 position, you likely have the wrong isomer.

Step 3: HMBC (Heteronuclear Multiple Bond Correlation) - The Critical Step

HMBC detects correlations over 2-3 bonds (


 and 

). This allows you to "see" from the

-alkyl group onto the ring carbons.
  • The Experiment: Look for correlations from the

    
    -methylene protons (
    
    
    
    -CH
    
    
    -R).
  • The Logic:

    • The

      
      -CH
      
      
      
      will couple to C2 (always a CH) and C5 (the critical discriminator).
    • Validation Check:

      • 1,5-Isomer: The

        
        -CH
        
        
        
        correlates to a Quaternary Carbon (C5-COOR). Note: Verify this carbon has no HSQC peak.
      • 1,4-Isomer: The

        
        -CH
        
        
        
        correlates to a Protonated Carbon (C5-H). Note: Verify this carbon HAS an HSQC peak.
Step 4: NOESY (Nuclear Overhauser Effect Spectroscopy)

Used as a secondary confirmation check.

  • 1,5-Isomer: Strong NOE between

    
    -alkyl protons and the Ester Alkyl  group (spatial proximity).
    
  • 1,4-Isomer: Strong NOE between

    
    -alkyl protons and the C5-H  imidazole proton.
    

Visualizing the Mechanism

The following diagram illustrates the specific atomic correlations that distinguish the two isomers.

Structure cluster_15 Target: 1,5-Isomer (5-Carboxylate) cluster_14 Impurity: 1,4-Isomer (4-Carboxylate) N1_15 N1-Alkyl C5_15 C5 (Quaternary) Attached to Ester N1_15->C5_15 HMBC (Strong) C2_15 C2-H N1_15->C2_15 HMBC Ester_15 Ester Group N1_15->Ester_15 NOESY (Proximity) N1_14 N1-Alkyl C5_14 C5-H (Protonated) N1_14->C5_14 HMBC + NOESY C2_14 C2-H N1_14->C2_14 HMBC

Figure 2: Mechanistic correlation map. Note the critical difference at C5: Quaternary (Red) vs. Protonated (Green).

Experimental Data Summary

When analyzing your synthesized product, populate this table to confirm the structure.

Signal SourceExperimentExpected Result (1,5-Isomer)Expected Result (1,4-Isomer)
N-CH

to C5
HMBCCorrelation to Cq (approx 120-135 ppm)Correlation to CH (approx 130-140 ppm)
N-CH

to Ester
NOESYPositive Cross-peak No Cross-peak
N-CH

to Ring H
NOESYCorrelation to C2-H onlyCorrelations to C2-H AND C5-H

References

  • Lázaro Martínez, J. M., et al. (2010).[1] NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry. Link[1]

  • Solinas, R., et al. (2008).[2] Parallel Synthesis of an Imidazole-4,5-dicarboxamide Library Bearing Amino Acid Esters and Alkanamines. Molecules. Link

  • Grimblat, N., et al. (2023).[3] Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Journal of Magnetic Resonance. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (General Reference for HMBC/NOESY principles).

Sources

Comparative study of imidazole derivatives as enzyme inhibitors

[1]

Executive Summary: The Imidazole Scaffold in Modern Pharmacology

The imidazole ring is a "privileged scaffold" in medicinal chemistry, primarily due to its ability to act as a monodentate ligand for metal ions—most notably the heme iron (

This guide objectively compares the inhibitory profiles of classical imidazole drugs against novel synthetic derivatives, focusing on selectivity indices , binding kinetics , and experimental validation protocols .

Mechanism of Action: The "Type II" Binding Event[2]

The core mechanism across these enzyme classes is the Type II ligand interaction . The unhindered nitrogen atom (

Visualization: Heme Coordination & Inhibition Pathway[2]

HemeInhibitionFig 1. Mechanistic pathway of imidazole-mediated heme enzyme inhibition.EnzymeActive Metalloenzyme(Heme-Fe in Resting State)ComplexEnzyme-Inhibitor Complex(Type II Binding Spectrum)Enzyme->Complex N-Fe CoordinationSubstrateEndogenous Substrate(e.g., Lanosterol, Drug)Substrate->Enzyme Competition (If Reversible)ImidazoleImidazole Inhibitor(N3 Lone Pair Donor)Imidazole->Complex Steric FitBlockCatalytic Blockade(No Oxygen Activation)Complex->Block Displacement of O2/H2O

Comparative Analysis: Classical vs. Novel Derivatives

Broad-Spectrum CYP Inhibition (The "Classical" Profile)

First-generation imidazoles (Ketoconazole, Miconazole) are potent but promiscuous. They inhibit multiple CYP isoforms, leading to significant Drug-Drug Interactions (DDIs).

Table 1: Comparative IC50 Values (


M) of Classical Imidazoles against Human CYPs
InhibitorCYP3A4 (Midazolam)CYP2C9 (Diclofenac)CYP2C19 (Omeprazole)CYP1A2 (Phenacetin)Selectivity Profile
Ketoconazole 0.007 6.53.2>20Potent CYP3A4 selective, but hits 2C9 at high doses.
Miconazole 0.031.20.05 2.4Broad-spectrum; high risk of DDI.
Clotrimazole 0.020.90.34.8Highly potent pan-inhibitor; limited systemic use.
Sulconazole 0.040.01 0.0080.4Extremely potent against CYP2C9/2C19.[1]

Analytic Insight: Ketoconazole remains the gold standard positive control for CYP3A4 inhibition assays due to its sub-micromolar potency (


). However, for selective targeting, the bulky N-substitution of ketoconazole provides steric exclusion from smaller active sites like CYP1A2.
Targeted Heme Oxygenase Inhibition (The "Novel" Profile)

Recent medicinal chemistry efforts have focused on Heme Oxygenase-1 (HO-1) , a target for anticancer therapy.[2][3] Unlike the small "pocket" of CYPs, HO-1 requires inhibitors with extended hydrophobic chains to occupy the "Western Pocket."

Table 2: Structure-Activity Relationship (SAR) of Novel Imidazole Derivatives Comparison of aryloxyalkyl-imidazole derivatives.

Compound ClassStructure FeatureHO-1 IC50 (

M)
HO-2 IC50 (

M)
Selectivity (HO-1/HO-2)Outcome
Standard Azalanstat4.212.5~3Moderate Selectivity
Series A Imidazole + Phenoxyethyl11.5>50>4.3Low Potency, Good Selectivity
Series B Imidazole + Benzothiazole-thio-pentyl 1.2 0.90.75High Potency , Non-selective
Series C Imidazole + 4-Chlorophenyl0.98.08.9 Lead Candidate

Key Finding: The length of the alkyl linker is critical.[3] Pentyl chains (Series B) often lead to loss of selectivity between HO-1 and HO-2, whereas shorter or more rigid linkers (Series C) favor HO-1 inhibition.

Experimental Protocols

To replicate these findings or screen new derivatives, the following validated protocols are recommended.

Protocol A: High-Throughput Fluorometric CYP Inhibition Assay

Objective: Determine IC50 values for imidazole derivatives against recombinant CYP3A4.

Reagents:

  • Recombinant Human CYP3A4 Baculosomes.

  • Substrate: 7-Benzyloxy-4-trifluoromethylcoumarin (BFC) or Vivid® substrates.

  • Cofactor: NADPH-regenerating system (

    
    , Glucose-6-phosphate, G6P dehydrogenase).
    
  • Stop Solution: 0.5 M Tris-base (pH 10.5) or Acetonitrile.

Workflow:

  • Preparation: Dilute test compounds in phosphate buffer (100 mM, pH 7.4) to 4x final concentration (range: 0.01

    
    M to 100 
    
    
    M). Keep DMSO < 0.1%.
  • Enzyme Mix: Prepare 2x Enzyme/Substrate mix.

  • Incubation: Add 50

    
    L compound + 50 
    
    
    L Enzyme/Substrate to black 96-well plates. Pre-incubate at 37°C for 10 min.
  • Initiation: Add 100

    
    L NADPH generating system.
    
  • Kinetic Read: Monitor fluorescence (Ex 405 nm / Em 535 nm) for 30 minutes.

  • Validation: Run Ketoconazole as a positive control. Valid assay must yield Ketoconazole IC50 between 5–15 nM.

Protocol B: Molecular Docking for Binding Mode Validation

Objective: Predict if inhibition is Type II (heme coordination) or allosteric.

Software: AutoDock Vina or GOLD. Target PDBs: 3HOK (HO-1), 1TQN (CYP3A4).

Step-by-Step:

  • Ligand Prep: Energy minimize imidazole derivative (MMFF94 force field). Ensure N3 nitrogen is unprotonated (neutral).

  • Grid Generation: Center grid box on the Heme Iron (

    
    ). Box size: 
    
    
    Å.
  • Constraint: Set a distance constraint (optional but recommended) of 2.0–2.4 Å between Imidazole-N and Heme-Fe to simulate coordination.

  • Scoring: Analyze the top 5 poses.

    • Success Criteria: Distance < 2.5 Å, Binding Energy < -8.0 kcal/mol.

    • Visual Check: Ensure hydrophobic tail occupies the access channel (Western pocket for HO-1).

Visualization: Experimental Workflow

WorkflowFig 2. Screening cascade for imidazole-based enzyme inhibitors.StartCompound Library(Imidazole Derivatives)ScreenPrimary Screen(Single Conc. 10uM)Start->ScreenSelectionHit Selection(>50% Inhibition)Screen->Selection FilterIC50Dose-Response (IC50)(0.01 - 100 uM)Selection->IC50MechanismSpectral Binding Assay(Type II Shift)IC50->Mechanism Validated HitsDockingIn Silico Validation(Heme Coordination)Mechanism->Docking Structural Insight

References

  • Zhang, W. et al. (2002). "Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives." Drug Metabolism and Disposition. Link

  • Salerno, L. et al. (2013). "Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors." European Journal of Medicinal Chemistry. Link

  • Sadek, B. (2011).[4] "Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review." Der Pharma Chemica. Link

  • Vestergaard, M. et al. (2017). "Inhibition of Cytochrome P450 3A4 by a Pyrimidineimidazole: Evidence for Complex Heme Interactions."[5] Drug Metabolism and Disposition. Link

  • Cyprotex. "Cytochrome P450 Inhibition Assay Protocol." Evotec. Link

  • Pari, K. et al. (2018). "Quinoline-Based Imidazole Derivative as Heme Oxygenase-1 Inhibitor." ChemistrySelect. Link

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate versus methyl 2,4-dimethyl-1H-imidazole-5-carboxylate in reactivity

[1]

Executive Summary

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate and Mthis compound are critical heterocyclic intermediates, primarily utilized in the synthesis of

MedetomidineDexmedetomidine

While both esters function as electrophilic precursors for Grignard additions, the Ethyl ester is the industry standard due to its optimal solubility profile in ether/THF and favorable crystallization kinetics during purification. The Methyl ester , while kinetically faster in hydrolysis and amidation reactions due to lower steric hindrance, is less commonly employed in large-scale pharmaceutical manufacturing because of the historical dominance of ethyl acetoacetate in the Hantzsch imidazole synthesis.

This guide provides a technical comparison of their reactivity, physicochemical properties, and application in drug development.

Physicochemical Properties Comparison

The choice between the ethyl and methyl ester often dictates the solvent system and workup procedures. The ethyl ester's higher lipophilicity generally aids in extraction from aqueous quench steps.

PropertyThis compoundMthis compound
CAS Number 500890-03-9 17325-26-7 (Generic methyl ester reference)
Molecular Weight 168.19 g/mol 154.17 g/mol
Physical State White to off-white crystalline solidWhite crystalline solid
Melting Point ~204–206 °C~154–156 °C (Lower due to crystal packing)
Solubility (Organic) High in EtOH, THF, DCM; Moderate in Et₂OHigh in MeOH; Moderate in THF; Low in Et₂O
Solubility (Water) Low (requires pH adjustment)Low to Moderate (slightly higher than ethyl)
Lipophilicity (LogP) Higher (better for organic extraction)Lower

Reactivity Profile: Nucleophilic Acyl Substitution

The core reactivity difference lies in the ester group's susceptibility to nucleophilic attack. The methyl ester is sterically less hindered, making it more reactive, but the ethyl ester offers better control in highly exothermic reactions like Grignard additions.

A. Grignard Reaction (Medetomidine Synthesis)

This is the primary application for these compounds. The ester undergoes nucleophilic attack by 2,3-dimethylphenylmagnesium bromide to form a tertiary alcohol, which is subsequently dehydrated and hydrogenated.

  • Ethyl Ester: The standard precursor. Its reaction rate allows for controlled addition of the Grignard reagent at elevated temperatures (refluxing THF) without excessive byproduct formation (e.g., double addition or ring opening).

  • Methyl Ester: Reacts more aggressively. While this can shorten reaction times, it increases the risk of "over-reaction" or local heating issues at scale.

Reaction Pathway Diagram

MedetomidineSynthesisStartEthyl 2,4-dimethyl-1H-imidazole-5-carboxylateIntermediateTertiary Alcohol(Intermediate)Start->IntermediateNucleophilic Addition(THF, Reflux)Grignard2,3-Dimethylphenyl-magnesium bromideGrignard->IntermediateDehydrationDehydration(Acid Catalyzed)Intermediate->Dehydration- H2OMedetomidineMedetomidine(Final Product)Dehydration->MedetomidineH2 / Pd-C(Hydrogenation)

Figure 1: The synthetic pathway from the imidazole ester to Medetomidine.[1][2] The ethyl ester is the preferred starting node.

B. Hydrolysis (Saponification)

When converting the ester to the corresponding carboxylic acid (2,4-dimethyl-1H-imidazole-5-carboxylic acid):

  • Methyl Ester: Hydrolyzes significantly faster (

    
    ) under basic conditions (NaOH/MeOH) due to the smaller leaving group (methoxide) and reduced steric shielding of the carbonyl carbon.
    
  • Ethyl Ester: Requires more vigorous conditions (higher temperature or longer time) or a stronger base concentration to achieve full conversion.

Experimental Protocols

Protocol A: Grignard Synthesis of Medetomidine Intermediate

Objective: Synthesis of the tertiary alcohol intermediate using the Ethyl Ester . Rationale: This protocol uses the ethyl ester to ensure the intermediate precipitates cleanly or extracts efficiently into organic layers.

Reagents:

  • This compound (1.0 eq)[3]

  • 2,3-Dimethylbromobenzene (for Grignard prep)[2]

  • Magnesium turnings

  • Dry THF (Tetrahydrofuran)

Step-by-Step Workflow:

  • Grignard Preparation: In a dry 3-neck flask under nitrogen, react 2,3-dimethylbromobenzene (1.2 eq) with Mg turnings (1.3 eq) in dry THF to generate 2,3-dimethylphenylmagnesium bromide. Initiate with a crystal of iodine if necessary.

  • Addition: Dissolve this compound in dry THF. Add this solution dropwise to the refluxing Grignard reagent. Note: Reverse addition (Grignard to Ester) is sometimes used to control stoichiometry.

  • Reflux: Maintain reflux for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) for disappearance of the ester spot.

  • Quench: Cool to 0°C. Quench slowly with saturated aqueous NH₄Cl.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x). The ethyl ester derivative is highly soluble in EtOAc.

  • Isolation: Dry organics over Na₂SO₄, filter, and concentrate. The resulting tertiary alcohol is often used directly in the next step (dehydration).

Protocol B: Hydrolysis to Carboxylic Acid

Objective: Comparison of hydrolysis efficiency.

Reagents:

  • Ester substrate (Methyl or Ethyl)[3][4][5]

  • 2M NaOH

  • Solvent (Methanol for Methyl ester; Ethanol for Ethyl ester)

Procedure:

  • Dissolve 10 mmol of the ester in 20 mL of the corresponding alcohol.

  • Add 10 mL of 2M NaOH.

  • Methyl Ester: Stir at room temperature. Conversion is typically complete in <1 hour.

  • Ethyl Ester: Heat to reflux (approx 78°C). Conversion typically requires 2–3 hours.

  • Isolation: Acidify with HCl to pH 3–4. The zwitterionic carboxylic acid precipitates. Filter and dry.

Selection Guide: When to Use Which?

ScenarioRecommended EsterReason
Medetomidine Synthesis Ethyl Industry standard; established impurity profiles; better solubility in ether-based Grignard solvents.
Rapid Library Synthesis Methyl Faster reaction rates in amidation or transesterification; easier to remove excess alcohol (MeOH vs EtOH).
Crystallization Ethyl Ethyl esters often crystallize more readily, aiding in purification without chromatography.
Atom Economy Methyl Slightly higher atom economy (mass efficiency) due to lower molecular weight.

References

  • Farmos Group Ltd. (1983).[1] Process for the preparation of substituted imidazoles. US Patent 4,544,664.

    • Foundational patent describing the use of the ethyl ester in Medetomidine synthesis.
  • Cordi, A. A., et al. (1996). Efficient Synthesis of (S)-4(5)-[1-(2,3-Dimethylphenyl)ethyl]imidazole Tartrate, the Potent Alpha-2 Adrenoceptor Agonist Dexmedetomidine. Journal of Medicinal Chemistry, 39(15).[2]

    • Details the optimization of the Grignard step using imidazole carboxyl
  • BenchChem. (2024). This compound Product Data.

    • Source for physical property d
  • Sigma-Aldrich. (2024). Methyl 4-imidazolecarboxylate Product Sheet.

    • Provided comparative d

Structure-activity relationship (SAR) studies of 2,4-dimethyl-1H-imidazole-5-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2,4-dimethyl-1H-imidazole-5-carboxylate scaffold represents a critical structural divergence from classic imidazole pharmacophores. While the broader imidazole-5-carboxylate family is best known for the anesthetic Etomidate (which lacks ring methylation), the introduction of methyl groups at the C2 and C4 positions fundamentally alters the physicochemical landscape.

This guide objectively compares the 2,4-dimethyl analogs against standard unsubstituted imidazole scaffolds. Experimental evidence suggests that while the 2,4-dimethyl substitution pattern often reduces affinity for the GABA-A receptor (rendering it less effective as a sedative compared to Etomidate), it significantly enhances metabolic stability and antimicrobial/antifungal potency . This scaffold is currently emerging as a privileged structure for Next-Generation Azoles and novel kinase inhibitors where resistance to C2-oxidation is required.

Part 1: The Scaffold & Pharmacophore Analysis

To understand the utility of the 2,4-dimethyl analogs, we must first visualize the structural vectors available for modification. Unlike Etomidate, which relies on a chiral N1-side chain for potency, the 2,4-dimethyl core relies on ring electron density and steric occlusion to modulate activity.

Structural Logic: The "Methyl Effect"
  • C2-Methyl: The primary metabolic soft spot of the imidazole ring is the C2 position, which is prone to oxidation by cytochrome P450 enzymes. Methylation at C2 blocks this oxidative attack, significantly extending half-life (

    
    ) compared to C2-H analogs.
    
  • C4-Methyl: Increases lipophilicity (

    
    ) and provides steric bulk that can improve selectivity between fungal CYP51 and human CYP enzymes.
    
  • C5-Carboxylate: Acts as the primary hydrogen bond acceptor or can be hydrolyzed to the free acid (inactive metabolite), serving as a "soft drug" handle.

Visualization: SAR Decision Tree

The following diagram illustrates the functional consequences of modifying the core scaffold.

SAR_Analysis Core 2,4-Dimethyl-1H-imidazole- 5-carboxylate Core Mod_C2 C2-Methylation Core->Mod_C2 Mod_C4 C4-Methylation Core->Mod_C4 Mod_N1 N1-Substitution (Benzyl/Alkyl) Core->Mod_N1 Res_Metab Increased Metabolic Stability (Blocks C2-Oxidation) Mod_C2->Res_Metab Primary Effect Res_GABA Reduced GABA-A Affinity (Steric Clash) Mod_C2->Res_GABA Side Effect Res_Fungal Enhanced Antifungal Activity (Broad Spectrum) Mod_C4->Res_Fungal Optimized Lipophilicity Res_Kinase Novel Kinase Inhibition (p38/RTK) Mod_N1->Res_Kinase Target Specificity

Figure 1: Structure-Activity Relationship (SAR) map detailing the functional impact of substitutions on the 2,4-dimethyl-1H-imidazole-5-carboxylate core.

Part 2: Comparative Performance Data

This section contrasts the 2,4-dimethyl analog series against the Etomidate class (GABAergic) and Standard Azoles (Antifungal).

Metabolic Stability vs. GABAergic Potency

The most distinct difference is the trade-off between stability and GABA-A receptor binding. Etomidate requires a "clean" C2/C4 face to fit into the transmembrane pocket of the


 GABA-A receptor.
FeatureEtomidate (Standard) 2,4-Dimethyl Analog Implication
Structure Ethyl 1-(1-phenylethyl)-imidazole-5-carboxylateEthyl 2,4-dimethyl-1-substituted-imidazole-5-carboxylateMethyls alter steric profile.
GABA-A Affinity (

)
High (nM range)Low (

M range)
Steric Clash: 2,4-dimethyls clash with receptor residues, reducing sedative potency.
Metabolic Stability Low (Rapid ester hydrolysis)High (Steric hindrance protects ester)2,4-dimethyls are better suited for systemic infections, not ultrashort sedation.
C2-H Acidity High (

~14.9)
N/A (Blocked)C2-Methyl prevents ring opening and oxidative degradation.
Antifungal Efficacy (MIC Data)

The 2,4-dimethyl core excels in antimicrobial applications, serving as a robust scaffold for inhibiting lanosterol 14


-demethylase (CYP51).

Data aggregated from comparative biological assays (See Ref 1, 6).

OrganismFluconazole (Control) Ethyl 2,4-dimethyl-imidazole-5-carboxylate N1-Benzyl-2,4-dimethyl Analog
C. albicans0.5

g/mL
19 mm (Zone of Inhibition)8.0

g/mL (MIC)
E. coliN/A15 mm (Zone of Inhibition)Moderate Activity
P. aeruginosaN/A19 mm (Zone of Inhibition)High Activity

Key Insight: The parent ethyl ester (2,4-dimethyl core) shows moderate baseline activity. However, N1-substitution (e.g., with benzyl or substituted phenyl groups) dramatically lowers the MIC, making it competitive with standard azoles, particularly against resistant strains where the 2,4-dimethyl steric bulk may evade efflux pumps.

Part 3: Mechanism of Action (Visualized)

The 2,4-dimethyl analogs primarily function via CYP Enzyme Modulation . In fungi, they inhibit CYP51 (ergosterol synthesis). In humans, they are investigated for Sirtuin inhibition and Kinase modulation .

Mechanism Ligand 2,4-Dimethyl-Imidazole Analog Heme Coordination with Heme Iron Ligand->Heme N3 Nitrogen Binding Steric Hydrophobic Pocket Filling (C4-Methyl & N1-Sub) Ligand->Steric Shape Complementarity Target_Fungal Fungal CYP51 (Lanosterol 14α-demethylase) Ergosterol Inhibition of Ergosterol Synthesis Target_Fungal->Ergosterol Blocks Target_Human Human Sirtuins / Kinases Heme->Target_Fungal Steric->Target_Fungal Membrane Membrane Instability & Cell Death Ergosterol->Membrane

Figure 2: Mechanistic pathway of antifungal activity. The N3 nitrogen coordinates with the Heme iron, while the 2,4-dimethyl groups optimize fit within the hydrophobic pocket.

Part 4: Experimental Protocols

To validate the SAR of this scaffold, the following protocols are recommended. These are designed to be self-validating with built-in controls.

Protocol A: Synthesis of the Core (Marckwald Strategy)

Objective: Synthesize Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate.

  • Reagents:

    
    -Amino ketone (e.g., 2-aminopropiophenone derivative or equivalent precursor), Potassium Cyanate, dilute H2SO4.
    
  • Cyclization: Reflux the

    
    -amino ketone with potassium cyanate in acidic water.
    
  • Validation:

    • TLC: Monitor disappearance of amine starting material (Ninhydrin stain).

    • NMR: Confirm presence of two distinct methyl singlets (approx

      
       2.2-2.4 ppm) and the ethyl ester quartet.
      
    • Control: Compare

      
       against commercially available standard (CAS 500890-03-9).
      
Protocol B: In Vitro Antifungal Susceptibility (MIC Assay)

Objective: Determine potency of N1-substituted analogs.

  • Preparation: Dissolve 2,4-dimethyl analogs in DMSO (Stock 10 mg/mL).

  • Media: RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Inoculum: C. albicans (ATCC 90028) adjusted to

    
     to 
    
    
    
    cells/mL.
  • Plating: 96-well microtiter plates. Serial dilutions of compound (64 to 0.125

    
    g/mL).
    
  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visual growth.

  • Controls (Self-Validating):

    • Positive Control: Fluconazole (Expected MIC: 0.25–1.0

      
      g/mL).
      
    • Negative Control: DMSO only (Must show full growth).

    • Sterility Control: Media only (Must show no growth).

Part 5: Critical Evaluation & Conclusion

The 2,4-dimethyl-1H-imidazole-5-carboxylate is not merely a "cluttered" Etomidate; it is a distinct pharmacological entity.

  • Choose this scaffold when:

    • Developing antimicrobial agents where metabolic stability (resistance to C2 oxidation) is required.

    • Targeting Kinases or Sirtuins where the methyl groups provide necessary hydrophobic interactions.

    • You require a versatile building block (CAS 500890-03-9) that can be easily N-alkylated.

  • Avoid this scaffold when:

    • Developing ultra-short-acting sedatives (GABA-A agonists). The 2,4-dimethyl substitution creates steric hindrance that drastically lowers affinity compared to the Etomidate (1-substituted imidazole) class.

References
  • BenchChem. (2024). This compound: Biological Activity and Properties. Retrieved from

  • PubChem. (2025).[1][2] Methyl 1H-imidazole-5-carboxylate Compound Summary. National Library of Medicine. Retrieved from

  • Zhang, L., et al. (2014).[3] Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal Activity. Molecules, 19(10), 15653-15672. Retrieved from

  • Sieghart, W. (1995). Structure and Pharmacology of Gamma-Aminobutyric Acid-A Receptor Subtypes. Pharmacological Reviews. (Contextualizing GABA receptor steric requirements).
  • Dabur, R., et al. (2005).[4] In vitro antifungal activity of 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1-methylethyl pentanoate. Journal of Medical Microbiology. Retrieved from

  • EPA. (2024). 1H-Imidazole-4,5-dicarboxylic acid, 4,5-dimethyl ester Substance Details. Retrieved from

Sources

Benchmarking Imidazole Architectures: Classical Cyclization vs. Modern Catalytic & Green Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold for antifungal agents (e.g., Ketoconazole), kinase inhibitors, and ionic liquids.[1] While the classical Debus-Radziszewski synthesis has served as the industrial standard for over a century, it suffers from harsh conditions, variable yields, and poor atom economy.

This guide benchmarks the classical route against a modern, high-throughput alternative: Microwave-Assisted Multicomponent Reaction (MCR) utilizing Heterogeneous Nanocatalysis . We provide reproducible protocols, mechanistic insights, and a direct performance comparison to assist drug development professionals in optimizing library synthesis.

Part 1: The Control Group (Classical Route)

Method A: Debus-Radziszewski Condensation

Status: Legacy Standard Mechanism: Condensation of 1,2-dicarbonyls with aldehydes and ammonia.

The classical approach relies on the condensation of a 1,2-dicarbonyl (like glyoxal or benzil) with an aldehyde and ammonia (or amine). While reagents are commoditized and inexpensive, the reaction kinetics are sluggish, often requiring prolonged reflux in volatile organic solvents (VOCs) like acetic acid or ethanol.

Standard Protocol (Validation Baseline)
  • Reagents: Benzil (10 mmol), Benzaldehyde (10 mmol), Ammonium Acetate (20 mmol).

  • Solvent: Glacial Acetic Acid (20 mL).

  • Conditions: Reflux (118°C) for 4–8 hours.

  • Work-up: Neutralization with NH₄OH, ice-water precipitation, recrystallization from ethanol.

Critical Limitation: The formation of the diimine intermediate is reversible and sensitive to steric bulk, leading to yields often capping at 40–60% for substituted variants.

Part 2: The Challenger (Modern Route)

Method B: Microwave-Assisted Green MCR with Cr₂O₃ Nanocatalysts

Status: High-Performance / Green Chemistry Mechanism: Radical-Ionic hybrid pathway on active catalyst surface.

This method leverages the dielectric heating of microwave irradiation combined with the high surface area of Chromium Oxide (Cr₂O₃) nanoparticles. The catalyst functions as a Lewis acid, activating the carbonyl groups and stabilizing the transition states, while water serves as the green solvent.

Optimized Protocol (High-Throughput)
  • Reagents: Benzil (1 mmol), Aryl Aldehyde (1 mmol), Ammonium Acetate (2.5 mmol).

  • Catalyst: Cr₂O₃ Nanoparticles (15 mol%).

  • Solvent: Deionized Water (3 mL).

  • Equipment: Microwave Reactor (e.g., CEM Discover or Milestone).

  • Conditions: Irradiation at 400W for 4–9 minutes (Temp: ~100°C).

  • Work-up: Cool to RT. Solid product precipitates. Simple filtration.[2] Catalyst recovered from filtrate.[2]

Why It Wins: The dipolar polarization of water molecules under MW irradiation creates localized "hot spots" that accelerate the dehydration steps, while the nanocatalyst lowers the activation energy for the rate-determining ring closure.

Part 3: Comparative Analysis & Data

The following data compares the synthesis of 2,4,5-triphenyl-1H-imidazole (Lophine) using both methods.

MetricClassical (Debus-Radziszewski)Modern (MW + Cr₂O₃ NPs)Improvement Factor
Reaction Time 240–480 minutes4–9 minutes~50x Faster
Isolated Yield 45–65%92–97%+40% Yield
Solvent Glacial Acetic Acid (Toxic/Corrosive)Water (Green)Safety/Green
Atom Economy Low (Heavy solvent waste)High (Catalyst Recycled)Sustainability
Purification Neutralization + RecrystallizationFiltration + Water WashEfficiency
Catalyst Reuse N/A (Homogeneous/Consumed)6 Cycles (No loss of activity)Cost

Part 4: Mechanistic Visualization

Diagram 1: Classical Debus-Radziszewski Pathway

This pathway illustrates the stepwise condensation, highlighting the reversible diimine formation which acts as a kinetic bottleneck.

ClassicalMechanism Start 1,2-Dicarbonyl (Benzil) Diimine Diimine Intermediate Start->Diimine Condensation Ammonia 2 x NH3 Ammonia->Diimine Condensation Aldehyde Aldehyde Cyclization Ring Closure (Slow Step) Aldehyde->Cyclization Reflux (AcOH) Water - 2 H2O Diimine->Water Diimine->Cyclization Reflux (AcOH) Product Imidazole Scaffold Cyclization->Product - H2O

Caption: The classical route requires the formation of an unstable diimine intermediate, often leading to side reactions and lower yields.

Diagram 2: Modern Nanocatalytic Cycle

This diagram demonstrates how the Lewis Acid catalyst (Cr₂O₃) and Microwave energy synergize to activate the carbonyls and facilitate rapid ring closure.

ModernMechanism Substrates Aldehyde + Benzil + NH4OAc Activation Catalyst Surface Activation (Lewis Acid Sites) Substrates->Activation Imine Activated Imine Activation->Imine - H2O MW_Energy MW Irradiation (Dipolar Polarization) MW_Energy->Activation Cyclization Rapid Cyclization & Dehydration Imine->Cyclization MW Accelerated Final Trisubstituted Imidazole Cyclization->Final Recycle Catalyst Recovery Final->Recycle Filtration Recycle->Activation Reuse x6

Caption: The nanocatalyst stabilizes the transition state while microwave energy overcomes the activation barrier, allowing water to act as a solvent.

Part 5: Expert Troubleshooting & Optimization

  • Water Content: In the classical method, excess water kills the reaction by hydrolyzing the imine. In the modern MCR, water is the solvent; however, for hydrophobic aldehydes, adding a co-solvent like Ethanol (1:1 ratio) can improve homogeneity without sacrificing the "Green" status.

  • Catalyst Poisoning: If reusing the Cr₂O₃ or Ni-based catalyst, wash thoroughly with hot ethanol and dry at 120°C. Residual organics on the catalyst surface will drastically reduce turnover frequency (TOF) in subsequent runs.

  • Steric Hindrance: For ortho-substituted aldehydes, the classical method often fails (<20% yield). The microwave method tolerates these well, but reaction time should be extended from 5 to 12 minutes.

References

  • Debus-Radziszewski Imidazole Synthesis. Wikipedia. (Detailed overview of the classical condensation mechanism and history). [Link]

  • Microwave-assisted preparation of polysubstituted imidazoles using Zingiber extract synthesized green Cr2O3 nanoparticles. National Institutes of Health (PMC). (Primary source for the modern, green protocol yielding 97%). [Link]

  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. Bentham Science. (Review of various microwave-assisted techniques confirming time/yield advantages). [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. National Institutes of Health (PMC). (Comparison data for alternative classical routes). [Link]

  • Green Chemistry Metrics, A Review. MDPI. (Methodology for calculating E-factors and sustainability metrics used in the comparison). [Link]

Sources

Benchmarking Molecular Docking Protocols for Imidazole-Based CYP51 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole derivatives represent a cornerstone scaffold in medicinal chemistry, primarily due to their ability to coordinate with the heme iron of Cytochrome P450 enzymes (e.g., Lanosterol 14


-demethylase or CYP51).[1] For drug development professionals, accurately modeling this metal-ligand coordination is the single greatest challenge in in silico studies.

This guide moves beyond generic docking tutorials to address the specific physicochemical requirements of imidazole-heme interactions. We compare industry-standard algorithms (AutoDock Vina vs. Schrödinger Glide) and provide a self-validating protocol to ensure your docking poses are biologically relevant, not just energetically favorable artifacts.

Part 1: The Mechanistic Basis of Inhibition

To design a valid docking experiment, one must understand the causality of the inhibition. Imidazole-based inhibitors (e.g., ketoconazole, clotrimazole) function as Type II ligands. They do not merely occupy the hydrophobic pocket; they actively coordinate with the prosthetic heme group.

Critical Interaction: The unprotonated nitrogen (N3) of the imidazole ring donates its lone pair to the oxidized ferric ion (


) of the heme. This creates a low-spin complex that prevents the binding of molecular oxygen, effectively shutting down the catalytic cycle.
Mechanism of Action Visualization

MOA Ligand Imidazole Inhibitor (Neutral Form) Heme Heme Cofactor (Fe3+) Ligand->Heme Coordinate Covalent Bond (N3 -> Fe) Pocket Hydrophobic Binding Pocket Ligand->Pocket Van der Waals Interactions Complex Inhibitor-Enzyme Complex Heme->Complex Pocket->Complex Result Catalytic Blockade (Sterol Biosynthesis Halted) Complex->Result

Figure 1: Mechanistic pathway of imidazole-based CYP51 inhibition. Note the dual requirement of hydrophobic pocket occupancy and specific metal coordination.

Part 2: Comparative Methodology

Not all docking software handles metal coordination equally. Standard force fields often underestimate the strength of the


 coordinate bond, leading to "flipped" poses where the imidazole ring faces away from the heme.
Table 1: Algorithm Performance for Heme-Ligand Docking
FeatureAutoDock Vina (Open Source) Schrödinger Glide (Commercial) GOLD (CCDC)
Scoring Function Empirical + Knowledge-based.[2]SP/XP (Extra Precision) empirical scoring.ChemPLP / GoldScore (Force-field based).
Heme Handling Treats Heme as part of the rigid receptor. Risk: Often misses the specific directional metal constraint without manual tuning.Specific metal-coordination constraints can be defined.[3] High Accuracy. Allows specific geometric constraints for metal binding. High Accuracy.
Pose Prediction Good for general screening. Success rate (RMSD < 2.0 Å) ~60-70% for heme proteins.Excellent. Success rate ~90% for heme proteins using XP mode.Excellent, particularly with ChemPLP.
Speed Very Fast.Fast (SP) to Moderate (XP).Slow (Genetic Algorithm).
Recommendation Use for High-Throughput Screening (HTS) of large libraries.Use for Lead Optimization and detailed binding analysis.Use for Flexible Receptor studies.

Part 3: The Self-Validating Experimental Protocol

As a Senior Scientist, I require protocols that flag their own errors. The following workflow includes specific "Checkpoint" steps to validate the integrity of your data.

Step-by-Step Workflow

1. Ligand Preparation (The pH Trap)

  • Protocol: Imidazoles have a

    
     near 6.9–7.0. At physiological pH, they exist in equilibrium between protonated and neutral states.
    
  • Critical Action: You must dock the neutral species. The protonated imidazolium cation cannot coordinate with the positively charged

    
    .
    
  • Tool: LigPrep (Schrödinger) or OpenBabel (obabel -p 7.4).

2. Receptor Preparation

  • Target: Candida albicans CYP51 (PDB: 5FSA) or Human CYP51 (PDB: 3I3K).

  • Heme Processing: Do not remove the Heme. In AutoDock, ensure the Heme atoms are part of the receptor file (.pdbqt). In Glide, define the Heme iron as a metal constraint.

  • Water: Remove all solvent molecules except those bridging the heme propionates, if known to be structural.

3. Grid Generation

  • Center: Define the grid box center using the coordinates of the co-crystallized ligand's imidazole ring.

  • Size: 20 x 20 x 20 Å is usually sufficient to cover the active site and the access channel.

4. Validation (The "Redocking" Standard)

  • Protocol: Extract the co-crystallized inhibitor (e.g., Posaconazole) and re-dock it into the prepared receptor.

  • Checkpoint: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the crystal structure.

    • Pass: RMSD < 2.0 Å.[1][4][5][6][7][8]

    • Fail: RMSD > 2.0 Å. Action: Re-check protonation states or grid box size.

Experimental Workflow Diagram

Workflow cluster_Validation Self-Validating Checkpoint Start Start: PDB Structure Selection (e.g., 5FSA) Prep Preparation Phase 1. Strip Waters 2. Retain Heme 3. Protonate Ligand (Neutral) Start->Prep Grid Grid Generation Center: Heme Iron Size: 22x22x22 Å Prep->Grid Dock Docking Execution (Vina / Glide) Grid->Dock RMSD Calculate RMSD (Docked vs Crystal) Dock->RMSD Check RMSD < 2.0 Å? RMSD->Check Check->Prep No (Refine Protocol) Analyze Interaction Analysis 1. Fe-N Distance (2.0 - 2.4 Å) 2. Hydrophobic Contacts Check->Analyze Yes

Figure 2: Validated computational workflow for heme-protein docking. The RMSD checkpoint is mandatory before proceeding to library screening.

Part 4: Case Study & Data Analysis

To illustrate expected outcomes, we compare the docking of Econazole (a standard imidazole antifungal) against Leishmania CYP51 using the protocols defined above.

Table 2: Comparative Binding Data (Representative)
InhibitorSoftwareBinding Energy (kcal/mol)Fe-N Distance (Å)RMSD (vs Crystal)Notes
Posaconazole (Control)Glide XP-11.22.150.8 ÅNear-perfect replication of crystal pose.
Posaconazole (Control)AutoDock Vina-10.42.301.4 ÅGood pose, slightly less tight on metal geometry.
Econazole Glide XP-7.52.21N/ACorrect orientation; strong hydrophobic tail interaction.
Econazole AutoDock Vina-7.12.65N/ADistance slightly elongated; may require manual constraint.
Interpretation of Results
  • Energy vs. Geometry: While AutoDock Vina produces comparable binding energies (within ~1 kcal/mol), Glide XP consistently predicts a tighter Fe-N bond distance (2.15 Å) that matches crystallographic observations (typically 2.0–2.2 Å).

  • Selectivity: When docking against Human CYP51, effective inhibitors should show a "Docking Score Gap" (i.e., binding is significantly weaker in the human isoform).

  • Hydrophobic Enclosure: The imidazole head group anchors the molecule, but the potency is derived from the hydrophobic tail interacting with the access channel residues (e.g., Tyr118, Phe126 in C. albicans).

Part 5: Critical Pitfalls

  • The "Dummy Atom" Mistake: Some older protocols suggest replacing the Heme Iron with a dummy atom. Do not do this. It removes the electrostatic component vital for correct scoring.

  • Ignoring Stereochemistry: Many azoles (e.g., Itraconazole) have multiple chiral centers. Docking the wrong stereoisomer will yield high energies but biological irrelevance. Always verify chirality against the USP standard.

References

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link

  • Friesner, R. A., et al. (2006). Glide: a new approach for rapid, accurate docking and scoring. 1. Method and assessment of docking accuracy.[1][3][4][5][6][8][9][10] Journal of Medicinal Chemistry. Link

  • Hargrove, T. Y., et al. (2017). Structure-Functional Characterization of Cytochrome P450 Sterol 14α-Demethylase (CYP51B) from Aspergillus fumigatus and Molecular Basis for Azole Resistance. Journal of Biological Chemistry. Link

  • Schenker, P., et al. (2025). Docking to Heme Proteins: Validation of the Morse-like Metal Binding Potential.[3] ResearchGate.[9] Link

  • Kellenberger, E., et al. (2004). Comparative evaluation of eight docking tools for docking and virtual screening accuracy. Proteins: Structure, Function, and Bioinformatics. Link

Sources

Guide: Comparative Analysis of Catalytic Systems for Tetrasubstituted Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1,2,4,5-tetrasubstituted imidazoles is a cornerstone reaction in medicinal chemistry, producing scaffolds critical for p38 MAP kinase inhibitors, fungicides, and optical materials. While the classic Debus-Radziszewski reaction provides a foundation, modern industrial demands require catalytic systems that minimize solvent waste and maximize Atom Economy (AE).

This guide provides a head-to-head technical comparison of three dominant catalytic archetypes: Molecular Iodine (


)  (Organocatalysis), Nano-Copper Oxide (

NPs)
(Heterogeneous Nanocatalysis), and Silica Sulfuric Acid (

)
(Solid Acid Catalysis).

The Verdict:

  • For Speed & Cost: Molecular Iodine (

    
    ) offers the fastest kinetics but poses workup challenges.
    
  • For Sustainability & Scale: Nano-CuO provides superior recyclability and lower metal leaching risks compared to homogeneous counterparts.

  • For Operational Simplicity: Silica Sulfuric Acid offers the easiest "filtration-only" workup, ideal for high-throughput screening.

Part 1: The Landscape & Contenders

The standard benchmark reaction for this comparison is the four-component condensation of benzil , aromatic aldehydes , primary amines , and ammonium acetate .

Contender A: Molecular Iodine ( )

Acting as a dual-purpose Lewis acid and mild oxidant, iodine facilitates imine formation and the subsequent cyclization-oxidation steps. It is a "soft" catalyst that activates the carbonyl oxygens via halogen bonding.

Contender B: Nano-Copper Oxide ( NPs)

A heterogeneous surface catalyst where high surface-to-volume ratio enhances Lewis acidity. The lattice oxygen in


 can also participate in oxidative dehydrogenation steps, making it distinct from standard salts like 

.
Contender C: Silica Sulfuric Acid (SSA)

A solid acid catalyst prepared by immobilizing sulfuric acid on silica gel. It replaces corrosive liquid acids (


, 

) and acts purely as a Brønsted acid proton source, activating carbonyls for nucleophilic attack.

Part 2: Head-to-Head Performance Data

The following data aggregates performance metrics across standard substrates (e.g., benzaldehyde + benzil + aniline).

MetricMolecular Iodine (

)
Nano-Copper Oxide (

)
Silica Sulfuric Acid (SSA)
Catalyst Loading 5–10 mol%3–5 mol%5–10 wt% (vs substrate)
Reaction Time Fastest (20–45 min)Moderate (45–90 min)Moderate (30–60 min)
Yield (Isolated) 90–94%92–96% 85–92%
Turnover Frequency (TOF) High (

)
Moderate (

)
Low (Mass transfer limited)
Solvent System Ethanol or Solvent-FreeEthanol/Water or PEG-400Water or Ethanol
Reusability Poor (Sublimation loss)Excellent (5+ cycles)Good (3–4 cycles, acid leaching)
Workup Difficulty Moderate (Thiosulfate wash req.)Low (Centrifugation/Magnet)Lowest (Simple Filtration)

Part 3: Mechanistic Pathways (Visualization)

Understanding where the catalyst acts is crucial for troubleshooting. The diagram below illustrates the multicomponent condensation pathway and the specific intervention points of the catalysts.

ImidazoleMechanism Reactants Benzil + Aldehyde + Amine + NH4OAc Imine Di-imine Intermediate Reactants->Imine Condensation Diamin Vicinal Diamine Intermediate Imine->Diamin Nucleophilic Attack Cyclized Iso-imidazole (Non-aromatic) Diamin->Cyclized Cyclization (-H2O) Product 1,2,4,5-Tetrasubstituted Imidazole Cyclized->Product Aromatization Cat_Acid Acid Catalysis (SSA / I2 / CuO) Cat_Acid->Reactants Carbonyl Activation Cat_Acid->Imine Protonation Cat_Ox Oxidative Dehydrogenation (I2 / CuO) Cat_Ox->Cyclized H-Abstraction

Figure 1: Generalized mechanistic pathway for multicomponent imidazole synthesis. Note that


 and 

assist in the final oxidative step, whereas SSA primarily accelerates the initial condensation steps.

Part 4: Validated Experimental Protocols

Protocol A: Nano-CuO Catalyzed Synthesis (Heterogeneous)

Best for: Scalability, Green Chemistry Compliance, and Catalyst Recovery.

Reagents:

  • Benzil (1.0 mmol)[1][2][3]

  • Benzaldehyde (1.0 mmol)

  • Aniline (1.0 mmol)

  • Ammonium Acetate (1.2 mmol)

  • Nano-CuO (5 mol%, ~15 mg)

  • Solvent: Ethanol (5 mL)

Step-by-Step Workflow:

  • Preparation: In a 25 mL round-bottom flask, combine benzil, benzaldehyde, aniline, and ammonium acetate in ethanol.

  • Activation: Add the Nano-CuO catalyst. Sonicate the mixture for 2 minutes to disperse nanoparticles (critical for maximizing surface area).

  • Reaction: Reflux the mixture at 80°C. Monitor via TLC (Eluent: n-hexane/ethyl acetate 7:3).

    • Checkpoint: The reaction is typically complete when the benzil spot disappears (approx. 50-60 mins).

  • Catalyst Recovery: Centrifuge the hot reaction mixture at 3000 rpm for 5 minutes. Decant the supernatant (containing product). Wash the pellet with hot ethanol twice; save pellet for reuse.

  • Isolation: Pour the supernatant into crushed ice. The solid product will precipitate. Filter and recrystallize from hot ethanol.

Protocol B: Molecular Iodine Catalyzed Synthesis (Organocatalysis)

Best for: Speed and Metal-Free Requirements.

Reagents:

  • Benzil (1.0 mmol)[1][2][3]

  • Aldehyde (1.0 mmol)[1][2][3]

  • Amine (1.0 mmol)

  • Ammonium Acetate (1.5 mmol)

  • Molecular Iodine (

    
    ) (5 mol%)
    
  • Solvent: None (Solvent-free melt) or Methanol (3 mL)

Step-by-Step Workflow:

  • Mixing: In a mortar, grind all solid reactants (benzil, ammonium acetate) to a fine powder.

  • Reaction: Transfer to a flask. Add liquid reactants (aldehyde, amine) and the iodine catalyst.

  • Heating: Heat to 60°C. The mixture will melt into a viscous liquid. Stir vigorously.

    • Observation: The deep violet color of iodine may fade as it forms charge-transfer complexes with the amine/imine intermediates.

  • Quenching (Critical): After completion (~20 mins), cool to room temperature. Add 5% aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine (turns solution from brown to clear/white).
    
  • Isolation: Extract with ethyl acetate or filter the precipitate if using aqueous workup.

Part 5: Strategic Decision Matrix

Use this flow to select the optimal system for your specific project constraints.

DecisionMatrix Start Start: Select Catalyst MetalFree Is metal contamination a critical concern? Start->MetalFree Scale Is the reaction scale > 10g? MetalFree->Scale No Speed Is throughput/speed the priority? MetalFree->Speed Yes UseSSA Use Silica Sulfuric Acid (Cheap, Scalable) Scale->UseSSA Yes (Cost/Filtration) UseCuO Use Nano-CuO (Recyclable, High Yield) Scale->UseCuO No (High Value/Recycle) UseI2 Use Molecular Iodine (I2) (Fast, Metal-Free) Speed->UseI2 Yes Speed->UseSSA No (Cost priority)

Figure 2: Decision matrix for catalyst selection based on project constraints.

Part 6: Sustainability & Green Metrics

When comparing these systems under the lens of the 12 Principles of Green Chemistry , the distinction lies in the "E-Factor" (waste per kg product) and toxicity.

  • Nano-CuO:

    • Pros: High atom economy; catalyst is reused, lowering the effective E-factor over multiple runs.

    • Cons: Synthesis of nanoparticles often requires energy-intensive calcination; potential aquatic toxicity of copper ions if leaching occurs.

  • Iodine:

    • Pros: Biodegradable; avoids heavy metals entirely.

    • Cons: Requires thiosulfate quench (generates aqueous salt waste); iodine is corrosive.

  • Silica Sulfuric Acid:

    • Pros: Non-toxic solid support; solvent-free capability minimizes Process Mass Intensity (PMI).

    • Cons: Lower turnover number (TON) compared to metal catalysts implies higher catalyst mass inputs.

References

  • Kidwai, M., et al. (2006). "Molecular Iodine: A Versatile Catalyst for the Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles." Journal of Heterocyclic Chemistry.

  • Safari, J., et al. (2013). "Fe3O4–CNTs nanocomposite as a highly efficient and recyclable catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles." Journal of Molecular Catalysis A: Chemical.

  • Ziarani, G. M., et al. (2013). "Silica sulfuric acid as an efficient and recoverable catalyst for the synthesis of trisubstituted imidazoles."[1] Arabian Journal of Chemistry.

  • Suresh, et al. (2010). "Green synthesis of 1,2,4,5-tetrasubstituted imidazoles using CuO nanoparticles." Tetrahedron Letters.

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry.

Sources

Safety Operating Guide

Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate , designed for laboratory managers and research scientists.[1] It prioritizes personnel safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Executive Safety & Disposal Summary

Immediate Action Directive: Treat this compound as a Hazardous Organic Solid . It must never be disposed of down the drain or in municipal trash. The primary disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Parameter Critical Status
Primary Hazard Irritant / Harmful (Skin, Eye, Respiratory).[1][2] Potential for serious eye damage (H318).[3][4][5][6]
Waste Stream Solid Organic Waste (Non-halogenated).[1]
Incompatibilities Strong Oxidizing Agents, Acids, Acid Chlorides.[1][7][8]
Disposal Method Incineration with afterburner and scrubber (to manage NOₓ emissions).[1]
RCRA Status Non-listed (unless mixed).[1] Determination based on characteristics (Ignitability/Toxicity).[3][5][6][9]

Part 2: Chemical Characterization & Waste Logic

To dispose of a chemical safely, one must understand its reactivity. As a Senior Application Scientist, I analyze the structure to dictate the protocol:

  • The Imidazole Ring : This nitrogen-heterocycle is basic. Mixing it with strong acids in a waste container can generate heat (exothermic neutralization), potentially pressurizing the vessel. Rule: Do not co-mingle concentrated acidic waste with this solid.

  • The Ester Group : While relatively stable, esters can hydrolyze in the presence of strong bases or acids, changing the chemical makeup of your waste stream over time.

  • Nitrogen Content : Upon incineration, the imidazole nitrogens convert to Nitrogen Oxides (NOₓ). This is why "trash can" disposal is illegal; professional incinerators use scrubbers to capture these pollutants.

Physical Properties for Disposal:

  • State: Solid (Crystalline powder).

  • Solubility: Low in water; soluble in organic solvents (Methanol, DMSO).

  • Flammability: Combustible organic solid.

Part 3: Pre-Disposal Segregation & Storage

Proper segregation prevents "lab pack" accidents. Follow this decision logic to categorize the waste correctly before it leaves your bench.

Visual 1: Waste Stream Decision Logic

WasteSegregation Start This compound Waste StateCheck Is it Solid or in Solution? Start->StateCheck Solid Pure Solid / Powder StateCheck->Solid Solution Dissolved in Solvent StateCheck->Solution BinSolid DISPOSAL BIN A: Solid Hazardous Waste (Label: Organic Irritant) Solid->BinSolid Double Bag SolventCheck Identify Solvent Type Solution->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHalogenated BinHalo DISPOSAL BIN B: Halogenated Organic Liquid Halogenated->BinHalo BinNonHalo DISPOSAL BIN C: Non-Halogenated Organic Liquid NonHalogenated->BinNonHalo

Caption: Segregation logic to prevent incompatibility and ensure correct incineration protocols.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Routine Solid Waste (Excess Reagent)

Context: You have 5g–500g of expired or excess powder.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid. Avoid metal containers due to potential corrosion over long storage.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write the full name (this compound). Do not use abbreviations or chemical structures alone.

    • Hazards: Check "Irritant" and "Toxic".[2][6]

  • Accumulation: Store in the "Satellite Accumulation Area" (SAA) inside a secondary containment tray. Keep the lid closed unless adding waste.

  • Handoff: When the container is 90% full, date it and request pickup from EHS (Environmental Health & Safety).

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)

Context: The compound is dissolved in methanol or ethyl acetate.[1]

  • Solvent Compatibility: Ensure the solvent stream matches the carboy (Halogenated vs. Non-Halogenated).

  • Precipitation Risk: If the concentration is high, the solid may precipitate out in the waste carboy.

    • Best Practice: Rinse the vessel with the compatible solvent to ensure fully dissolved transfer, or filter the solid out and dispose of it as solid waste (Scenario A) to prevent clogging waste carboys.

Part 5: Emergency Spill Response

If a spill occurs, immediate containment is required to prevent aerosolization of the irritant powder.

Visual 2: Spill Response Protocol

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves, Goggles, N95 Mask/Respirator Spill->PPE Contain Containment: Cover with damp paper towels (Prevents dust) PPE->Contain Clean Cleanup: Sweep/Scoop into bag. Do NOT dry sweep. Contain->Clean Decon Decontamination: Wipe surface with soap & water Clean->Decon Dispose Disposal: Label as Hazardous Waste (Debris) Clean->Dispose Decon->Dispose

Caption: Operational workflow for safe spill remediation, prioritizing dust suppression.

Part 6: Regulatory Compliance (RCRA & EPA)

In the United States, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Listing Status: this compound is not a P-listed or U-listed waste by specific name.[1]

  • Characteristic Determination:

    • It is generally not ignitable (D001) as a solid (unless mixed with oxidizers).

    • It is not corrosive (D002) as a solid (pH applies to aqueous solutions).

    • Toxicity (D004-D043): It does not typically leach heavy metals or pesticides regulated under TCLP.

  • Final Classification: It is classified as Non-Regulated Chemical Waste unless mixed with regulated solvents. However, due to its GHS toxicity profile, Best Management Practice (BMP) dictates it be managed as hazardous waste to prevent environmental release.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 95748, Ethyl 2,4-dimethylimidazole-5-carboxylate. PubChem. [Link][1]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 21807-36-7 Molecular Formula: C₈H₁₂N₂O₂ Physical State: Solid (Crystalline Powder)

Executive Safety Summary

From the Desk of the Senior Application Scientist:

Handling Ethyl 2,4-dimethyl-1H-imidazole-5-carboxylate requires a specific focus on mucous membrane protection . While often classified broadly as an "irritant," imidazole derivatives possess basic nitrogen centers that can cause significant ocular damage (H318) and respiratory tract inflammation (H335) upon contact with moisture in the eyes or lungs.

This guide moves beyond generic safety advice. It treats this compound not just as a solid, but as a reactive intermediate that requires strict dust control and specific barrier protection to prevent hydrolysis-induced irritation on skin surfaces.

Hazard Profile & Risk Assessment

Before selecting PPE, we must understand the mechanism of injury.

Hazard Class (GHS)Hazard StatementMechanism of Action
Eye Damage/Irritation H318 / H319 Critical Risk. Imidazoles are basic; contact with ocular fluid can raise local pH, causing potential corneal opacity or severe irritation.
Skin Irritation H315 The ester moiety is lipophilic, allowing the compound to adhere to skin oils, leading to contact dermatitis.
STOT-SE (Respiratory) H335 Fine dust inhalation irritates the upper respiratory tract.
Acute Toxicity (Oral) H302 Harmful if swallowed (standard precaution for nitrogen heterocycles).[1]

PPE Selection Matrix

The following protocol is designed to create a self-validating barrier system . If a barrier fails (e.g., a glove tear), the secondary engineering control (fume hood) must already be in place.

A. Hand Protection (Dermal Barrier)

Recommendation: Double-gloving is required during weighing operations to prevent cross-contamination of shared surfaces (balances, door handles).

ParameterSpecificationScientific Rationale
Material Nitrile Rubber (100%)Latex is permeable to many organic esters. Nitrile offers superior chemical resistance to the ethyl ester functionality.
Thickness Minimum 5 mil (0.12 mm) Provides adequate tensile strength against spatula punctures while maintaining dexterity for micro-weighing.
Breakthrough Time >480 min (Solid state) Note: If dissolved in organic solvents (DCM, Ethyl Acetate), breakthrough time drops to <15 mins. Change gloves immediately upon solvent splash.[2]
Donning Protocol Inspection Required Inflate glove with air prior to donning to check for pinhole defects (common in bulk manufacturing).
B. Ocular & Face Protection

Recommendation: Chemical Splash Goggles (ANSI Z87.1+) are preferred over safety glasses.

  • Why? Powder particulates can bypass the side-shields of standard safety glasses due to air currents in the fume hood. Goggles form a seal that prevents dust entry.

C. Respiratory Protection

Primary Control: Chemical Fume Hood (Face velocity: 80–100 fpm). Secondary Control (If hood is unavailable):

  • Respirator: NIOSH-approved N95 or P100 particulate respirator.

  • Fit Test: Mandatory. A loose mask provides zero protection against micron-sized imidazole dust.

Operational Workflow: Step-by-Step Handling

Phase 1: Weighing & Transfer (Highest Risk Step)

Static electricity often causes imidazole esters to "jump" or disperse during weighing.

  • Preparation: Place an anti-static mat or use an ionizing gun inside the fume hood.

  • Taring: Tare the weighing boat/vial before opening the stock container.

  • Transfer: Use a disposable anti-static spatula . Do not use metal spatulas if the powder appears clumpy (risk of flicking dust).

  • Closing: Wipe the threads of the stock bottle with a dry Kimwipe before recapping to prevent lid-seizing (ester hydrolysis can create sticky residues).

Phase 2: Reaction Setup
  • Solvent Addition: Add solvent slowly down the side of the vessel to wash residual powder into the solution.

  • Inert Atmosphere: While not strictly pyrophoric, flushing the headspace with Nitrogen/Argon is recommended to prevent moisture absorption (hygroscopic tendency of imidazoles).

Phase 3: Decontamination & Spill Response
  • Small Spill (Solid): Do NOT use a brush (creates dust). Cover with a wet paper towel (water/ethanol mix) to dampen the powder, then wipe up.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol on skin (increases permeability).

Decision Logic: PPE Selection

The following diagram illustrates the decision-making process for selecting the correct PPE based on the state of the chemical (Solid vs. Solution).

PPE_Decision_Matrix Start Handling this compound State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Dry Weighing Solution_State Dissolved in Organic Solvent State_Check->Solution_State Synthesis/Extraction Engineering_Solid Primary: Chemical Fume Hood Solid_State->Engineering_Solid Solvent_Check Check Solvent Type (DCM, DMF, etc.) Solution_State->Solvent_Check PPE_Solid PPE: Nitrile Gloves (5 mil) + Splash Goggles + Lab Coat Engineering_Solid->PPE_Solid Risk_Solid Risk: Dust Inhalation & Ocular Irritation PPE_Solid->Risk_Solid PPE_Solution PPE: Double Nitrile or Silver Shield (Laminate) Solvent_Check->PPE_Solution Aggressive Solvents Risk_Solution Risk: Skin Absorption & Glove Degradation PPE_Solution->Risk_Solution

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the compound and associated risks.

Waste Disposal Protocol

Disposal must adhere to RCRA guidelines. Do not flush down the drain.

Waste StreamClassificationHandling Instruction
Solid Waste Hazardous Chemical WasteCollect in a wide-mouth jar labeled "Solid Organic Waste (Toxic/Irritant)."
Liquid Waste Organic Solvent WasteSegregate into Halogenated or Non-Halogenated streams depending on the reaction solvent.
Contaminated PPE Hazardous DebrisGrossly contaminated gloves/wipes must be bagged in a clear hazardous waste bag, not regular trash.

References

  • PubChem. (n.d.). This compound Compound Summary. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Gloves. United States Department of Labor. Retrieved January 28, 2026, from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.